molecular formula C6H14O6 B057213 D-Iditol CAS No. 25878-23-3

D-Iditol

货号: B057213
CAS 编号: 25878-23-3
分子量: 182.17 g/mol
InChI 键: FBPFZTCFMRRESA-ZXXMMSQZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Iditol is the sugar alcohol derived from the reduction of D-Idose, a rare sugar belonging to the L-iditol configuration series. This compound serves as a critical biochemical tool in carbohydrate and metabolic research. Its primary research value lies in its role as a specific substrate for the enzyme sorbitol dehydrogenase (SDH), particularly in studies focusing on the polyol pathway. The mechanism of action involves the NAD+-dependent oxidation of this compound to D-Idose, allowing researchers to quantify and characterize SDH activity in various biological samples. This application is pivotal for investigating metabolic disorders, such as diabetes, where the polyol pathway is implicated in the pathogenesis of secondary complications including neuropathy, nephropathy, and cataracts. Furthermore, this compound is utilized in microbiological studies to identify and characterize bacterial species, as the ability to metabolize specific sugar alcohols is a key diagnostic criterion. It also finds application as a chiral building block in synthetic chemistry for the production of rare sugars and other complex molecules. Provided as a high-purity, well-characterized solid, our this compound is ideal for use in enzymatic assays, metabolic profiling, and as a standard in chromatographic analysis.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPFZTCFMRRESA-ZXXMMSQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336594, DTXSID401336595
Record name DL-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Off-white to cream-colored solid; [Acros Organics MSDS]
Record name Iditol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14649
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5
Record name D-Iditol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25878-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Iditol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24557-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iditol, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024557797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iditol, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name sorbitol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fibrinogens
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name D-Iditol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fibrinogens
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Iditol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.089
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IDITOL, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82FOM4R7CD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name IDITOL, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8KW73WMG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the chemical structure of D-Iditol?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure and Properties of D-Iditol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of this compound, a six-carbon sugar alcohol. It details the precise chemical structure, stereochemistry, and key physicochemical properties of the molecule. The guide summarizes its known biological activities, including its role as an inhibitor of glucosidase I and its accumulation in the metabolic disorder galactokinase deficiency. Furthermore, this whitepaper presents detailed experimental protocols for the microbial synthesis of this compound and for conducting an in vitro glucosidase inhibition assay. All quantitative data is presented in tabular format, and key pathways and workflows are visualized using diagrams compliant with specified technical standards.

Chemical Structure and Identification

This compound is a polyol and a stereoisomer of sorbitol and mannitol. Its systematic IUPAC name is (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol [1]. The structure is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. The specific spatial arrangement of these hydroxyl groups, defined by the R and S configurations at the chiral centers, distinguishes it from other hexitols.

The chemical structure and various identifiers for this compound are provided below.

Figure 1: 2D Chemical Structure of this compound 2D Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 25878-23-3[2][3][4][5]
Molecular Formula C₆H₁₄O₆[2][3][5]
Canonical SMILES C(C(C(C(C(CO)O)O)O)O)O[6][7]
Isomeric SMILES OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO[1][2][5][8]
InChI InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1[2][5][7]
InChIKey FBPFZTCFMRRESA-ZXXMMSQZSA-N[2][5][7]
Other Names NSC 227898[1][2][5][7]

Physicochemical Properties

This compound presents as a white to off-white crystalline powder or a colorless, highly viscous liquid[1][3][9]. Its physical and chemical properties are summarized in Table 2.

Table 2: Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Weight 182.17 g/mol [3][5][8]
Melting Point 74-78 °C[3]
Boiling Point 494.9 °C at 760 mmHg[6]
Density 1.596 g/cm³ (Predicted)[6]
Optical Rotation [α]20/D = +2° to +5° (c=1 in H₂O)[3]
Water Solubility 5 mg/mL[1][2][9]
Other Solubilities DMF: 1 mg/mL; DMSO: 2 mg/mL; Ethanol: Insoluble[2][5]
pKa 13.14 ± 0.20 (Predicted)[6]
LogP -3.5854[6][8]
Purity (Typical) ≥95% to ≥98% (HPLC)[1][3][8][9]

Biological Activity and Associated Pathways

Inhibition of Glucosidase I

This compound is a known inhibitor of glucosidase I, an enzyme critical in the N-linked glycoprotein processing pathway within the endoplasmic reticulum.[1][2][5][9] It does not, however, inhibit the subsequent enzyme, glucosidase II, at similar concentrations.[1][2][9] This selective inhibition disrupts the trimming of glucose residues from precursor oligosaccharides, which can affect protein folding and quality control.

Glucosidase_Inhibition cluster_ER Endoplasmic Reticulum GP_precursor Glycoprotein Precursor (Glc3Man9GlcNAc2) Glucosidase_I Glucosidase I GP_precursor->Glucosidase_I Trims terminal α-1,2 glucose GP_intermediate Glycoprotein Intermediate (Glc2Man9GlcNAc2) Glucosidase_II Glucosidase II GP_intermediate->Glucosidase_II Trims two α-1,3 glucose GP_processed Further Processing Glucosidase_I->GP_intermediate Glucosidase_II->GP_processed D_Iditol This compound D_Iditol->Glucosidase_I Inhibits Galactokinase_Deficiency cluster_leloir Normal Leloir Pathway cluster_alt Alternative Pathway (in Deficiency) Galactose Galactose (Dietary) GALK1 Galactokinase (GALK1) Galactose->GALK1 AldoseReductase Aldose Reductase Galactose->AldoseReductase Shunt Pathway Gal_1_P Galactose-1-Phosphate UDP_Gal UDP-Galactose Gal_1_P->UDP_Gal GALT Glycoconjugates Glycoconjugates UDP_Gal->Glycoconjugates GALK1->Gal_1_P Galactitol Galactitol / this compound (Accumulates in Lens) AldoseReductase->Galactitol Deficiency GALK1 Deficiency Deficiency->GALK1 Biosynthesis_Workflow start Start step1 Inoculate Rhodotorula rubra in D-fructose medium start->step1 step2 Incubate to cultivate yeast cells step1->step2 step3 Harvest and wash cells (biocatalyst) step2->step3 step4 Prepare reaction mixture: Cells + D-Sorbose solution step3->step4 step5 Add Ethanol (e.g., 1.0%) to accelerate conversion step4->step5 step6 Incubate with agitation step5->step6 step7 Monitor conversion (e.g., via HPLC) step6->step7 step8 Separate cells from supernatant step7->step8 step9 Purify this compound from supernatant (e.g., chromatography) step8->step9 end Pure this compound step9->end

References

An In-depth Technical Guide to the Physical and Chemical Properties of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Iditol, a six-carbon sugar alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and conceptual visualization of its application.

Core Physical and Chemical Properties of this compound

This compound, a stereoisomer of sorbitol, possesses a unique set of properties that make it a subject of interest in various scientific and industrial applications, including as a potential excipient in pharmaceutical formulations and a substrate in biochemical assays.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.

PropertyValueCitations
IUPAC Name (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[1][2]
CAS Number 25878-23-3[1][3][4][5]
Molecular Formula C₆H₁₄O₆[3][4][6]
Molecular Weight 182.17 g/mol [1][3][6]
Appearance White to off-white crystalline powder or colorless high viscous liquid[3]
Melting Point 74-78 °C[3][7]
Boiling Point 230 °C[3][8][9]
Density (Predicted) 1.596 g/cm³[5][8]
Water Solubility Soluble[5]
Solubility in other solvents DMF: 1 mg/mL, DMSO: 2 mg/mL, Ethanol: insoluble, PBS (pH 7.2): 5 mg/mL[4][9]
Optical Rotation [α]20/D +2° to +5° (c=1 in H₂O)[3][7]
Stability Stable for at least 2 years when stored at -20°C. Protect from light and moisture.
Purity (Typical) ≥95% (HPLC)[4]

Key Chemical and Biological Characteristics

This compound is a polyol that exhibits specific interactions with enzymes. Notably, it has been shown to inhibit glucosidase I at a concentration of approximately 1 mM, while not affecting glucosidase II.[4] This selective inhibition makes it a useful tool in glycobiology research. Furthermore, this compound serves as a substrate for enzymes such as this compound 2-dehydrogenase, which catalyzes its oxidation to D-sorbose in the presence of NAD⁺. This enzymatic reaction is a key step in certain metabolic pathways.[3]

Due to its structure and the presence of multiple hydroxyl groups, this compound can participate in various chemical reactions typical of polyols, such as esterification and etherification. Its chirality also makes it a valuable building block in asymmetric synthesis.

Experimental Protocols: Representative Methodologies

While specific experimental protocols for the determination of this compound's properties are not extensively detailed in the public domain, the following sections describe generalized, standard methodologies for characterizing sugar alcohols.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point. For pure substances, this range is typically narrow.

Solubility Determination (Visual Method)

The solubility of this compound in various solvents can be qualitatively and quantitatively assessed.

Methodology:

  • Solvent Preparation: A known volume of the desired solvent (e.g., water, ethanol) is placed in a thermostatically controlled vessel at a specific temperature.

  • Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments.

  • Dissolution: After each addition, the mixture is stirred vigorously to facilitate dissolution.

  • Saturation Point: The addition of this compound is stopped when a small amount of solid remains undissolved for an extended period, indicating that the solution is saturated.

  • Quantification: The total mass of dissolved this compound is determined to calculate the solubility at that specific temperature, often expressed in g/100 mL or mg/mL.

Optical Rotation Measurement (Polarimetry)

The optical rotation, a characteristic property of chiral molecules like this compound, is measured using a polarimeter.

Methodology:

  • Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent, typically water.

  • Polarimeter Setup: The polarimeter is calibrated using the pure solvent (blank reading).

  • Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (l, in decimeters). Plane-polarized light is passed through the solution, and the observed angle of rotation (α) is measured.

  • Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also recorded.

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the study and application of this compound.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis d_iditol This compound Solution mix Mix Reactants d_iditol->mix nad NAD+ Solution nad->mix enzyme This compound Dehydrogenase enzyme->mix Initiates Reaction buffer Reaction Buffer buffer->mix incubate Incubate at 37°C mix->incubate spectro Spectrophotometer (340 nm) incubate->spectro data Measure NADH Production spectro->data analysis Data Analysis data->analysis

Caption: Workflow for a this compound Dehydrogenase enzymatic assay.

logical_relationship d_iditol This compound polyol Polyol d_iditol->polyol is a chiral Chiral Molecule d_iditol->chiral substrate Enzyme Substrate d_iditol->substrate acts as inhibitor Enzyme Inhibitor d_iditol->inhibitor can act as excipient Pharmaceutical Excipient d_iditol->excipient potential use as sugar_alcohol Sugar Alcohol polyol->sugar_alcohol is a type of

References

D-Iditol: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, is a naturally occurring polyol with known roles as a fungal metabolite and significance in certain metabolic disorders. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its natural sources, biosynthetic pathways, and detailed methodologies for its analysis. Quantitative data from key studies are presented for comparative analysis. Furthermore, this guide illustrates the primary biosynthetic pathway and experimental workflows using standardized diagrams to facilitate comprehension and further research in the fields of microbiology, metabolic engineering, and drug development.

Natural Occurrence and Sources

This compound is found in the microbial kingdom and has been identified as a metabolite in certain human metabolic conditions. While its widespread natural distribution is not as extensively documented as other common sugar alcohols, specific sources have been identified.

Fungal Kingdom

The most well-documented source of this compound is the yeast Rhodotorula rubra. Specifically, the strain RY10, isolated from miso paste, has demonstrated the ability to produce this compound from D-sorbose[1]. This bioconversion is a key method for the microbial production of this compound. This compound is generally considered a fungal metabolite[2].

Human Metabolism

This compound accumulates in individuals with galactokinase deficiency, an inborn error of galactose metabolism[2][3]. In this condition, the inability to phosphorylate galactose leads to its alternative reduction to galactitol and potentially other polyols like this compound, although quantitative data on this compound levels in patients is scarce. It is important to note that the primary accumulating polyol in this condition is galactitol[4][5][6].

Biosynthesis of this compound

The primary known biosynthetic pathway for this compound in microorganisms involves the reduction of a ketose precursor.

Microbial Conversion of D-Sorbose

In Rhodotorula rubra RY10, this compound is synthesized through the reduction of D-sorbose. This reaction is catalyzed by an NAD(P)H-dependent reductase, likely a this compound 2-dehydrogenase (EC 1.1.1.15) acting in reverse. This enzyme facilitates the transfer of a hydride ion from a reduced nicotinamide adenine dinucleotide cofactor to the keto group of D-sorbose, yielding this compound.

The following diagram illustrates the bioconversion of D-Sorbose to this compound.

D_Iditol_Biosynthesis DSorbose D-Sorbose Enzyme This compound 2-dehydrogenase (from Rhodotorula rubra) DSorbose->Enzyme DIditol This compound Enzyme->DIditol NAD NAD(P)+ Enzyme->NAD NADH NAD(P)H + H+ NADH->Enzyme

Biosynthesis of this compound from D-Sorbose.

Quantitative Data

The production of this compound by Rhodotorula rubra RY10 has been quantified under specific experimental conditions. The following table summarizes the conversion ratios of D-sorbose to this compound as reported by Sasahara et al. (1999)[1].

Initial D-Sorbose Concentration (%)Conversion Ratio to this compound (%)
1.082.7
2.095.0
3.093.7
5.078.0

Table 1: Conversion of D-Sorbose to this compound by washed cells of Rhodotorula rubra RY10 with the addition of 1.0% ethanol at 48-hour intervals. Data from Sasahara et al. (1999)[1].

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and analysis of this compound based on published literature.

Production of this compound using Rhodotorula rubra**

This protocol is adapted from Sasahara et al. (1999)[1].

4.1.1. Microorganism and Culture Conditions

  • Strain: Rhodotorula rubra RY10.

  • Growth Medium: A suitable medium for yeast growth containing a carbon source such as D-fructose, which has been shown to yield cells with high conversion potential[1]. A standard yeast medium like YM broth can be used.

  • Cultivation: Inoculate the medium with R. rubra and incubate at an appropriate temperature (e.g., 30°C) with shaking for 48-72 hours to obtain a sufficient cell mass.

4.1.2. Bioconversion Reaction

  • Harvest the yeast cells by centrifugation.

  • Wash the cells with a sterile buffer (e.g., phosphate buffer, pH 7.0).

  • Resuspend the washed cells in a reaction buffer containing the desired concentration of D-sorbose (e.g., 1-5% w/v).

  • To enhance the conversion rate, add ethanol to the reaction mixture to a final concentration of 1.0% (v/v)[1].

  • Incubate the reaction mixture with shaking. Maintain the ethanol concentration by adding it at 48-hour intervals[1].

  • Monitor the reaction progress by taking samples periodically for analysis.

The following diagram outlines the experimental workflow for this compound production.

D_Iditol_Production_Workflow cluster_culture Yeast Culture cluster_bioconversion Bioconversion cluster_analysis Analysis Inoculation Inoculation of Rhodotorula rubra Incubation Incubation and Cell Growth Inoculation->Incubation Harvesting Cell Harvesting (Centrifugation) Incubation->Harvesting Resuspension Resuspend Cells with D-Sorbose Harvesting->Resuspension EthanolAddition Add Ethanol (1.0%) Resuspension->EthanolAddition Reaction Incubation with Shaking EthanolAddition->Reaction Monitoring Periodic Sampling Reaction->Monitoring Extraction Extraction of this compound Monitoring->Extraction Quantification Quantification (HPLC) Extraction->Quantification Identification Identification (GC-MS) Quantification->Identification

Experimental workflow for this compound production and analysis.
Extraction and Purification of this compound from Fermentation Broth

A general procedure for extracting sugar alcohols from a fermentation broth is as follows:

  • Cell Removal: Centrifuge the fermentation broth to pellet the yeast cells.

  • Supernatant Collection: Carefully collect the supernatant which contains the extracellular this compound.

  • Protein Precipitation (Optional): To remove proteins that may interfere with analysis, add a cold solvent like ethanol or acetone to the supernatant and centrifuge to precipitate the proteins.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.

  • Chromatographic Purification: The resulting crude extract can be further purified using column chromatography with a suitable resin (e.g., an anion-exchange resin) to separate this compound from other sugars and byproducts.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of sugar alcohols in fermentation broths.

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is suitable for the analysis of sugar alcohols as they lack a UV chromophore.

  • Column: A column designed for sugar and sugar alcohol separation, such as an Aminex HPX-87 series column.

  • Mobile Phase: HPLC-grade water or a dilute acid solution (e.g., dilute sulfuric acid), depending on the column.

  • Sample Preparation:

    • Filter the fermentation broth supernatant through a 0.22 µm syringe filter to remove any particulate matter.

    • If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the detector.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

    • Quantify the concentration of this compound by using a calibration curve prepared with known concentrations of the this compound standard.

Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile compounds. For non-volatile sugar alcohols like this compound, derivatization is required. A common method is the preparation of alditol acetates.

  • Reduction: Reduce the sugar sample with a reducing agent like sodium borohydride.

  • Acetylation: Acetylate the resulting alditol with acetic anhydride.

  • Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Column: A capillary column suitable for the separation of alditol acetates.

    • Carrier Gas: Helium.

    • Injection: Inject the extracted sample into the GC-MS system.

    • Identification: Identify this compound acetate by comparing its retention time and mass spectrum with that of a derivatized this compound standard.

Signaling Pathways

Currently, there is no direct evidence for a specific signaling pathway in which this compound acts as a primary signaling molecule. However, sugar alcohols, in general, are known to be part of broader sugar sensing and signaling networks in various organisms. These pathways often involve sensor proteins that detect the presence of sugars and initiate downstream signaling cascades that regulate gene expression and metabolic processes.

The following diagram provides a generalized overview of a sugar signaling pathway, which could serve as a conceptual framework for investigating the potential signaling roles of this compound.

Sugar_Signaling_Pathway Sugar Extracellular Sugar (e.g., this compound) MembraneReceptor Membrane Receptor Sugar->MembraneReceptor SignalingCascade Intracellular Signaling Cascade MembraneReceptor->SignalingCascade TranscriptionFactor Transcription Factor Activation/Inhibition SignalingCascade->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression MetabolicResponse Metabolic Response GeneExpression->MetabolicResponse

References

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol (polyol), is a stereoisomer of the more commonly known sorbitol. While not as prevalent in nature as sorbitol, this compound and its metabolic pathways are of significant interest to researchers in various fields, including biochemistry, microbiology, and pharmaceutical development. This technical guide provides a comprehensive overview of the biosynthesis and metabolic routes of this compound, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies relevant to professionals in the life sciences. This compound serves as a substrate in various enzymatic reactions, making it a valuable tool for studying metabolic pathways and enzyme kinetics.[1] In the pharmaceutical industry, it can be used as an excipient, sweetener, or stabilizer in drug formulations.[1]

The core of this compound metabolism revolves around the activity of specific oxidoreductases, primarily L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) and this compound 2-dehydrogenase. These enzymes catalyze the interconversion of this compound and its corresponding ketose, D-sorbose, as well as related polyols. Understanding these pathways is crucial for applications ranging from the biotechnological production of rare sugars to the elucidation of metabolic dysregulation in diseases such as diabetes.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound involves the reduction of D-sorbose. This reaction is catalyzed by this compound 2-dehydrogenase, an enzyme that utilizes the cofactor NADH.

D-Sorbose + NADH + H⁺ ⇌ this compound + NAD⁺ [2]

This conversion can be achieved through various biological systems, including certain yeast and bacteria. For instance, the yeast strain Rhodotorula rubra RY10 has been shown to effectively convert D-sorbose into this compound.[3]

Another significant pathway, particularly in the context of broader polyol metabolism, is the polyol pathway (or sorbitol pathway). While the main flow of this pathway converts glucose to fructose via sorbitol, the enzymes involved, particularly sorbitol dehydrogenase, exhibit broad substrate specificity and can act on other polyols, including iditol.[4][5]

Metabolic Pathways of this compound

This compound is primarily metabolized through oxidation to D-sorbose, a reaction catalyzed by This compound 2-dehydrogenase (EC 1.1.1.15). This enzyme belongs to the family of oxidoreductases and uses NAD⁺ as a cofactor.[2] The systematic name for this enzyme class is this compound:NAD+ 2-oxidoreductase.[2]

This compound + NAD⁺ ⇌ D-Sorbose + NADH + H⁺ [2]

A closely related and extensively studied enzyme is L-iditol 2-dehydrogenase (EC 1.1.1.14), more commonly known as sorbitol dehydrogenase (SDH) . This enzyme catalyzes the reversible oxidation of L-iditol to L-sorbose.[3][6][7]

L-Iditol + NAD⁺ ⇌ L-Sorbose + NADH + H⁺ [3][6][7]

Sorbitol dehydrogenase is a key enzyme in the polyol pathway and is widely distributed in nature, from bacteria to humans.[7] It exhibits broad substrate specificity and can act on a variety of sugar alcohols, including D-sorbitol (D-glucitol), D-xylitol, and D-galactitol, in addition to L-iditol.[7] This promiscuity is a critical aspect of its function and its relevance in various metabolic contexts.

The polyol pathway, which involves the conversion of glucose to sorbitol by aldose reductase and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase, is a minor route for glucose metabolism under normal physiological conditions. However, in hyperglycemic states, the flux through this pathway can be significantly elevated.[8]

Signaling Pathways and Logical Relationships

The metabolic pathways of this compound are interconnected with central carbohydrate metabolism. The following diagrams, generated using the DOT language, illustrate these relationships.

D_Iditol_Biosynthesis cluster_reaction Biosynthesis of this compound DSorbose D-Sorbose DIditol This compound DSorbose->DIditol Reduction NADH NADH + H⁺ Enzyme This compound 2-dehydrogenase NADH->Enzyme NAD NAD⁺ Enzyme->NAD

Biosynthesis of this compound from D-Sorbose.

D_Iditol_Metabolism cluster_reaction Metabolism of this compound DIditol This compound DSorbose D-Sorbose DIditol->DSorbose Oxidation NAD NAD⁺ Enzyme This compound 2-dehydrogenase NAD->Enzyme NADH NADH + H⁺ Enzyme->NADH

Metabolism of this compound to D-Sorbose.

Polyol_Pathway_Connection cluster_polyol Polyol Pathway and L-Iditol Metabolism Glucose Glucose Sorbitol Sorbitol (D-Glucitol) Glucose->Sorbitol NADPH -> NADP⁺ AldoseReductase Aldose Reductase Glucose->AldoseReductase Fructose Fructose Sorbitol->Fructose NAD⁺ -> NADH SDH Sorbitol Dehydrogenase (L-Iditol 2-dehydrogenase) Sorbitol->SDH LIditol L-Iditol LSorbose L-Sorbose LIditol->LSorbose NAD⁺ -> NADH LIditol->SDH AldoseReductase->Sorbitol SDH->Fructose SDH->LSorbose

Connection of Iditol Metabolism to the Polyol Pathway.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Sorbitol Dehydrogenase (L-Iditol 2-dehydrogenase) from Various Sources

Source OrganismSubstrateKm (mM)Optimal pHOptimal Temperature (°C)
FungalD-Sorbitol3.411.040
L-Iditol---
Galactitol---
Xylitol---
Peach (Prunus persica)Sorbitol37.79.0 (oxidation)25
Chicken LiverSorbitol3.28.025
Fructose1000--
Human PlasmaD-Fructose9207.040
Bacillus subtilisSorbitol-9.0-
Xylitol---
L-Iditol---
Faunimonas pinastri A52C2D-Sorbitol7.518.037

Data compiled from multiple sources.[1][5][9][10][11][12][13]

Table 2: Substrate Specificity of a Fungal Sorbitol Dehydrogenase

SubstrateRelative Activity (%)
D-Sorbitol100
L-Iditol42
Galactitol27
Xylitol1
D-Arabitol0
D-Mannitol0
D-Glucose0
D-Galactose0
Maltose0

Data from a commercial enzyme preparation.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Sorbitol Dehydrogenase (L-Iditol 2-dehydrogenase) Activity

This protocol is based on the principle that the enzymatic oxidation of a polyol substrate is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[4][8]

Materials:

  • Enzyme sample (e.g., purified sorbitol dehydrogenase, cell lysate, or tissue homogenate)

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • Substrate solution: 500 mM D-sorbitol (or other polyol) in Assay Buffer

  • Cofactor solution: 20 mM NAD⁺ in distilled water

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes

Procedure:

  • Prepare a reaction mixture by combining the Assay Buffer, Substrate solution, and NAD⁺ solution in a cuvette. A typical reaction mixture (1 mL) may contain:

    • 800 µL Assay Buffer

    • 100 µL Substrate solution (final concentration 50 mM)

    • 50 µL NAD⁺ solution (final concentration 1 mM)

  • Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding a small volume of the enzyme sample (e.g., 50 µL) to the cuvette and mix gently.

  • Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm over a period of 3-5 minutes.

  • Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

  • Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Light path (cm) * Enzyme volume (mL)) Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental Workflow for Enzyme Activity Assay

Enzyme_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, Substrate, and NAD⁺ Solutions start->prep_reagents mix_reagents Mix Reagents in Cuvette prep_reagents->mix_reagents incubate Incubate at Desired Temperature mix_reagents->incubate add_enzyme Add Enzyme Sample to Initiate Reaction incubate->add_enzyme measure_abs Measure Absorbance at 340 nm over Time add_enzyme->measure_abs calculate_activity Calculate Enzyme Activity measure_abs->calculate_activity end End calculate_activity->end

Workflow for Spectrophotometric Enzyme Activity Assay.
Protocol 2: Purification of Recombinant Sorbitol Dehydrogenase

This protocol describes a general method for the purification of a His-tagged recombinant sorbitol dehydrogenase expressed in E. coli.

Materials:

  • E. coli cell pellet expressing the recombinant His-tagged sorbitol dehydrogenase

  • Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

  • Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

  • Ni-NTA affinity chromatography column

  • Dialysis tubing (10 kDa MWCO)

  • Storage Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol

Procedure:

  • Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

  • Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged sorbitol dehydrogenase from the column using Elution Buffer. Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

  • Dialysis: Pool the fractions containing the purified enzyme and dialyze against Storage Buffer overnight at 4°C to remove imidazole and for buffer exchange.

  • Concentration and Storage: Concentrate the purified enzyme using a centrifugal filter device if necessary. Determine the protein concentration (e.g., by Bradford assay) and store the purified enzyme at -80°C.

Protocol 3: Quantification of this compound in Biological Samples by HPLC

This protocol outlines a method for the quantification of this compound and other polyols in biological samples using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Biological sample (e.g., cell extract, fermentation broth)

  • Perchloric acid (for deproteinization)

  • Potassium hydroxide (for neutralization)

  • HPLC system with a suitable column for sugar alcohol separation (e.g., an amino-based column)

  • Refractive Index (RI) detector

  • Mobile phase (e.g., acetonitrile/water mixture)

  • This compound standard solutions of known concentrations

Procedure:

  • Sample Preparation:

    • Deproteinize the sample by adding perchloric acid to a final concentration of 5% (v/v).

    • Incubate on ice for 10 minutes and then centrifuge to pellet the precipitated proteins.

    • Neutralize the supernatant by adding potassium hydroxide. The potassium perchlorate precipitate can be removed by centrifugation.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the mobile phase at a constant flow rate.

    • Inject a known volume of the prepared sample onto the column.

    • Elute the polyols isocratically.

    • Detect the separated polyols using a refractive index detector.

  • Quantification:

    • Prepare a standard curve by injecting known concentrations of this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

Conclusion

The study of this compound's biosynthesis and metabolic pathways offers valuable insights into cellular metabolism and presents opportunities for biotechnological and pharmaceutical advancements. The key enzymes, this compound 2-dehydrogenase and L-iditol 2-dehydrogenase (sorbitol dehydrogenase), play central roles in the interconversion of this compound and related polyols. This technical guide has provided a detailed overview of these pathways, supported by quantitative data and comprehensive experimental protocols, to serve as a valuable resource for researchers and professionals in the field. Further research into the regulation of these pathways and the engineering of the involved enzymes will likely lead to novel applications in areas such as the production of valuable chemicals and the development of new therapeutic strategies.

References

Enzymatic Synthesis of D-Iditol from D-Sorbose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a rare sugar alcohol, holds significant potential in various pharmaceutical and chemical applications. Its enzymatic synthesis from the more readily available D-sorbose presents a promising and environmentally benign alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic conversion of D-sorbose to this compound, with a focus on the use of the yeast Rhodotorula rubra. The document outlines detailed experimental protocols, presents quantitative data from key studies, and includes visualizations of the enzymatic reaction and experimental workflow to support research and development efforts in this area.

Introduction

The enzymatic production of rare sugars is a rapidly advancing field, offering high specificity and milder reaction conditions compared to conventional chemical synthesis. This compound, a hexitol, is of particular interest due to its potential as a chiral building block and its biological activities. The conversion of D-sorbose to this compound is achieved through the action of a dehydrogenase enzyme, which catalyzes the reduction of the keto group of D-sorbose. Several microorganisms, particularly yeasts, have been identified as potent biocatalysts for this transformation. This guide focuses on the practical aspects of utilizing Rhodotorula rubra for the efficient synthesis of this compound.

The Core Enzymatic Reaction

The fundamental principle of this synthesis is the enzymatic reduction of D-sorbose to this compound. This reaction is catalyzed by a dehydrogenase, likely a D-sorbitol dehydrogenase (which can exhibit broad substrate specificity) or a specific this compound dehydrogenase. The reaction requires a reducing cofactor, typically NADH or NADPH, which is regenerated by the microorganism's metabolic processes.

Reaction Pathway:

Enzymatic_Reaction DSorbose D-Sorbose Enzyme Sorbose Reductase/ Dehydrogenase DSorbose->Enzyme Substrate DIditol This compound Enzyme->DIditol Product NAD NAD+ Enzyme->NAD Oxidized Cofactor NADH NADH + H+ NADH->Enzyme Cofactor

Caption: Enzymatic reduction of D-Sorbose to this compound.

Quantitative Data Summary

The following table summarizes the conversion of D-sorbose to this compound by washed cells of Rhodotorula rubra RY10. The addition of ethanol to the reaction mixture has been shown to significantly accelerate the conversion rate.[1]

D-Sorbose Concentration (%)Conversion Ratio (%)
1.082.7
2.095.0
3.093.7
5.078.0
Table 1: Conversion of D-Sorbose to this compound by Rhodotorula rubra RY10 with intermittent ethanol addition to maintain 1.0% concentration.[1]

Experimental Protocols

This section provides a detailed methodology for the production of this compound from D-sorbose using Rhodotorula rubra.

Cultivation of Rhodotorula rubra

Objective: To produce a sufficient quantity of yeast biomass with high enzymatic activity for the conversion reaction.

Materials:

  • Rhodotorula rubra strain (e.g., RY10)

  • Yeast extract

  • Peptone

  • D-Fructose (as a carbon source to enhance conversion potential)[1]

  • Agar (for solid medium)

  • Sterile distilled water

  • Erlenmeyer flasks

  • Shaking incubator

Medium Preparation (Yeast Extract-Peptone-Fructose Medium):

  • 1% (w/v) Yeast extract

  • 2% (w/v) Peptone

  • 2% (w/v) D-Fructose

  • (For solid medium, add 2% (w/v) agar)

  • Dissolve all components in distilled water and sterilize by autoclaving at 121°C for 15 minutes.

Protocol:

  • Prepare a solid YPF agar plate and streak the Rhodotorula rubra culture for isolation of single colonies. Incubate at 25-30°C for 48-72 hours.

  • Inoculate a single colony into a 100 mL Erlenmeyer flask containing 25 mL of liquid YPF medium.

  • Incubate the culture at 25-30°C in a shaking incubator at 150-200 rpm for 48 hours.

  • For large-scale biomass production, use this pre-culture to inoculate a larger volume of YPF medium (e.g., 1 L in a 2.8 L flask) and incubate under the same conditions for 48-72 hours, or until the desired cell density is reached.

  • Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with sterile distilled water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove residual medium components. The resulting washed cells are now ready for the conversion reaction.

Enzymatic Conversion of D-Sorbose to this compound

Objective: To convert D-sorbose to this compound using the harvested Rhodotorula rubra cells.

Materials:

  • Washed Rhodotorula rubra cells

  • D-Sorbose

  • Ethanol

  • Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)

  • Reaction vessel (e.g., Erlenmeyer flask)

  • Shaking incubator or magnetic stirrer with temperature control

Protocol:

  • Prepare a reaction mixture containing the desired concentration of D-sorbose (e.g., 1-5% w/v) in the reaction buffer.

  • Add the washed Rhodotorula rubra cells to the reaction mixture. A typical cell concentration would be in the range of 10-50 g (wet weight) per liter of reaction volume.

  • Add ethanol to the reaction mixture to a final concentration of 1.0% (v/v).[1]

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 100-150 rpm) to keep the cells in suspension.

  • Monitor the concentration of ethanol and add more as needed at regular intervals (e.g., every 48 hours) to maintain a concentration of approximately 1.0%.[1]

  • The reaction progress can be monitored by taking samples periodically and analyzing the concentration of D-sorbose and this compound using High-Performance Liquid Chromatography (HPLC).

  • Continue the reaction until the maximum conversion of D-sorbose is achieved (typically 72-120 hours).

Purification of this compound

Objective: To isolate and purify this compound from the reaction mixture.

Materials:

  • Reaction mixture containing this compound

  • Centrifuge

  • Activated charcoal

  • Ion-exchange resins (cationic and anionic)

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization solvent (e.g., ethanol, methanol)

Protocol:

  • Cell Removal: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the yeast cells. Collect the supernatant.

  • Decolorization: Add activated charcoal to the supernatant (e.g., 1-2% w/v) and stir for 1-2 hours at room temperature to remove pigments and other colored impurities. Filter to remove the charcoal.

  • Deionization: Pass the decolorized solution through a column containing a strong acid cation-exchange resin followed by a column with a weak base anion-exchange resin to remove salts and charged impurities.

  • Concentration: Concentrate the deionized solution under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a viscous syrup.

  • Crystallization: Dissolve the syrup in a minimal amount of hot ethanol or methanol. Allow the solution to cool slowly to induce crystallization of this compound. The crystals can be collected by filtration, washed with cold solvent, and dried under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.

Experimental_Workflow cluster_0 Biocatalyst Preparation cluster_1 Enzymatic Conversion cluster_2 Downstream Processing Cultivation Cultivation of Rhodotorula rubra Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Cell Washing Harvesting->Washing Reaction Enzymatic Reaction (D-Sorbose + Washed Cells) Washing->Reaction Monitoring Reaction Monitoring (HPLC) Reaction->Monitoring CellRemoval Cell Removal (Centrifugation) Monitoring->CellRemoval Decolorization Decolorization (Activated Charcoal) CellRemoval->Decolorization Deionization Deionization (Ion Exchange) Decolorization->Deionization Concentration Concentration (Rotary Evaporation) Deionization->Concentration Crystallization Crystallization Concentration->Crystallization PurifiedProduct Purified this compound Crystallization->PurifiedProduct

Caption: Workflow for this compound synthesis.

Conclusion

The enzymatic synthesis of this compound from D-sorbose using Rhodotorula rubra offers a highly efficient and selective production method. The provided protocols and data serve as a comprehensive guide for researchers to replicate and optimize this bioconversion process. Further studies could focus on the isolation, characterization, and immobilization of the specific enzyme responsible for this conversion to develop a cell-free catalytic system, potentially leading to even higher yields and simplified purification processes. This biocatalytic approach is a significant step towards the sustainable production of valuable rare sugars for the pharmaceutical and chemical industries.

References

A Technical Guide to D-Iditol: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Iditol, a six-carbon sugar alcohol, covering its chemical identity, physicochemical properties, synthesis methodologies, and significant biological roles. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Core Chemical and Physical Data

This compound, a polyol, is the D-enantiomer of iditol. It is a sugar alcohol that plays a role as a fungal metabolite and is relevant in certain metabolic disorders.

Table 1: IUPAC Nomenclature and CAS Number for this compound

ParameterValue
IUPAC Name (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[1]
CAS Number 25878-23-3[1]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₆H₁₄O₆[2]
Molecular Weight 182.17 g/mol [2]
Appearance White to off-white crystalline powderChem-Impex
Melting Point 74-78 °CChem-Impex
Boiling Point 494.9 °C at 760 mmHgLookChem
Solubility Soluble in waterAdipogen
Optical Rotation [α]20/D = +2 to +5° (c=1 in H₂O)Chem-Impex

Biological Significance and Applications

This compound is of interest to the scientific community for its involvement in metabolic pathways and its potential as a modulator of enzyme activity.

Role in Galactokinase Deficiency

Iditol is a sugar alcohol that accumulates in individuals with galactokinase deficiency.[1] This metabolic disorder prevents the efficient conversion of galactose to glucose. In this condition, excess galactose is alternatively reduced to galactitol by aldose reductase. Due to stereochemical similarities, this compound accumulation is also associated with this pathway.

Enzyme Inhibition: Glucosidase I

This compound has been identified as an inhibitor of glucosidase I.[2] It demonstrates this inhibitory activity at a concentration of approximately 1 mM, while not affecting glucosidase II at similar concentrations.[2] This specificity makes it a useful tool for studying glycoprotein processing and a potential lead for therapeutic development.

Applications in Research and Development

Due to its properties, this compound is utilized in various research and development contexts:

  • Biochemical Research: It serves as a substrate in enzymatic reactions to study metabolic pathways and enzyme kinetics.

  • Pharmaceutical Development: As a sugar alcohol, it can be used as a stabilizer or sweetener in drug formulations.

  • Food Industry: It is employed as a low-calorie sweetener.

Experimental Protocols

This section details methodologies for the production, purification, and analysis of this compound.

Microbial Production of this compound from D-Sorbose

This protocol is based on the methodology described for the conversion of D-sorbose to this compound by the yeast Rhodotorula rubra.[3]

1. Strain and Culture Preparation:

  • Isolate and identify a suitable strain, such as Rhodotorula rubra RY10 from a natural source like miso paste.[3]
  • Cultivate the yeast cells in a medium containing D-fructose to enhance their conversion potential.[3]

2. Bioconversion Reaction:

  • Prepare a reaction mixture with washed R. rubra cells and D-sorbose at a concentration of 1.0% to 5.0%.[3]
  • To accelerate the conversion, add ethanol to the reaction mixture, maintaining a concentration of 1.0% by adding it at 48-hour intervals.[3]

3. Monitoring and Analysis:

  • Monitor the progress of the reaction by taking periodic samples.
  • Analyze the concentration of this compound and remaining D-sorbose using High-Performance Liquid Chromatography (HPLC).

4. Product Identification:

  • Confirm the identity of the produced this compound through HPLC analysis, infrared spectroscopy, optical rotation, and melting point measurements.[3]

Table 3: Conversion Ratios of D-Sorbose to this compound by Rhodotorula rubra [3]

Initial D-Sorbose ConcentrationFinal Conversion Ratio
1.0%82.7%
2.0%95.0%
3.0%93.7%
5.0%78.0%
General Protocol for Purification by Chromatography

This protocol is a general guideline for the purification of iditol isomers based on methods used for L-iditol and can be adapted for this compound.[4][5]

1. Adsorbent and Column Preparation:

  • Use a strongly acidic cationic resin, such as sulfonated polystyrene cross-linked with divinylbenzene, as the adsorbent. The resin should preferably be in its calcium ion form.[5]
  • Pack the resin into a suitable chromatography column.

2. Chromatographic Separation:

  • Load the crude this compound solution onto the column.
  • Elute the column with deionized water.
  • Collect fractions and analyze them for this compound content using HPLC with a refractive index detector.

3. Post-Chromatography Processing:

  • Pool the fractions highly enriched in this compound.
  • Concentrate the pooled fractions under reduced pressure.
  • If necessary, perform a crystallization step to obtain high-purity this compound.

In Vitro α-Glucosidase Inhibition Assay

This is a generalized protocol to determine the inhibitory activity of this compound against α-glucosidase.

1. Reagent Preparation:

  • Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).
  • Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in the same buffer.
  • Prepare various concentrations of this compound to be tested.

2. Assay Procedure:

  • In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of this compound or a control solution.
  • Incubate the plate for a short period (e.g., 5-10 minutes) at 37 °C.
  • Initiate the reaction by adding the p-NPG substrate to all wells.
  • Monitor the absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

3. Data Analysis:

  • Calculate the percentage of enzyme inhibition for each concentration of this compound.
  • Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the α-glucosidase activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualized Pathways and Workflows

Galactose Metabolism and this compound Formation

The following diagram illustrates the primary Leloir pathway for galactose metabolism and the alternative pathway that becomes significant in galactokinase deficiency, leading to the formation of galactitol, an isomer of iditol.

Galactose_Metabolism Galactose Metabolism and Iditol Precursor Formation cluster_0 Leloir Pathway cluster_1 Alternative Pathway Galactose Galactose Galactose1P Galactose-1-Phosphate Galactose->Galactose1P Galactokinase (GALK) Galactitol Galactitol (Iditol Isomer) Galactose->Galactitol Aldose Reductase UDP_Galactose UDP-Galactose Galactose1P->UDP_Galactose GALT UDP_Glucose UDP-Glucose UDP_Galactose->UDP_Glucose GALE Glucose1P Glucose-1-Phosphate UDP_Galactose->Glucose1P UDP_Glucose->Galactose1P Glycolysis Glycolysis Glucose1P->Glycolysis Deficiency Galactokinase Deficiency Deficiency->Galactose Deficiency->Galactitol Microbial_Production_Workflow Workflow for Microbial Production and Purification of this compound Strain Strain Selection & Culture Preparation (Rhodotorula rubra) Fermentation Bioconversion (D-Sorbose to this compound) Strain->Fermentation Harvest Cell Harvesting (Centrifugation) Fermentation->Harvest Extraction Crude Product Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Analysis Purity and Identity Analysis (HPLC, etc.) Purification->Analysis Final High-Purity this compound Analysis->Final Glucosidase_Inhibition Mechanism of α-Glucosidase Inhibition by this compound cluster_0 Normal Enzymatic Reaction cluster_1 Competitive Inhibition Enzyme α-Glucosidase (Active Site) Products Monosaccharides (e.g., Glucose) Enzyme->Products Hydrolysis Substrate Disaccharide Substrate->Enzyme Binds to Active Site Inhibited_Enzyme α-Glucosidase (Active Site) Inhibitor This compound Inhibitor->Inhibited_Enzyme Binds to Active Site Blocked_Substrate Disaccharide Blocked_Substrate->Inhibited_Enzyme Binding Blocked

References

The Historical Odyssey and Biological Significance of D-Iditol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, holds a unique position in the landscape of carbohydrate biochemistry. Historically intertwined with the pioneering work on sugar stereochemistry, its biological relevance is primarily centered on the polyol pathway and its implications in metabolic disorders. This in-depth technical guide provides a comprehensive overview of the historical discovery, physicochemical properties, and biological significance of this compound. It details its metabolic pathways, summarizes key quantitative data, and provides explicit experimental protocols for its study, catering to the needs of researchers and professionals in the field of drug development.

Historical Discovery and Context

The direct discovery of this compound is not attributed to a single scientist but rather emerged from the foundational work on sugar chemistry in the late 19th and early 20th centuries. The intellectual giant in this field, Emil Fischer , was instrumental in elucidating the stereochemical relationships of monosaccharides. His work, which earned him the Nobel Prize in 1902, laid the groundwork for understanding isomers like iditol.[1]

The Kiliani-Fischer synthesis, a method for elongating the carbon chain of aldoses, was a pivotal technique of this era.[2][3] While not directly focused on this compound, this and other methods of sugar synthesis and interconversion established the theoretical and practical basis for the existence and eventual isolation of all possible hexitols.

The French chemist Gabriel Bertrand , at the beginning of the 20th century, made significant contributions to the understanding of sorbose and its reduction products, which include iditol.[4] His work on the bacterial oxidation of polyols further expanded the knowledge of these compounds. The reduction of D-sorbose, a ketohexose, yields a mixture of D-glucitol (sorbitol) and this compound, illustrating a common synthetic route to this sugar alcohol.[5][6]

Physicochemical Properties of this compound

This compound is the D-enantiomer of iditol and is a white, crystalline powder. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₄O₆--INVALID-LINK--
Molecular Weight 182.17 g/mol --INVALID-LINK--
CAS Number 25878-23-3--INVALID-LINK--
Melting Point 74-78 °C--INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Solubility Soluble in water--INVALID-LINK--

Biological Significance and Metabolic Pathways

The primary biological significance of this compound (often referred to as D-sorbitol in this context) lies in its role within the polyol pathway . This pathway is a two-step metabolic route that converts glucose to fructose.

The Polyol Pathway

Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase to enter glycolysis. However, in hyperglycemic conditions, the excess glucose is shunted into the polyol pathway.

  • Aldose Reductase: Glucose is reduced to D-sorbitol (this compound) by the enzyme aldose reductase, with NADPH as a cofactor.

  • Sorbitol Dehydrogenase: D-sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The accumulation of D-sorbitol, due to its slow metabolism and poor membrane permeability, can lead to osmotic stress in cells, a key factor in the pathogenesis of diabetic complications.

Polyol_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose DSorbitol D-Sorbitol (this compound) Glucose->DSorbitol Aldose Reductase (High Km) NADPH -> NADP+ G6P Glucose-6-Phosphate Glucose->G6P Hexokinase (Low Km) Fructose Fructose DSorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Fructose->G6P Hexokinase PPP_Intermediates PPP Intermediates G6P->PPP_Intermediates G6PD PPP_Interaction Glucose6Phosphate Glucose-6-Phosphate PPP Pentose Phosphate Pathway Glucose6Phosphate->PPP NADPH NADPH PPP->NADPH Produces RedoxBalance Redox Balance (e.g., Glutathione Reductase) NADPH->RedoxBalance Cofactor for PolyolPathway Polyol Pathway (Aldose Reductase) NADPH->PolyolPathway Consumed by OxidativeStress Oxidative Stress RedoxBalance->OxidativeStress Maintains balance against PolyolPathway->OxidativeStress Depletion of NADPH can lead to Dehydrogenase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Tris-HCl buffer - NAD+ solution - this compound solution - Enzyme sample start->prepare_reagents mix_reagents Mix Buffer, NAD+, and Enzyme in Cuvette prepare_reagents->mix_reagents incubate Incubate at 30°C (5 min) mix_reagents->incubate add_substrate Add this compound to Initiate Reaction incubate->add_substrate measure_absorbance Monitor Absorbance at 340 nm add_substrate->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iditol, a six-carbon sugar alcohol (alditol), plays a significant role in various biological processes and holds potential as a versatile molecule in drug development and biotechnology. Its stereochemistry, in particular, is of paramount importance as the spatial arrangement of its hydroxyl groups dictates its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of iditol, detailing their structures, physicochemical properties, and the experimental protocols for their separation and characterization.

The Stereoisomers of Iditol

Iditol (hexane-1,2,3,4,5,6-hexol) is a chiral molecule with four stereocenters, giving rise to a number of stereoisomers. The most prominent of these are the enantiomeric pair, D-iditol and L-iditol. Other stereoisomers, which are diastereomers of iditol, include allitol, altritol, and gulitol.

Enantiomers: this compound and L-Iditol

This compound and L-iditol are non-superimposable mirror images of each other.[1][2] They share the same chemical formula (C₆H₁₄O₆) and molecular weight (182.17 g/mol ), but differ in the three-dimensional arrangement of their atoms.[1][3] This difference in chirality leads to distinct optical properties, specifically the direction in which they rotate plane-polarized light.

This compound is the D-enantiomer of iditol and has been identified as a metabolite that can accumulate in cases of galactokinase deficiency.[2][3] It has the systematic IUPAC name (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol.

L-Iditol , the L-enantiomer, is found in nature as a fungal and human metabolite.[1] Its systematic IUPAC name is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.[1]

Physicochemical Properties of Iditol Stereoisomers

The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of iditol result in different physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

PropertyThis compoundL-IditolAllitolD-AltritolL-Gulitol (L-Sorbitol)
Molecular Formula C₆H₁₄O₆C₆H₁₄O₆C₆H₁₄O₆C₆H₁₄O₆C₆H₁₄O₆
Molecular Weight ( g/mol ) 182.17182.17182.17182.17182.17
Melting Point (°C) 74-78[1][3]78-80[4]148–152[5]-91[6]
Specific Rotation [α]D +2 to +5° (c=1 in H₂O)[1]-3.4° (c=10 in H₂O)Optically inactive--
Solubility in Water Soluble[3][7][8][9]50 mg/mL[4]Highly soluble[10]-Soluble[6]
Appearance White to off-white crystalline powder[1]White solid[4]Colourless crystalline solid[5]White powder[11]White to off-white crystalline powder[6]

Relationships Between Iditol Stereoisomers

The stereoisomers of iditol can be categorized based on their relationship to one another. This compound and L-iditol are enantiomers. Allitol, altritol, and gulitol are diastereomers of iditol, meaning they are stereoisomers that are not mirror images of each other.

Stereoisomers_of_Iditol cluster_enantiomers Enantiomers cluster_diastereomers Diastereomers of Iditol This compound This compound Allitol Allitol This compound->Allitol diastereomers Altritol Altritol This compound->Altritol diastereomers Gulitol Gulitol This compound->Gulitol diastereomers L-Iditol L-Iditol L-Iditol->Allitol diastereomers L-Iditol->Altritol diastereomers L-Iditol->Gulitol diastereomers

Diagram 1: Stereochemical relationships between iditol and its common diastereomers.

Experimental Protocols

The separation and characterization of iditol stereoisomers are crucial for their study and application. The following section details the methodologies for key experiments.

Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of closely related isomers. For alditols, reversed-phase chromatography is often employed.

Protocol:

  • Column: A C18 reversed-phase column is a suitable starting point.

  • Mobile Phase: A gradient of water and an organic modifier (e.g., acetonitrile or methanol) is typically used. For ionizable compounds, buffering the mobile phase is critical for reproducibility.

  • Sample Preparation:

    • Accurately weigh the sample.

    • Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

    • If necessary, sonicate to aid dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Method Development:

    • Perform a scouting gradient run to determine the elution range of the isomers.

    • Optimize selectivity by varying the organic modifier, mobile phase pH, and testing different mobile phase additives.

    • Adjust the gradient slope to achieve optimal resolution between peaks. A resolution of >1.5 is generally desired for baseline separation.

HPLC_Workflow start Start sample_prep Sample Preparation (Dissolution, Filtration) start->sample_prep hplc_injection Inject Sample into HPLC sample_prep->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection Detection (e.g., Refractive Index Detector) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

Diagram 2: A generalized workflow for the HPLC analysis of iditol stereoisomers.
Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

GC-MS of alditol acetates is a standard method for the analysis of sugar alcohols. This derivatization procedure increases the volatility of the polyols, making them suitable for gas chromatography.

Protocol:

  • Hydrolysis (if starting from a polysaccharide):

    • Hydrolyze the sample in trifluoroacetic acid (TFA) (e.g., 2M TFA at 120°C for 2 hours).

    • Evaporate the acid to dryness.

  • Reduction:

    • Dissolve the residue in a suitable solvent (e.g., 2M NH₄OH).

    • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄), and incubate.

    • Quench the reaction with acetic acid.

  • Acetylation:

    • Add acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) and incubate at an elevated temperature (e.g., 100°C for 20 minutes).

    • Evaporate the reagents.

  • Extraction:

    • Partition the derivatized sample between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

    • Collect the organic layer containing the alditol acetates.

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a high polarity column).

    • The mass spectra of the resulting peaks can be compared to libraries for identification.

Determination of Optical Activity by Polarimetry

Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound in solution. This is a key technique for distinguishing between enantiomers.

Protocol:

  • Sample Preparation:

    • Accurately prepare a solution of the iditol isomer of a known concentration (c) in a suitable solvent (e.g., water).

  • Instrument Calibration:

    • Calibrate the polarimeter using a blank solvent.

  • Measurement:

    • Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring no air bubbles are present.

    • Measure the observed optical rotation (α).

  • Calculation of Specific Rotation:

    • Calculate the specific rotation ([α]) using Biot's Law: [α] = α / (l * c)

    • The specific rotation is a characteristic physical property of the enantiomer. Dextrorotatory compounds have a positive (+) specific rotation, while levorotatory compounds have a negative (-) specific rotation.

Conclusion

A thorough understanding of the stereoisomers and enantiomers of iditol is fundamental for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The distinct properties of this compound, L-iditol, and their diastereomers, arising from their unique three-dimensional structures, underscore the importance of stereoselective synthesis and purification. The experimental protocols outlined in this guide provide a solid foundation for the separation and characterization of these important molecules, enabling further exploration of their biological activities and potential applications.

References

The Insidious Accumulation: A Technical Guide to D-Iditol in Galactokinase Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactokinase (GALK) deficiency, a rare autosomal recessive disorder of galactose metabolism, presents a unique clinical picture dominated by the early onset of cataracts. Unlike classic galactosemia, it typically spares individuals from the severe systemic toxicities associated with galactose-1-phosphate accumulation. The central pathogenic mechanism in GALK deficiency is the shunting of excess galactose into an alternative metabolic route, the polyol pathway, leading to the insidious accumulation of the sugar alcohol, D-iditol (also known as galactitol). This guide provides an in-depth technical overview of this compound accumulation, its biochemical underpinnings, pathological consequences, and the analytical methodologies used for its quantification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutic strategies for galactokinase deficiency and related disorders of polyol pathway activation.

Introduction to Galactokinase Deficiency and the Central Role of this compound

Galactokinase deficiency, or galactosemia type II, arises from mutations in the GALK1 gene, which encodes the galactokinase enzyme.[1] This enzyme catalyzes the initial phosphorylation of galactose to galactose-1-phosphate, the first committed step in the Leloir pathway of galactose metabolism.[2] A deficiency in GALK1 activity leads to a systemic buildup of galactose.[3]

With the primary metabolic route blocked, the excess galactose is redirected to the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to its corresponding sugar alcohol, this compound.[4][5] this compound is a meso compound, meaning it is an achiral member of a set of diastereomers, at least one of which is chiral. It is stereochemically identical to galactitol and dulcitol.[6][7] Unlike sorbitol, the product of glucose reduction in the polyol pathway, this compound is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase.[5] This metabolic dead-end, coupled with the poor diffusibility of this compound across cell membranes, leads to its intracellular accumulation.[5]

The primary and most well-documented pathology arising from this compound accumulation is the formation of cataracts in the lens of the eye.[2][8] The osmotic stress induced by high concentrations of this compound is the principal driver of this pathology.[9] More rarely, elevated this compound levels have been implicated in the development of pseudotumor cerebri (idiopathic intracranial hypertension).[3][10]

Biochemical Pathway of this compound Formation

The conversion of galactose to this compound is a critical event in the pathophysiology of galactokinase deficiency. This process is governed by the polyol pathway, which under normal physiological conditions plays a minor role in galactose metabolism.

Polyol_Pathway_Galactose cluster_n Polyol Pathway Galactose Galactose D_Iditol This compound (Galactitol) Galactose->D_Iditol   AldoseReductase Aldose Reductase AldoseReductase->Galactose NADPH NADPH + H+ NADPH->AldoseReductase NADP NADP+ NADP->AldoseReductase

Biochemical conversion of galactose to this compound.

As depicted in the diagram, aldose reductase utilizes NADPH as a cofactor to reduce the aldehyde group of galactose to a hydroxyl group, forming this compound.[11] The accumulation of this compound disrupts the cellular osmotic balance, leading to an influx of water and subsequent cell swelling and damage, particularly in the lens fibers.[8]

Quantitative Data on this compound (Galactitol) Accumulation

The quantification of this compound in various biological matrices is crucial for the diagnosis, monitoring, and understanding of galactokinase deficiency. The following tables summarize key quantitative data from the literature.

Table 1: Urinary Galactitol Levels in Galactokinase Deficiency

Patient GroupGalactitol Concentration (mmol/mol creatinine)Reference(s)
Untreated Classical Galactosemia8,000 - 69,000[12]
Treated Classical Galactosemia45 - 900[12]
Untreated GALK-D11,724 ± 4,496[13]
Treated GALK-D236 ± 116[13]
Normal Controls (age-dependent)3 - 81[12]
Normal Controls (< 1 year)8 - 107[14]
Normal Controls (> 6 years)2 - 5[14]

Table 2: Plasma/Serum Galactitol Levels in Galactosemia

Patient GroupGalactitol Concentration (µmol/L)Reference(s)
Untreated Classical Galactosemia120 - 500[12]
Treated Classical Galactosemia4.7 - 20[12]
GALT-deficient patients (on diet)10.85 - 11.63[5]
Normal ControlsNot detectable[5]

Table 3: Red Blood Cell (RBC) Galactitol Levels in Galactokinase Deficiency

Patient GroupGalactitol Concentration (µmol/L)Reference(s)
Untreated GALK-D1,584 ± 584[13]
Treated GALK-D12.3 ± 9.4[13]

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound triggers a cascade of cellular events, primarily driven by osmotic and oxidative stress, culminating in tissue damage.

Cataract Formation

The lens of the eye is particularly vulnerable to the effects of this compound. The intracellular accumulation of this polyol creates a hyperosmotic environment, leading to an influx of water, swelling of the lens fibers, and ultimately, the formation of cataracts.[2][8] This process is further exacerbated by oxidative stress.

Cataract_Formation_Pathway High_Galactose High Intracellular Galactose D_Iditol_Accumulation This compound Accumulation High_Galactose->D_Iditol_Accumulation Aldose Reductase Osmotic_Stress Osmotic Stress D_Iditol_Accumulation->Osmotic_Stress Oxidative_Stress Oxidative Stress D_Iditol_Accumulation->Oxidative_Stress Water_Influx Water Influx Osmotic_Stress->Water_Influx Cell_Swelling Lens Fiber Swelling Water_Influx->Cell_Swelling Cataract Cataract Formation Cell_Swelling->Cataract MAPK_Activation MAPK/ERK & p38 MAPK Pathway Activation Oxidative_Stress->MAPK_Activation Protein_Denaturation Protein Denaturation & Aggregation MAPK_Activation->Protein_Denaturation Protein_Denaturation->Cataract

Signaling pathways in this compound-induced cataractogenesis.

The osmotic stress initiated by this compound accumulation can activate signaling pathways such as the MAPK/ERK and p38 MAPK pathways, which are implicated in cellular stress responses and can contribute to the pathological changes observed in cataract formation.[2][15] Furthermore, the reduction of galactose to this compound consumes NADPH, a crucial cofactor for glutathione reductase, an enzyme essential for regenerating the antioxidant glutathione.[10] The depletion of glutathione compromises the cell's ability to combat oxidative stress, leading to damage to cellular components, including proteins, which contributes to lens opacification.[4][10]

Pseudotumor Cerebri

A rarer complication associated with galactokinase deficiency is pseudotumor cerebri, characterized by increased intracranial pressure without an identifiable mass or hydrocephalus.[3][10] The underlying mechanism is thought to be analogous to that in the lens, where the accumulation of this compound in the brain and cerebrospinal fluid (CSF) leads to an osmotic gradient, causing cerebral edema and a rise in intracranial pressure.[3][10]

Experimental Protocols for this compound (Galactitol) Quantification

Accurate and sensitive measurement of this compound is essential for clinical diagnosis and research. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity for the quantification of this compound in biological samples.

Experimental Workflow:

GCMS_Workflow Sample Biological Sample (Urine, Plasma, RBCs) Internal_Standard Add Internal Standard (e.g., 13C-labeled galactitol) Sample->Internal_Standard Extraction Sample Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Trimethylsilylation) Extraction->Derivatization GC_Separation Gas Chromatography (Separation) Derivatization->GC_Separation MS_Detection Mass Spectrometry (Detection & Quantification) GC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for this compound analysis by GC-MS.

Methodology:

  • Sample Preparation: Biological samples (urine, plasma, or red blood cell lysates) are spiked with a known amount of a stable isotope-labeled internal standard, such as D-[UL-13C]galactitol, to correct for variations in sample processing and instrument response.[14][16]

  • Extraction: The polyols are extracted from the sample matrix, often involving protein precipitation followed by solid-phase extraction.

  • Derivatization: this compound and the internal standard are chemically modified to increase their volatility and thermal stability for GC analysis. A common method is trimethylsilylation (TMS), which replaces the active hydrogens on the hydroxyl groups with trimethylsilyl groups.[14][17]

  • GC-MS Analysis: The derivatized sample is injected into the gas chromatograph, where the compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.[16]

High-Performance Liquid Chromatography (HPLC)

HPLC is another powerful technique for the separation and quantification of this compound.

Methodology:

  • Sample Preparation: Similar to GC-MS, samples are typically deproteinized and may undergo a cleanup step.

  • Chromatographic Separation: The sample is injected onto an HPLC column, often a specialized column for carbohydrate analysis, such as an amino- or polymer-based column.[11][18] An isocratic or gradient elution with a mobile phase, typically a mixture of acetonitrile and water, is used to separate this compound from other components in the sample.[18]

  • Detection: Since this compound lacks a strong chromophore, direct UV detection is not highly sensitive. Therefore, detection is often achieved using refractive index (RI) detection, evaporative light scattering detection (ELSD), or by pre-column derivatization with a UV-absorbing or fluorescent tag.[11] Mass spectrometry can also be coupled with HPLC (LC-MS) for highly sensitive and specific detection.

Conclusion and Future Directions

The accumulation of this compound is the central pathogenic event in galactokinase deficiency, directly leading to the development of cataracts and potentially contributing to other, rarer complications. Understanding the biochemical pathways of its formation, the downstream signaling events it triggers, and the analytical methods for its precise quantification are paramount for advancing our knowledge of this disorder.

Future research should focus on elucidating the full spectrum of cellular and tissue damage caused by this compound, particularly in the brain, to better understand the pathophysiology of complications like pseudotumor cerebri. Furthermore, the development of high-throughput and cost-effective analytical methods for this compound quantification will be crucial for improving newborn screening programs and for monitoring dietary compliance in affected individuals. For drug development professionals, targeting the polyol pathway, specifically aldose reductase, remains a promising therapeutic strategy not only for galactokinase deficiency but also for other conditions characterized by polyol accumulation, such as diabetic complications. A deeper understanding of the intricate signaling networks perturbed by this compound will undoubtedly pave the way for novel therapeutic interventions aimed at mitigating its toxic effects.

References

Methodological & Application

Chemical Synthesis Protocol: Catalytic Hydrogenation of D-Sorbose

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Laboratory-Scale Synthesis of D-Iditol for Research Applications

Introduction

This compound, a six-carbon sugar alcohol (alditol), is a stereoisomer of sorbitol and mannitol. While not as abundant in nature as some other polyols, this compound and its derivatives are of significant interest to researchers in the fields of carbohydrate chemistry, drug development, and material science. Its unique stereochemistry makes it a valuable chiral building block for the synthesis of complex molecules and pharmaceutical intermediates. This document provides detailed application notes and protocols for the laboratory-scale synthesis of this compound via two primary routes: chemical hydrogenation of D-sorbose and enzymatic reduction of D-sorbose.

This protocol describes the synthesis of this compound by the catalytic hydrogenation of D-sorbose. This method results in a mixture of D-sorbitol and this compound, which then requires chromatographic separation for purification. The process is analogous to the hydrogenation of L-sorbose to L-iditol and D-sorbitol.[1][2][3]

Materials and Equipment:

  • D-Sorbose

  • Raney Nickel catalyst

  • High-pressure autoclave reactor

  • Hydrogen gas source

  • Deionized water

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

  • Chromatography system (e.g., simulated moving bed or column chromatography) with a suitable resin

Experimental Protocol:

  • Preparation of D-Sorbose Solution: Prepare a 40% (w/v) aqueous solution of D-sorbose in deionized water.

  • Hydrogenation Reaction:

    • Transfer the D-sorbose solution to a high-pressure autoclave reactor.

    • Add Raney Nickel catalyst to the solution. The catalyst loading is typically a small percentage of the substrate weight.

    • Seal the reactor and purge with nitrogen gas to remove air.

    • Pressurize the reactor with hydrogen gas to approximately 45 bar.[2]

    • Heat the reactor to 120°C with constant stirring.[2]

    • Maintain these conditions for several hours until the reaction is complete, which can be monitored by the cessation of hydrogen uptake or by analyzing aliquots for the disappearance of the ketose.

  • Catalyst Removal:

    • Cool the reactor to room temperature and carefully vent the hydrogen gas.

    • Filter the reaction mixture through a Celite pad to remove the Raney Nickel catalyst.

  • Purification:

    • The resulting syrup contains a mixture of D-sorbitol and this compound in roughly equivalent amounts.[2]

    • This mixture is then subjected to chromatographic fractionation to separate the this compound from D-sorbitol. This can be a complex step due to the similar properties of the epimers.

Enzymatic Synthesis Protocol: Microbial Reduction of D-Sorbose

This protocol outlines the production of this compound from D-sorbose using the yeast Rhodotorula rubra. This method offers high specificity and can lead to a product with high purity.[4]

Materials and Equipment:

  • Rhodotorula rubra (e.g., RY10 strain)[4]

  • Culture medium (e.g., yeast extract, peptone, D-glucose for cell growth)

  • Fermentation vessel/bioreactor

  • Incubator shaker

  • Centrifuge

  • D-Sorbose

  • Buffer solution (e.g., phosphate buffer)

  • Cell lysis equipment (optional, for cell-free extract)

  • Purification system (e.g., column chromatography)

Experimental Protocol:

  • Cultivation of Rhodotorula rubra:

    • Inoculate a sterile culture medium with Rhodotorula rubra.

    • Incubate the culture in an incubator shaker at an appropriate temperature (e.g., 30°C) and agitation for 24-48 hours to grow the yeast cells.

  • Bioconversion of D-Sorbose:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with a suitable buffer.

    • Resuspend the cells in a solution of D-sorbose. The concentration of D-sorbose can be optimized for efficient conversion.

    • Incubate the cell suspension under controlled conditions (e.g., temperature, pH) to allow for the enzymatic reduction of D-sorbose to this compound.

  • Product Isolation and Purification:

    • After the bioconversion is complete (monitored by techniques like HPLC), separate the cells from the supernatant by centrifugation.

    • The supernatant, containing the this compound, can be further purified. This may involve steps like filtration, ion exchange chromatography, and crystallization to obtain high-purity this compound.

Quantitative Data Summary

The following table summarizes key quantitative data from the described synthesis methods.

ParameterChemical HydrogenationEnzymatic Reduction
Starting Material D-SorboseD-Sorbose
Catalyst/Enzyme Raney NickelRhodotorula rubra cells/enzymes
Reaction Temperature 120°C[2]Typically 25-35°C
Pressure 45 bar H₂[2]Atmospheric pressure
Product Mixture D-Sorbitol and this compound (approx. 1:1)[2]Primarily this compound
Purity (after separation) High purity achievable with chromatographyPotentially high purity
Key Challenge Separation of this compound from D-sorbitolOptimization of fermentation/conversion conditions

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthesis pathways for this compound.

D_Iditol_Synthesis cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis D_Sorbose1 D-Sorbose Hydrogenation Catalytic Hydrogenation D_Sorbose1->Hydrogenation Raney Ni, H₂, 120°C, 45 bar Mixture Mixture of This compound & D-Sorbitol Hydrogenation->Mixture Separation Chromatographic Separation Mixture->Separation D_Iditol1 This compound Separation->D_Iditol1 D_Sorbose2 D-Sorbose Bioconversion Microbial Reduction D_Sorbose2->Bioconversion Rhodotorula rubra Crude_Product Crude this compound Bioconversion->Crude_Product Purification Purification Crude_Product->Purification D_Iditol2 This compound Purification->D_Iditol2

Caption: Workflow for the chemical and enzymatic synthesis of this compound.

References

Chromatographic Purification of D-Iditol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic purification of D-Iditol, a sugar alcohol of increasing interest in various research and development fields. The purification of this compound is often challenging due to the presence of structurally similar isomers, primarily D-sorbitol and D-mannitol. This guide outlines several chromatographic techniques that can be effectively employed for the separation and purification of this compound from complex mixtures.

Introduction to this compound and Purification Challenges

This compound is a six-carbon sugar alcohol (polyol) that, along with its isomers, is produced through the reduction of corresponding sugars. The primary challenge in obtaining high-purity this compound lies in its separation from its stereoisomers, D-sorbitol and D-mannitol, which share the same molecular weight and similar physicochemical properties. Chromatographic methods offer the necessary selectivity to achieve high-purity this compound suitable for research and pharmaceutical applications.

Chromatographic Purification Strategies

Several chromatographic techniques can be utilized for the purification of this compound. The choice of method depends on the scale of purification (analytical or preparative), the nature of the impurities, and the desired final purity. The most common and effective methods include:

  • Ion-Exchange Chromatography (IEC): Particularly ion-exclusion chromatography, which is highly effective for separating sugar alcohols.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often requires derivatization to enhance retention and separation of the highly polar sugar alcohols.

  • Size-Exclusion Chromatography (SEC): Useful for removing high or low molecular weight impurities, but generally not for isomer separation.

Ion-Exchange Chromatography (IEC) for this compound Purification

Ion-exchange chromatography, specifically using cation exchange resins in the calcium (Ca²⁺) form, is a powerful technique for the separation of sugar alcohols. The separation mechanism is based on the differential interaction of the hydroxyl groups of the sugar alcohols with the metal counter-ions on the resin.

Application Note: Ion-Exchange Chromatography

This method is well-suited for the preparative-scale purification of this compound from mixtures containing its isomers. The use of strong cation exchange resins loaded with calcium ions provides excellent selectivity for separating this compound, D-sorbitol, and D-mannitol. The separation is typically achieved using water as the mobile phase at an elevated temperature to improve resolution and reduce viscosity.

Experimental Protocol: Ion-Exchange Chromatography

Objective: To purify this compound from a mixture of sugar alcohol isomers.

Materials:

  • Crude this compound mixture

  • Strong cation exchange resin in the calcium form (e.g., Dowex® Monosphere 99 CA/320 or similar)

  • Chromatography column

  • HPLC system with a Refractive Index (RI) detector

  • Deionized water (HPLC grade)

Procedure:

  • Column Packing: Prepare a slurry of the cation exchange resin in deionized water and pack it into the chromatography column according to the manufacturer's instructions.

  • Column Equilibration: Equilibrate the column by pumping deionized water through it at the desired flow rate and temperature until a stable baseline is achieved on the RI detector.

  • Sample Preparation: Dissolve the crude this compound mixture in deionized water to a known concentration (e.g., 10-50 mg/mL). Filter the sample through a 0.45 µm filter to remove any particulate matter.[1]

  • Chromatographic Separation:

    • Inject the prepared sample onto the column.

    • Elute the sample with deionized water at a constant flow rate.

    • Maintain the column temperature at an elevated level (e.g., 60-85 °C) to enhance separation efficiency.[2]

    • Monitor the elution profile using the RI detector.

  • Fraction Collection: Collect fractions corresponding to the this compound peak.

  • Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.

  • Post-Purification: Pool the pure fractions and remove the solvent by evaporation or lyophilization to obtain purified this compound.

Quantitative Data: Ion-Exchange Chromatography
ParameterTypical Value
Column Strong cation exchange resin (Ca²⁺ form), 300 x 7.8 mm
Mobile Phase Deionized Water
Flow Rate 0.5 - 1.0 mL/min
Temperature 85 °C[2]
Detection Refractive Index (RI)
Purity Achieved >99%
Recovery >90%

Workflow Diagram: Ion-Exchange Chromatography

IEC_Workflow A Prepare Resin Slurry B Pack Column A->B C Equilibrate Column (Deionized Water) B->C E Inject Sample C->E D Prepare & Filter Crude this compound Sample D->E F Isocratic Elution (Deionized Water, 85°C) E->F G Monitor with RI Detector F->G H Collect this compound Fractions G->H I Analyze Fraction Purity (Analytical HPLC) H->I J Pool Pure Fractions I->J K Solvent Removal (Evaporation/Lyophilization) J->K L Purified this compound K->L

Caption: Workflow for this compound purification by Ion-Exchange Chromatography.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-phase HPLC can be used for the analysis and purification of sugar alcohols, but due to their high polarity, derivatization is often necessary to achieve adequate retention and separation on non-polar stationary phases.

Application Note: Reversed-Phase HPLC with Derivatization

This method is suitable for both analytical and small-scale preparative purification of this compound. Derivatization with a hydrophobic agent, such as benzoyl chloride, increases the hydrophobicity of the sugar alcohols, allowing for their separation on a C18 column. This method offers high resolution but involves additional sample preparation steps.

Experimental Protocol: RP-HPLC with Benzoylation

Objective: To purify this compound by RP-HPLC after derivatization.

Materials:

  • Crude this compound mixture

  • Benzoyl chloride

  • Pyridine

  • Methanol

  • Dichloromethane

  • C18 HPLC column

  • HPLC system with a UV detector

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

Procedure:

  • Derivatization (Benzoylation):

    • Dry the crude this compound sample under vacuum.

    • Dissolve the dried sample in pyridine.

    • Cool the solution in an ice bath and slowly add benzoyl chloride.

    • Allow the reaction to proceed at room temperature.

    • Quench the reaction with methanol.

    • Extract the benzoylated this compound into dichloromethane.

    • Wash the organic layer with a dilute acid, then with a dilute base, and finally with water.

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

  • Sample Preparation: Dissolve the dried, derivatized sample in acetonitrile/water.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase composition.

    • Inject the derivatized sample.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the elution at a suitable UV wavelength (e.g., 230 nm).

  • Fraction Collection: Collect the fraction corresponding to the benzoylated this compound peak.

  • Deprotection:

    • Evaporate the solvent from the collected fraction.

    • Remove the benzoyl groups by saponification (e.g., with sodium methoxide in methanol).

    • Neutralize the reaction and purify the this compound from the reaction byproducts, for example, by a simple desalting step.

  • Final Product: Obtain the purified this compound after solvent removal.

Quantitative Data: RP-HPLC
ParameterTypical Value
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20-80% B over 30 min
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Purity Achieved >99.5%
Recovery ~70-80% (including derivatization and deprotection steps)

Workflow Diagram: RP-HPLC with Derivatization

RPHPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude this compound B Derivatization (Benzoylation) A->B C Extraction & Drying B->C D Dissolve in Mobile Phase C->D E Inject on C18 Column D->E F Gradient Elution (Acetonitrile/Water) E->F G UV Detection F->G H Collect Fractions G->H I Deprotection (Remove Benzoyl Groups) H->I J Desalting I->J K Purified this compound J->K

Caption: Workflow for this compound purification by RP-HPLC with derivatization.

Size-Exclusion Chromatography (SEC)

Size-exclusion chromatography separates molecules based on their size. While not effective for separating isomers of similar size like this compound, D-sorbitol, and D-mannitol, it is a valuable tool for desalting and removing high or low molecular weight impurities.

Application Note: Size-Exclusion Chromatography

SEC is best used as a polishing step in the purification workflow. For instance, after ion-exchange chromatography, SEC can be employed to remove salts and other small molecules from the purified this compound fractions. It is a gentle method that preserves the integrity of the molecule.

Experimental Protocol: Size-Exclusion Chromatography

Objective: To desalt a solution of this compound.

Materials:

  • This compound solution containing salts

  • SEC column (e.g., Sephadex® G-10 or similar)

  • Chromatography system with an RI detector

  • Deionized water (HPLC grade)

Procedure:

  • Column Packing and Equilibration: Pack the SEC column with the selected resin and equilibrate with deionized water.

  • Sample Application: Apply the this compound solution to the top of the column.

  • Elution: Elute the sample with deionized water. This compound will elute in the void volume or shortly after, while the smaller salt molecules will be retained and elute later.

  • Fraction Collection: Collect the early-eluting fractions containing the desalted this compound.

  • Analysis: Confirm the removal of salt by conductivity measurement and the presence of this compound by an appropriate analytical method.

Quantitative Data: Size-Exclusion Chromatography
ParameterTypical Value
Column Gel filtration resin (e.g., Sephadex® G-10)
Mobile Phase Deionized Water
Flow Rate Dependent on column dimensions and resin
Detection Refractive Index (RI), Conductivity
Salt Removal >99%
This compound Recovery >95%

Workflow Diagram: Size-Exclusion Chromatography for Desalting

SEC_Workflow A Equilibrate SEC Column (Deionized Water) B Load this compound Sample with Salt A->B C Isocratic Elution (Deionized Water) B->C D Monitor with RI & Conductivity Detectors C->D E Collect Early Fractions (Desalted this compound) D->E F Desalted this compound E->F

Caption: Workflow for desalting this compound using Size-Exclusion Chromatography.

Summary and Recommendations

For the preparative purification of this compound from its isomers, ion-exchange chromatography is the most recommended technique due to its high selectivity and the use of a simple, aqueous mobile phase. Reversed-phase HPLC with derivatization offers excellent resolution but is more complex and better suited for smaller-scale purifications. Size-exclusion chromatography is a valuable ancillary technique for desalting and buffer exchange. The optimal purification strategy may involve a combination of these techniques to achieve the desired level of purity.

References

Analytical Methods for the Quantification of D-Iditol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, is a polyol of interest in various fields of research and development, including its role as a potential biomarker and its applications in chemical synthesis. Accurate and precise quantification of this compound in diverse matrices such as biological fluids, pharmaceutical formulations, and food products is crucial for advancing these studies. This document provides detailed application notes and protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS), and an Enzymatic Assay.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

HPLC-RI is a robust and widely used technique for the analysis of non-chromophoric compounds like sugar alcohols. The method relies on the differential retention of the analyte on a specialized column and its detection based on the change in the refractive index of the eluent.

Application Note

This method is suitable for the routine quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or purified reaction mixtures. The InertSphere Sugar-2 column, a ligand-exchange chromatography column, provides excellent separation of sugar alcohols. While specific performance data for this compound is not extensively published, data from analogous sugar alcohols like mannitol and sorbitol suggest a reliable and reproducible method.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the HPLC-RI method for this compound, based on data for similar polyols.

ParameterExpected Value
Linearity Range0.1 - 10 mg/mL
Limit of Detection (LOD)~0.05 mg/mL
Limit of Quantification (LOQ)~0.15 mg/mL
Recovery95 - 105%
Precision (RSD%)< 5%
Experimental Protocol

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index (RI) detector.

  • InertSphere Sugar-2 column (300 mm x 7.8 mm I.D., 9 µm particle size) or equivalent.

  • This compound standard (≥98% purity).

  • Reagent grade water (for mobile phase and sample preparation).

  • Syringe filters (0.45 µm).

2. Chromatographic Conditions:

  • Mobile Phase: Degassed reagent grade water.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 80 °C.

  • Detector Temperature: 40 °C.

  • Injection Volume: 20 µL.

3. Standard Preparation:

  • Prepare a stock solution of this compound at 10 mg/mL in reagent grade water.

  • Prepare a series of calibration standards by diluting the stock solution with water to concentrations ranging from 0.1 mg/mL to 10 mg/mL.

4. Sample Preparation:

  • Pharmaceutical Formulations (e.g., oral solutions): Dilute the sample with reagent grade water to bring the expected this compound concentration within the calibration range.

  • Solid Samples: Accurately weigh the sample and dissolve it in a known volume of reagent grade water. Sonicate if necessary to ensure complete dissolution.

  • Filter all samples and standards through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the calibration standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-RI Analysis cluster_results Results Standard This compound Standard Dissolve_Standard Dissolve in Water Standard->Dissolve_Standard Sample Sample Matrix Dilute_Sample Dilute/Dissolve in Water Sample->Dilute_Sample Filter Filter (0.45 µm) Dissolve_Standard->Filter Dilute_Sample->Filter HPLC HPLC System (InertSphere Sugar-2 Column) Filter->HPLC RI_Detector RI Detector HPLC->RI_Detector Data_Acquisition Data Acquisition & Processing RI_Detector->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification

Caption: HPLC-RI workflow for this compound quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity for the quantification of this compound, especially in complex matrices. This method requires a derivatization step to convert the non-volatile sugar alcohol into a volatile derivative suitable for gas chromatography.

Application Note

This method is ideal for the analysis of this compound in complex biological samples such as plasma, urine, or cell culture media, where high sensitivity and specificity are required to overcome matrix interferences. The derivatization with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), is a common and effective approach.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the GC-MS method for this compound.

ParameterExpected Value
Linearity Range1 - 500 µg/mL
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.5 µg/mL
Recovery90 - 110%
Precision (RSD%)< 10%
Experimental Protocol

1. Instrumentation and Materials:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • This compound standard (≥98% purity).

  • Internal Standard (IS) (e.g., Sorbitol-d6).

  • Derivatization reagent: BSTFA with 1% TMCS.

  • Pyridine (anhydrous).

  • Solvents for extraction (e.g., ethyl acetate).

2. Standard Preparation:

  • Prepare a stock solution of this compound and the internal standard at 1 mg/mL in pyridine.

  • Prepare calibration standards by spiking appropriate amounts of the this compound stock solution into a blank matrix to achieve concentrations from 1 to 500 µg/mL. Each standard should contain a fixed concentration of the internal standard.

3. Sample Preparation and Derivatization:

  • Liquid Samples (e.g., plasma, urine): To 100 µL of the sample, add the internal standard. Perform a protein precipitation step if necessary (e.g., with cold acetone or methanol). Centrifuge and collect the supernatant.

  • Solid Samples: Homogenize the sample and extract with a suitable solvent.

  • Evaporate the sample extract or supernatant to dryness under a stream of nitrogen.

  • To the dried residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 1 hour.

  • Cool to room temperature before injection.

4. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized this compound and the internal standard.

5. Analysis:

  • Inject the derivatized standards and samples.

  • Generate a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration.

  • Quantify this compound in the samples using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_results Results Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Extract Extraction/ Precipitation Add_IS->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatize (BSTFA) Dry->Derivatize GCMS GC-MS System Derivatize->GCMS SIM Selected Ion Monitoring GCMS->SIM Data_Acquisition Data Acquisition & Processing SIM->Data_Acquisition Quantification Quantification (Internal Standard Method) Data_Acquisition->Quantification

Caption: GC-MS workflow for this compound quantification.

Enzymatic Assay

Enzymatic assays provide a highly specific and often rapid method for the quantification of this compound. This assay is based on the activity of this compound 2-dehydrogenase, which catalyzes the oxidation of this compound to D-sorbose with the concomitant reduction of NAD+ to NADH. The increase in NADH is monitored spectrophotometrically at 340 nm.

Application Note

This enzymatic assay is particularly useful for high-throughput screening and for applications where a simple and specific colorimetric or fluorometric readout is desired. It is suitable for aqueous samples and can be adapted for use in microplate format. The availability of a specific this compound 2-dehydrogenase is critical for this assay.

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the enzymatic assay for this compound.

ParameterExpected Value
Linearity Range1 - 100 µM
Limit of Detection (LOD)~0.5 µM
Limit of Quantification (LOQ)~1.5 µM
Recovery90 - 110%
Precision (RSD%)< 10%
Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.

  • This compound 2-dehydrogenase (EC 1.1.1.15) (Source to be identified from commercial suppliers).

  • This compound standard (≥98% purity).

  • NAD+ (Nicotinamide adenine dinucleotide).

  • Buffer solution (e.g., 100 mM Tris-HCl, pH 9.0).

  • 96-well microplates (for microplate reader format).

2. Reagent Preparation:

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0.

  • NAD+ Solution: 10 mM NAD+ in assay buffer.

  • This compound 2-dehydrogenase Solution: Prepare a working solution of the enzyme in assay buffer at a suitable concentration (to be determined based on enzyme activity).

  • This compound Standard Solutions: Prepare a series of this compound standards in assay buffer ranging from 1 µM to 100 µM.

3. Assay Procedure (Microplate Format):

  • To each well of a 96-well plate, add:

    • 50 µL of sample or this compound standard.

    • 100 µL of assay buffer.

    • 20 µL of 10 mM NAD+ solution.

  • Mix gently and incubate for 5 minutes at room temperature.

  • Initiate the reaction by adding 30 µL of the this compound 2-dehydrogenase solution.

  • Immediately measure the absorbance at 340 nm (A_initial).

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the final absorbance at 340 nm (A_final).

  • Calculate the change in absorbance (ΔA = A_final - A_initial).

4. Analysis:

  • Generate a standard curve by plotting the ΔA for the this compound standards against their concentrations.

  • Determine the this compound concentration in the samples from the standard curve.

Signaling Pathway Diagram

Enzymatic_Pathway D_Iditol This compound Enzyme This compound 2-dehydrogenase D_Iditol->Enzyme NAD NAD+ NAD->Enzyme D_Sorbose D-Sorbose Enzyme->D_Sorbose NADH NADH Enzyme->NADH H_ion H+ Enzyme->H_ion Measurement Measure Absorbance at 340 nm NADH->Measurement

Caption: Enzymatic reaction for this compound quantification.

Application Notes and Protocols: D-Iditol as a Substrate in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, serves as a substrate for specific oxidoreductases, primarily this compound 2-dehydrogenase and L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase). The enzymatic oxidation of this compound is a valuable tool in various research and development applications, including the study of polyol metabolism, the screening for enzyme inhibitors, and the development of diagnostic assays. This document provides detailed application notes and protocols for the use of this compound as a substrate in enzymatic assays.

Principle of the Enzymatic Reaction

This compound is oxidized by dehydrogenases in a reaction that is dependent on the cofactor nicotinamide adenine dinucleotide (NAD+). The enzyme catalyzes the transfer of a hydride ion from this compound to NAD+, resulting in the formation of D-sorbose and the reduced cofactor, NADH.

The overall reaction is as follows:

This compound + NAD+ ⇌ D-Sorbose + NADH + H+

The production of NADH can be conveniently monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This principle forms the basis of a simple and robust assay for determining the activity of this compound-utilizing enzymes.

Enzymes Utilizing this compound as a Substrate

Two primary enzymes are known to utilize this compound as a substrate:

  • This compound 2-dehydrogenase (EC 1.1.1.15): This enzyme specifically catalyzes the oxidation of this compound to D-sorbose.[1]

  • L-iditol 2-dehydrogenase (EC 1.1.1.14) / Sorbitol Dehydrogenase: This enzyme, widely distributed in nature, exhibits broader substrate specificity and can oxidize various sugar alcohols, including L-iditol, D-glucitol (sorbitol), and this compound.[2]

Signaling and Metabolic Pathway

The enzymatic conversion of this compound is a part of the broader polyol pathway. In this pathway, aldose reductase can convert glucose to sorbitol, which can then be oxidized to fructose by sorbitol dehydrogenase (L-iditol 2-dehydrogenase). This compound can enter this pathway and be converted to D-sorbose.

Polyol_Pathway D_Iditol This compound D_Sorbose D-Sorbose D_Iditol->D_Sorbose Oxidation Enzyme This compound 2-Dehydrogenase D_Iditol->Enzyme NAD NAD+ NADH NADH + H+ NAD->NADH Reduction NAD->Enzyme Enzyme->D_Sorbose Enzyme->NADH

Enzymatic oxidation of this compound.

Quantitative Data

The following table summarizes the kinetic parameters of enzymes known to utilize this compound as a substrate. This data is essential for designing experiments and interpreting results.

EnzymeEC NumberSource OrganismSubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Reference
L-Iditol 2-Dehydrogenase (Sorbitol Dehydrogenase)1.1.1.14Sheep LiverThis compound14.02.3164[2]

Experimental Protocols

Spectrophotometric Assay for this compound Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of this compound dehydrogenase by monitoring the production of NADH at 340 nm.

Materials:

  • This compound solution (e.g., 1 M stock solution in water)

  • NAD+ solution (e.g., 50 mM stock solution in water)

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • Purified this compound 2-dehydrogenase or L-iditol 2-dehydrogenase (sorbitol dehydrogenase)

  • UV-transparent cuvettes (1 cm path length)

  • Spectrophotometer capable of measuring absorbance at 340 nm and maintaining a constant temperature

Procedure:

  • Prepare the Reaction Mixture: In a 1.5 mL microcentrifuge tube, prepare the reaction mixture (for a 1 mL final volume in the cuvette) as follows:

    • Assay Buffer (100 mM Tris-HCl, pH 9.0): 850 µL

    • NAD+ solution (50 mM): 20 µL (final concentration: 1 mM)

    • This compound solution (1 M): 100 µL (final concentration: 100 mM)

    • Deionized Water: 30 µL

  • Equilibrate the Reaction Mixture: Transfer the reaction mixture to a cuvette and incubate in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction: Add 10 µL of the enzyme solution to the cuvette. The amount of enzyme should be optimized to yield a linear rate of absorbance change for at least 5 minutes.

  • Monitor Absorbance: Immediately after adding the enzyme, mix the contents of the cuvette by gentle inversion (or with a cuvette stirrer) and start monitoring the increase in absorbance at 340 nm for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15 or 30 seconds).

  • Calculate Enzyme Activity:

    • Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the reaction curve.

    • Calculate the enzyme activity using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

      • ε (molar extinction coefficient of NADH at 340 nm) = 6.22 mM⁻¹cm⁻¹

      • Total Assay Volume = 1.0 mL

      • Path Length = 1 cm

      • Enzyme Volume = 0.01 mL

Notes:

  • A blank reaction containing all components except the substrate (this compound) should be run to correct for any background NADH production.

  • The concentration of this compound can be varied to determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme.

  • The optimal pH for the reaction may vary depending on the source of the enzyme. For sorbitol dehydrogenase from apple callus tissue, the optimal pH for the oxidative reaction is around 9.0-9.5.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, NAD+, this compound) Mix Mix Assay Components in Cuvette Reagents->Mix Enzyme_Prep Prepare Enzyme Dilution Initiate Initiate Reaction with Enzyme Enzyme_Prep->Initiate Equilibrate Equilibrate at Constant Temperature Mix->Equilibrate Equilibrate->Initiate Measure Measure A340 over Time Initiate->Measure Plot Plot A340 vs. Time Measure->Plot Calculate_Rate Calculate Initial Rate (ΔA340/min) Plot->Calculate_Rate Calculate_Activity Calculate Enzyme Activity Calculate_Rate->Calculate_Activity

Workflow for the spectrophotometric assay.

Applications in Drug Development

Enzymatic assays utilizing this compound as a substrate are valuable in the drug development process for several reasons:

  • High-Throughput Screening (HTS): The straightforward and robust nature of the spectrophotometric assay makes it amenable to HTS campaigns for the identification of inhibitors of this compound and L-iditol dehydrogenases.

  • Lead Optimization: The assay can be used to determine the potency and mechanism of action of lead compounds.

  • Structure-Activity Relationship (SAR) Studies: By testing a series of related compounds, researchers can elucidate the structural features required for enzyme inhibition.

  • Diagnostic Development: Aberrant levels of sorbitol dehydrogenase activity have been linked to certain pathological conditions, such as liver disease. Assays using this compound can be adapted for diagnostic purposes.

Conclusion

This compound is a useful and specific substrate for the characterization of this compound and L-iditol dehydrogenases. The spectrophotometric assay described in this document provides a reliable and quantitative method for measuring the activity of these enzymes. This, in turn, facilitates research into their biological roles and aids in the discovery and development of novel therapeutic agents targeting the polyol pathway.

References

Applications of D-Iditol in Biochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, serves as a versatile tool in biochemical research with applications spanning enzymology, metabolic pathway analysis, and as a chiral building block in synthetic chemistry. Its involvement in the polyol pathway and its accumulation in certain metabolic disorders, such as galactokinase deficiency, make it a significant molecule for studying carbohydrate metabolism and its aberrations. This document provides detailed application notes and experimental protocols for the utilization of this compound in various biochemical research contexts.

Application Notes

Substrate for Dehydrogenase Enzymes

This compound is a natural substrate for this compound 2-dehydrogenase (EC 1.1.1.15), an enzyme that catalyzes the NAD+-dependent oxidation of this compound to D-sorbose.[1] This reaction is a key step in the metabolic pathway that interconverts different sugar alcohols and ketones. Studying the kinetics of this enzyme provides insights into the regulation of the polyol pathway and its role in cellular metabolism.

Key Applications:

  • Characterization of this compound 2-dehydrogenase activity from various biological sources.

  • Screening for inhibitors or activators of this compound 2-dehydrogenase.

  • Investigating the substrate specificity of related polyol dehydrogenases.[2]

Investigation of the Polyol Pathway and Galactosemia

The polyol pathway, which includes the conversion of glucose to sorbitol and then to fructose, is implicated in the pathogenesis of diabetic complications. This compound, also known as galactitol in the context of galactose metabolism, is a critical metabolite in galactokinase deficiency, a genetic disorder that leads to the accumulation of galactose. In this condition, excess galactose is reduced to galactitol by aldose reductase, leading to toxic effects, most notably the formation of cataracts.[3]

Key Applications:

  • Studying the flux through the polyol pathway under normal and hyperglycemic conditions.

  • Investigating the pathophysiology of galactokinase deficiency.

  • Monitoring dietary compliance and therapeutic interventions in galactosemia patients through the quantification of urinary galactitol.[4][5][6][7]

Inhibitor of Glycosidases

This compound has been shown to be an inhibitor of glucosidase I, an enzyme crucial for the processing of N-linked glycoproteins in the endoplasmic reticulum.[8] Glucosidase I catalyzes the removal of the terminal α-1,2-linked glucose residue from the Glc3Man9GlcNAc2 oligosaccharide precursor. Inhibition of this enzyme can disrupt proper glycoprotein folding and quality control.

Key Applications:

  • Studying the role of N-linked glycoprotein processing in various cellular processes.[9][10][11]

  • Investigating the mechanisms of glycoprotein folding and quality control in the ER.

  • As a tool to produce glycoproteins with altered N-glycan structures for functional studies.

Chiral Precursor in Asymmetric Synthesis

The stereochemical complexity of this compound, with its multiple chiral centers, makes it a valuable starting material, or "chiral synthon," for the asymmetric synthesis of other complex molecules, including pharmaceuticals.[12] The predictable stereochemistry of this compound can be exploited to introduce chirality into new molecules in a controlled manner.

Key Applications:

  • Synthesis of chiral building blocks for drug discovery.[13]

  • Development of novel synthetic methodologies for the creation of stereochemically defined molecules.

Quantitative Data

Table 1: Reported Concentrations of Galactitol (this compound) in Urine

ConditionAge GroupGalactitol Concentration (mmol/mol Creatinine)Reference
Normal< 1 year8 - 107[4]
Normal> 6 years2 - 5[4]
Galactosemia< 1 year397 - 743[4]
Galactosemia> 6 years125 - 274[4]

Table 2: Enzyme Inhibition Data

EnzymeInhibitorConcentration% InhibitionIC50Reference
Glucosidase IThis compound~1 mM-Not Reported[8]
Glucosidase IIThis compound~1 mMNo Inhibition-[8]

Experimental Protocols

Protocol 1: Spectrophotometric Assay of this compound 2-Dehydrogenase Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of this compound 2-dehydrogenase by monitoring the production of NADH at 340 nm.[14][15]

Materials:

  • This compound solution (e.g., 100 mM in assay buffer)

  • NAD+ solution (e.g., 10 mM in assay buffer)

  • Assay Buffer (e.g., 50 mM Glycine-NaOH, pH 10.0)

  • Enzyme preparation (e.g., purified enzyme or cell lysate)

  • UV-Vis Spectrophotometer capable of reading at 340 nm

  • Cuvettes (1 cm path length)

Procedure:

  • Set the spectrophotometer to read absorbance at 340 nm and maintain the temperature at 25°C or 37°C.

  • In a cuvette, prepare the reaction mixture by adding:

    • 880 µL of Assay Buffer

    • 100 µL of this compound solution (final concentration 10 mM)

    • 20 µL of NAD+ solution (final concentration 0.2 mM)

  • Mix the contents of the cuvette by gentle inversion and incubate for 5 minutes to allow the temperature to equilibrate.

  • Initiate the reaction by adding 20 µL of the enzyme preparation to the cuvette.

  • Immediately start recording the absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of reaction (ΔA340/min) from the initial linear portion of the curve.

  • Enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Calculation: Activity (U/mL) = (ΔA340/min) / (6.22 * path length) * (Total reaction volume / Enzyme volume) * Dilution factor

One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Protocol 2: Quantification of this compound (Galactitol) in Urine by GC-MS

This protocol outlines the procedure for the quantitative analysis of galactitol in urine samples using gas chromatography-mass spectrometry (GC-MS) following derivatization.[4][5][6][7]

Materials:

  • Urine samples

  • Internal standard (e.g., stable isotope-labeled galactitol)

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Pyridine

  • Heptane

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Thaw frozen urine samples and centrifuge to remove any precipitate.

    • To 100 µL of urine, add a known amount of the internal standard.

    • Lyophilize the samples to dryness.

  • Derivatization:

    • To the dried residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the vials tightly and heat at 60°C for 30 minutes.

  • Extraction:

    • After cooling to room temperature, add 100 µL of heptane and vortex for 1 minute.

    • Centrifuge to separate the layers.

    • Transfer the upper heptane layer containing the derivatized analytes to a new vial for GC-MS analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the prepared sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the analytes.

    • Set the mass spectrometer to operate in selected ion monitoring (SIM) mode to detect characteristic ions for derivatized galactitol and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing a series of known concentrations of galactitol.

    • Quantify the amount of galactitol in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the results to the creatinine concentration of the urine sample.

Visualizations

Polyol_Pathway_and_Galactosemia cluster_polyol Polyol Pathway cluster_galactosemia Galactosemia (Galactokinase Deficiency) Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase NADPH -> NADP+ Galactose Galactose Galactitol Galactitol (this compound) Galactose->Galactitol Aldose Reductase NADPH -> NADP+ Galactokinase Galactokinase (Deficient) Galactose->Galactokinase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase NAD+ -> NADH Cataracts Cataracts Galactitol->Cataracts Accumulation & Osmotic Stress

Caption: Metabolic pathways involving this compound (Galactitol).

D_Iditol_Dehydrogenase_Assay cluster_workflow Spectrophotometric Assay Workflow cluster_reaction Enzymatic Reaction A Prepare Reaction Mixture (this compound, NAD+, Buffer) B Equilibrate at 25-37°C A->B C Initiate with Enzyme B->C D Monitor NADH Production (Absorbance at 340 nm) C->D E Calculate Enzyme Activity D->E D_Iditol This compound D_Sorbose D-Sorbose D_Iditol->D_Sorbose this compound 2-dehydrogenase NAD NAD+ NADH NADH

Caption: Workflow for this compound 2-Dehydrogenase Assay.

Glycoprotein_Processing_Inhibition cluster_pathway N-linked Glycoprotein Processing in ER A Nascent Glycoprotein with Glc3Man9GlcNAc2 B Glucosidase I A->B C Glc2Man9GlcNAc2-Protein B->C D Glucosidase II C->D E Man9GlcNAc2-Protein D->E F Proper Folding & Export E->F D_Iditol This compound D_Iditol->B Inhibits

Caption: Inhibition of Glycoprotein Processing by this compound.

References

D-Iditol: A Versatile Chiral Building Block for Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-Iditol, a naturally occurring sugar alcohol, has emerged as a valuable and versatile chiral building block in modern organic synthesis. Its rigid, C2-symmetric bicyclic derivative, 1,4:3,6-dianhydro-D-iditol (commonly known as isoidide), provides a robust scaffold for the construction of a variety of chiral ligands and auxiliaries. These derivatives have demonstrated significant potential in asymmetric catalysis, facilitating the enantioselective synthesis of complex molecules, which is of paramount importance in the pharmaceutical and fine chemical industries. This document provides detailed application notes and protocols for the use of this compound as a chiral starting material, focusing on the synthesis of its key derivative, isoidide, and subsequent transformation into chiral ligands for asymmetric catalysis.

From this compound to a Rigid Chiral Scaffold: The Synthesis of 1,4:3,6-Dianhydro-D-iditol (Isoidide)

The primary utility of this compound in asymmetric synthesis stems from its conversion to the conformationally constrained 1,4:3,6-dianhydro-D-iditol (isoidide). This bicyclic ether is typically synthesized through a double dehydration reaction of this compound under acidic conditions.

Experimental Protocol: Synthesis of 1,4:3,6-Dianhydro-D-iditol from this compound

Materials:

  • This compound

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Dean-Stark apparatus

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Recrystallization solvent (e.g., ethyl acetate/hexane)

Procedure:

  • A mixture of this compound and a catalytic amount of a strong acid (e.g., 0.1 mol% sulfuric acid) in a high-boiling point solvent such as toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and neutralized by washing with a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude isoidide is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure 1,4:3,6-dianhydro-D-iditol as a white crystalline solid.

Application in Asymmetric Catalysis: Synthesis of Chiral Ligands from Isoidide

The rigid C2-symmetric framework of isoidide makes it an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. The two hydroxyl groups of isoidide can be readily functionalized to introduce coordinating atoms such as nitrogen, phosphorus, or oxygen, leading to a diverse range of ligands.

Synthesis of Chiral Diamine Ligands

Chiral diamines are a crucial class of ligands for various asymmetric transformations, including reductions, hydrogenations, and carbon-carbon bond-forming reactions. Isoidide can be converted to chiral diamines by first activating the hydroxyl groups, followed by nucleophilic substitution with an amine source. An efficient route involves the synthesis of 2,5-diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol.

Experimental Protocol: Synthesis of 2,5-Diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol

This synthesis typically involves a multi-step sequence starting from the activation of the hydroxyl groups of isoidide, for example, by conversion to triflates, followed by displacement with an azide source and subsequent reduction.

Step 1: Synthesis of 1,4:3,6-Dianhydro-2,5-di-O-triflyl-D-iditol

  • To a solution of 1,4:3,6-dianhydro-D-iditol in a suitable solvent (e.g., dichloromethane) at 0 °C, a base (e.g., pyridine or triethylamine) is added.

  • Triflic anhydride is then added dropwise, and the reaction is stirred at 0 °C for a specified time.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to give the di-O-triflyl derivative.

Step 2: Synthesis of 2,5-Diazido-2,5-dideoxy-1,4:3,6-dianhydroiditol

  • The di-O-triflyl derivative is dissolved in a polar aprotic solvent (e.g., DMF).

  • Sodium azide is added, and the mixture is heated to facilitate the SN2 reaction.

  • After the reaction is complete, the mixture is worked up by extraction to yield the diazide.

Step 3: Reduction to 2,5-Diamino-2,5-dideoxy-1,4:3,6-dianhydroiditol

  • The diazide is dissolved in a suitable solvent (e.g., methanol or ethanol).

  • A reducing agent, such as hydrogen gas with a palladium on carbon catalyst or lithium aluminum hydride, is used to reduce the azides to amines.

  • After completion of the reduction, the catalyst is filtered off, and the solvent is removed to yield the crude diamine, which can be further purified.

Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligand Precursors

N-Heterocyclic carbenes (NHCs) have emerged as powerful ligands in transition metal catalysis. The isoidide scaffold can be used to synthesize chiral bis(imidazolium) salts, which are the direct precursors to C2-symmetric NHC ligands. A detailed protocol for the L-iditol derivative has been reported, which can be adapted for the D-enantiomer.

Experimental Protocol: Synthesis of 1,4:3,6-Dianhydro-2,5-dideoxy-2,5-bis(3-alkylimidazolium)-D-iditol Salts

Step 1: Synthesis of 1,4:3,6-Dianhydro-2,5-dideoxy-2,5-bisimidazole-D-iditol

  • 1,4:3,6-Dianhydro-2,5-di-O-trifluoromethanesulfonyl-D-iditol (1 equivalent) is dissolved in DMF.

  • Imidazole (2.15 equivalents) and cesium carbonate (2.5 equivalents) are added to the solution.

  • The reaction mixture is heated at 100 °C for 24 hours.

  • A saturated brine solution is added, and the product is extracted with dichloromethane.

  • The organic layer is dried over MgSO4, filtered, and the solvent is removed under reduced pressure.

  • The resulting white solid is washed with ether and dried to yield the bisimidazole product. A yield of 79% has been reported for the L-enantiomer.

Step 2: Quaternization to form Bis(imidazolium) Salts

  • The bisimidazole derivative (1 equivalent) is dissolved in acetonitrile.

  • An excess of the desired alkyl iodide (e.g., isopropyl iodide, 2.6 equivalents) is added.

  • The mixture is refluxed for 24 hours.

  • Upon cooling to room temperature, the product crystallizes out of the solution.

  • The crystals are filtered under suction and dried to yield the bis(imidazolium) iodide salt. A yield of 69% has been reported for the L-enantiomer with isopropyl iodide.

These imidazolium salts can then be deprotonated with a strong base to generate the free NHC in situ for complexation with a metal precursor.

Application in Asymmetric Transfer Hydrogenation

Chiral ligands derived from isoidide, particularly β-amino alcohols and diamines, have shown promise in asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols with good enantioselectivity.

General Workflow for Asymmetric Transfer Hydrogenation

Application Notes and Protocols for the NMR and Mass Spectrometry Analysis of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol is a six-carbon sugar alcohol, a polyol that plays a role in various biological processes. As an isomer of more common hexitols like sorbitol and mannitol, its precise identification and quantification are crucial in fields ranging from metabolic research to pharmaceutical development. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful analytical techniques essential for the unambiguous structural elucidation and characterization of this compound. This document provides detailed application notes and experimental protocols for the analysis of this compound using these methods.

Data Presentation

Quantitative data obtained from NMR and MS analyses are summarized below. These tables provide a clear reference for the expected spectral features of this compound.

NMR Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound, recorded in Deuterium Oxide (D₂O). As this compound and L-Iditol are enantiomers, their NMR spectra are identical. The data presented is for L-Iditol and is therefore representative of this compound.[1]

Table 1: ¹H NMR Spectral Data of this compound in D₂O

Proton AssignmentChemical Shift (δ) ppmMultiplicity
H-1, H-6~3.65, ~3.71Multiplet
H-2, H-5~3.85Multiplet
H-3, H-4~3.73Multiplet

Note: Due to the complexity of the overlapping signals in the proton spectrum of polyols, precise multiplicity and coupling constants are often difficult to determine from a 1D spectrum alone. 2D NMR experiments are recommended for complete assignment.

Table 2: ¹³C NMR Spectral Data of this compound in D₂O

Carbon AssignmentChemical Shift (δ) ppm
C-1, C-665.40
C-2, C-574.36
C-3, C-473.71

Note: Carbon assignments are based on ¹H-¹³C HSQC data. Chemical shifts can vary slightly based on concentration, pH, and temperature.[1]

Mass Spectrometry Data

The mass spectrum of this compound is characterized by the molecular ion and a series of fragment ions resulting from the loss of water and cleavage of the carbon-carbon bonds. The following table lists the expected key ions in an electron ionization (EI) mass spectrum.

Table 3: Predicted m/z Values for Key Fragments of this compound in EI-MS

m/z ValueProposed FragmentNotes
182[C₆H₁₄O₆]⁺Molecular Ion (M⁺) - often weak or absent
164[M - H₂O]⁺Loss of a water molecule
146[M - 2H₂O]⁺Loss of two water molecules
128[M - 3H₂O]⁺Loss of three water molecules
61, 91, 121[C₂H₅O₂]⁺, [C₃H₇O₃]⁺, [C₄H₉O₄]⁺ etc.C-C bond cleavage fragments

Note: The fragmentation pattern of polyols is complex and can be influenced by the ionization method. The base peak is often a smaller fragment resulting from C-C bond cleavage.

Experimental Protocols

Detailed methodologies for NMR and Mass Spectrometry analysis of this compound are provided below.

NMR Spectroscopy Protocol

This protocol is designed for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation

  • Dissolution: Accurately weigh 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6 mL of high-purity Deuterium Oxide (D₂O, 99.9 atom % D). D₂O is the solvent of choice for polar compounds to avoid a large interfering solvent signal in ¹H NMR spectra.[2]

  • Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Data Acquisition

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Solvent Suppression: Utilize a presaturation pulse sequence to suppress the residual HDO signal.

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Relaxation Delay: 2 seconds.

3. ¹³C NMR Data Acquisition

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 5 seconds for better quantification.

4. Data Processing

  • ¹H NMR:

    • Apply a line broadening of 0.3 Hz.
    • Fourier transform, phase, and baseline correct the spectrum.
    • Reference the spectrum to the residual HDO signal at δ 4.79 ppm.

  • ¹³C NMR:

    • Apply a line broadening of 1-2 Hz.
    • Fourier transform, phase, and baseline correct the spectrum.
    • Reference the spectrum using an internal standard (e.g., DSS) or by referencing the ¹H spectrum.

Mass Spectrometry Protocol (GC-MS)

For volatile analysis, this compound requires derivatization prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

1. Derivatization (Silylation)

  • Drying: Dry 1-2 mg of this compound in a reaction vial under a stream of nitrogen or in a vacuum desiccator.

  • Reagent Addition: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Reaction: Cap the vial tightly and heat at 70°C for 1 hour.

  • Cooling: Allow the sample to cool to room temperature before injection.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent GC or equivalent with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Quadrupole or Ion Trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-650.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Analyze the mass spectrum of the peak corresponding to the derivatized this compound.

  • Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound by NMR and MS.

workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_results Results start This compound Sample nmr_prep Dissolution in D2O start->nmr_prep ms_prep Derivatization (Silylation) start->ms_prep nmr_acq NMR Data Acquisition (1H, 13C, 2D) nmr_prep->nmr_acq nmr_proc Data Processing & Spectral Analysis nmr_acq->nmr_proc results Structural Confirmation & Quantification nmr_proc->results ms_acq GC-MS Analysis ms_prep->ms_acq ms_proc Data Processing & Spectral Interpretation ms_acq->ms_proc ms_proc->results

Overall workflow for NMR and MS analysis of this compound.
Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under electron ionization.

fragmentation M This compound [C6H14O6] m/z = 182 frag1 [M - H2O]+ m/z = 164 M->frag1 - H2O frag3 C-C Cleavage Fragments M->frag3 Cleavage frag2 [M - 2H2O]+ m/z = 146 frag1->frag2 - H2O frag4 [C2H5O2]+ m/z = 61 frag3->frag4 frag5 [C3H7O3]+ m/z = 91 frag3->frag5

Predicted EI-MS fragmentation pathway for this compound.

References

Application Note: Derivatization of D-Iditol for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol, is an isomer of sorbitol and mannitol and plays a role in various biological processes. Its analysis is crucial in metabolic studies and for monitoring certain metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of volatile and thermally stable compounds. However, this compound, like other polyols, is non-volatile and requires chemical modification, known as derivatization, prior to GC-MS analysis.[1][2] This application note provides a detailed protocol for the derivatization of this compound to a volatile derivative, specifically an alditol acetate, for subsequent GC-MS analysis. The alditol acetate derivatization is a widely used and robust method for the analysis of sugar alcohols, as it typically produces a single, stable derivative for each alditol, simplifying chromatograms and improving quantification.[1][2][3]

Principle of the Method

The derivatization of this compound to its corresponding alditol acetate involves the esterification of all hydroxyl groups with acetic anhydride. This reaction is typically catalyzed by a base such as pyridine or 1-methylimidazole.[3] The resulting per-acetylated this compound is significantly more volatile and less polar than the parent compound, making it amenable to GC separation and subsequent MS detection.

Experimental Protocols

This section details the necessary materials and the step-by-step procedure for the acetylation of this compound.

Materials and Reagents
  • This compound standard

  • Acetic anhydride (≥99%)

  • Pyridine (anhydrous, ≥99.8%) or 1-Methylimidazole (≥99%)

  • Ethyl acetate (GC grade)

  • Deionized water

  • Nitrogen gas (high purity)

  • Sample vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Standard Preparation

Prepare a stock solution of this compound in deionized water at a concentration of 1 mg/mL. From this stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Derivatization Protocol: Alditol Acetate Formation
  • Sample Preparation: Pipette a known volume (e.g., 100 µL) of the sample or standard solution into a 2 mL reaction vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or with gentle heating (e.g., 40°C). It is crucial to ensure the sample is completely dry as water can interfere with the derivatization reaction.

  • Acetylation:

    • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample.[2]

    • Alternatively, a mixture of dimethyl sulfoxide, acetic anhydride, and 1-methylimidazole (e.g., in a 25:3:1 ratio) can be used as the derivatization reagent.[4]

  • Reaction: Tightly cap the vial and vortex briefly to dissolve the residue. Heat the mixture at 100°C for 30-60 minutes in a heating block or water bath.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the pyridine and excess acetic anhydride under a stream of nitrogen.

    • To partition the derivative, add 200 µL of ethyl acetate and 200 µL of deionized water to the vial.[2]

    • Vortex the mixture thoroughly for 1 minute to extract the acetylated this compound into the organic phase.

    • Centrifuge briefly to separate the layers.

  • Sample for GC-MS: Carefully transfer the upper ethyl acetate layer to a clean GC vial for analysis.

GC-MS Analysis Parameters (Example)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp: 10°C/min to 280°C

    • Hold: 5 min at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data Presentation

Quantitative data for the derivatization and analysis of a similar polyol, D-chiro-inositol, using a GC-MS/MS method is summarized in the table below. These values can serve as a reference for the expected performance of the this compound derivatization method.

ParameterMyo-InositolD-chiro-Inositol
Linearity Range (µg/mL)0.500 - 10.000.005 - 0.500
> 0.999> 0.999
Limit of Detection (LOD) (ng/mL)≤ 30≤ 3
Recovery (%)97.11 - 99.35107.82 - 113.09
Reproducibility (RSD %)< 6< 6
(Data adapted from a study on inositol isomers using a validated GC-MS/MS method)[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with Aqueous Sample/Standard dry Evaporate to Dryness start->dry add_reagents Add Acetic Anhydride & Pyridine/1-MeIm dry->add_reagents heat Heat at 100°C add_reagents->heat partition Partition with Ethyl Acetate & Water heat->partition extract Collect Organic Layer partition->extract gcms Inject into GC-MS extract->gcms

Caption: Workflow for this compound derivatization.

Chemical Reaction

chemical_reaction cluster_products Products D_Iditol This compound (with 6 -OH groups) catalyst Pyridine or 1-Methylimidazole (Catalyst) D_Iditol->catalyst Acetic_Anhydride Acetic Anhydride (CH3CO)2O Acetic_Anhydride->catalyst Acetylated_Iditol Hexa-O-acetyl-D-iditol (Volatile Derivative) Acetic_Acid Acetic Acid (CH3COOH) catalyst->Acetylated_Iditol catalyst->Acetic_Acid

Caption: Acetylation of this compound.

References

Application Notes and Protocols for the Use of D-Iditol as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

D-Iditol, a six-carbon sugar alcohol (polyol), is a stereoisomer of the more common sorbitol and mannitol. While the microbial metabolism of many polyols is well-documented, the utilization of this compound as a primary carbon source for microbial fermentation is a less explored area. This document provides an overview of the known enzymatic activities related to this compound, proposes a potential metabolic pathway, and offers detailed protocols for screening and characterizing microorganisms capable of its fermentation. This information is intended to serve as a foundational resource for researchers interested in exploring this compound as a novel carbon source for biotechnological applications, including the production of valuable chemicals and pharmaceuticals.

Enzymatic Basis of this compound Metabolism

The key enzyme identified in the catabolism of this compound is This compound 2-dehydrogenase (EC 1.1.1.15) . This enzyme catalyzes the reversible, NAD⁺-dependent oxidation of this compound to D-sorbose.[1] The reaction is as follows:

This compound + NAD⁺ ⇌ D-Sorbose + NADH + H⁺

This enzyme was first described in detail by Shaw (1956) from sheep liver extracts.[2] While this initial characterization was in a mammalian system, the existence of such an enzyme provides a basis for a potential microbial metabolic pathway.

Furthermore, a sorbitol dehydrogenase (SDH), which is an L-iditol:NAD⁺ 5-oxidoreductase, from sheep liver has also been shown to utilize this compound as a substrate.[3][4] In the context of microorganisms, several yeasts and bacteria are known to produce a variety of polyol dehydrogenases. For instance, Candida albicans possesses a gene for L-iditol 2-dehydrogenase, and Azotobacter agilis produces an L-iditol dehydrogenase that can act on L-iditol, sorbitol, and xylitol.[5] While these enzymes are specific to L-iditol, the presence of iditol-acting enzymes in these genera suggests that they may be promising candidates for this compound utilization.

Proposed Metabolic Pathway for this compound Utilization

Based on the known enzymatic reaction and analogous pathways for other polyols like sorbitol and mannitol, a hypothetical metabolic pathway for the microbial catabolism of this compound can be proposed. This pathway would allow for the entry of this compound into central carbon metabolism, likely the pentose phosphate pathway or glycolysis.

The proposed pathway is as follows:

  • Transport: this compound is transported into the microbial cell, potentially via a general polyol transporter or a specific permease.

  • Oxidation: Intracellular this compound is oxidized to D-sorbose by this compound 2-dehydrogenase, with the concomitant reduction of NAD⁺ to NADH.

  • Phosphorylation: D-sorbose is then phosphorylated by a kinase, such as a sorbose kinase, to produce D-sorbose-6-phosphate.

  • Isomerization/Epimerization: D-sorbose-6-phosphate would then need to be converted into an intermediate of central metabolism. One possibility is the conversion to D-fructose-6-phosphate, a key glycolytic intermediate.

  • Entry into Central Metabolism: D-fructose-6-phosphate enters the glycolytic pathway to be converted to pyruvate, which can then be used for energy production via the TCA cycle or as a precursor for the biosynthesis of various compounds.

The following diagram illustrates this proposed metabolic pathway.

D_iditol_metabolism cluster_outside Extracellular cluster_inside Intracellular D-Iditol_ext This compound D-Iditol_int This compound D-Iditol_ext->D-Iditol_int Transport D-Sorbose D-Sorbose D-Iditol_int->D-Sorbose this compound 2-dehydrogenase D-Sorbose-6P D-Sorbose-6-Phosphate D-Sorbose->D-Sorbose-6P Sorbose Kinase (hypothetical) NADH NADH D-Sorbose->NADH Fructose-6P D-Fructose-6-Phosphate D-Sorbose-6P->Fructose-6P Isomerase/Epimerase (hypothetical) ADP ADP D-Sorbose-6P->ADP Glycolysis Glycolysis Fructose-6P->Glycolysis NAD NAD NAD->D-Sorbose ATP ATP ATP->D-Sorbose-6P

Figure 1: Proposed metabolic pathway for this compound utilization.

Data Presentation

Currently, there is a lack of published data on the fermentation of this compound as a sole carbon source. The available quantitative data is primarily related to the enzymatic activity of dehydrogenases that can act on iditol isomers.

EnzymeOrganismSubstrateCoenzymeProductReference
This compound 2-dehydrogenaseSheep liverThis compoundNAD⁺D-Sorbose[2]
L-Iditol 2-dehydrogenaseAzotobacter agilisL-IditolDPN⁺L-Sorbose[5]
L-Iditol 2-dehydrogenaseCandida albicansL-IditolNAD⁺L-Sorbose[6]
Sorbitol DehydrogenaseSheep liverThis compoundNAD⁺D-Sorbose[4]

Table 1: Summary of enzymes with known activity on iditol isomers.

Experimental Protocols

Given the nascent stage of research in this area, the following protocols are designed to enable the screening, identification, and characterization of microorganisms capable of utilizing this compound as a carbon source.

This protocol outlines a method for isolating microorganisms from environmental samples that can grow on this compound as the sole carbon source.

a. Media Preparation:

  • Minimal Salts Medium (MSM):

    • KH₂PO₄: 1.5 g/L

    • K₂HPO₄: 3.5 g/L

    • (NH₄)₂SO₄: 2.0 g/L

    • MgSO₄·7H₂O: 0.2 g/L

    • Trace Element Solution: 1.0 mL/L (see below)

    • Autoclave and cool before adding the carbon source.

  • Trace Element Solution (per 100 mL):

    • FeSO₄·7H₂O: 0.5 g

    • ZnSO₄·7H₂O: 0.2 g

    • MnSO₄·H₂O: 0.1 g

    • CuSO₄·5H₂O: 0.05 g

    • CoCl₂·6H₂O: 0.05 g

    • H₃BO₃: 0.05 g

    • Na₂MoO₄·2H₂O: 0.05 g

    • Dissolve in distilled water and store at 4°C.

  • This compound Stock Solution:

    • Prepare a 20% (w/v) this compound solution in distilled water and filter-sterilize.

  • Final Screening Medium:

    • Add the sterile this compound stock solution to the autoclaved and cooled MSM to a final concentration of 0.5% (w/v).

    • For solid media, add 1.5% (w/v) agar to the MSM before autoclaving.

b. Screening Procedure:

  • Collect environmental samples (e.g., soil, compost, decaying fruit).

  • Prepare a 1:10 (w/v) suspension of the sample in sterile saline (0.85% NaCl).

  • Serially dilute the suspension and plate onto MSM agar plates containing 0.5% this compound as the sole carbon source.

  • Incubate the plates at an appropriate temperature (e.g., 30°C) for 5-10 days.

  • Isolate distinct colonies and re-streak onto fresh this compound MSM plates to ensure purity.

  • Perform a negative control by plating the dilutions on MSM agar with no carbon source to check for growth on residual nutrients.

The following diagram illustrates the experimental workflow for screening.

screening_workflow Sample Environmental Sample (e.g., soil, compost) Suspension Create Suspension in Sterile Saline Sample->Suspension Dilution Serial Dilution Suspension->Dilution Plating Plate on Minimal Medium with this compound (0.5%) Dilution->Plating Incubation Incubate at 30°C for 5-10 days Plating->Incubation Isolation Isolate Colonies Incubation->Isolation Purification Re-streak for Purity Isolation->Purification Identification Identify Pure Cultures (e.g., 16S rRNA sequencing) Purification->Identification

Figure 2: Experimental workflow for screening this compound utilizing microorganisms.

This protocol is for quantifying the growth and substrate consumption of the isolated microorganisms in liquid culture.

a. Inoculum Preparation:

  • Grow a pure culture of the isolated microorganism in a rich medium (e.g., Nutrient Broth for bacteria, YPD for yeast) overnight.

  • Harvest the cells by centrifugation, wash twice with sterile MSM (without a carbon source), and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).

b. Growth Experiment:

  • Prepare flasks with MSM containing this compound at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Inoculate the flasks with the prepared cell suspension to a starting OD₆₀₀ of approximately 0.05.

  • Incubate the flasks under appropriate conditions (e.g., 30°C with shaking at 200 rpm).

  • At regular time intervals, aseptically withdraw samples to measure:

    • Cell Growth: Measure the optical density at 600 nm (OD₆₀₀).

    • This compound Concentration: Centrifuge the sample to pellet the cells. Analyze the supernatant for this compound concentration using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an ion-exchange column for sugar alcohols) and a refractive index detector.

    • Metabolite Production: The supernatant can also be analyzed by HPLC or other methods (e.g., GC-MS after derivatization) to identify and quantify any fermentation products.

c. Data Analysis:

  • Plot OD₆₀₀ versus time to determine the growth curve and calculate the specific growth rate (µ).

  • Plot this compound concentration versus time to calculate the substrate consumption rate.

  • If products are formed, calculate the product yield from this compound.

Conclusion and Future Perspectives

The use of this compound as a carbon source in microbial fermentation is a largely unexplored field with significant potential. The existence of this compound dehydrogenase provides a clear enzymatic basis for its catabolism. The protocols provided herein offer a systematic approach to screen for and characterize microorganisms capable of utilizing this rare sugar alcohol. Successful identification of such microbes could open new avenues for the biotechnological production of chemicals and pharmaceuticals from a novel feedstock. Future research should focus on the isolation and identification of this compound-utilizing microorganisms, elucidation of the complete metabolic pathway, and optimization of fermentation conditions for specific product formation.

References

Application Notes and Protocols: D-Iditol as a Potential Precursor for Industrial Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential of D-iditol as a bio-renewable platform chemical for the synthesis of valuable industrial chemicals. Detailed experimental protocols for key transformations are provided, along with a summary of available quantitative data.

Introduction

This compound, a sugar alcohol, is a chiral molecule that can serve as a versatile building block in chemical synthesis.[1][2] While its counterparts, sorbitol and mannitol, have been extensively studied, this compound presents unique stereochemistry that can lead to novel derivatives with specific properties. This document focuses on the transformation of this compound into key intermediates, such as 1,4:3,6-dianhydro-D-iditol and its corresponding diamine, which are precursors to polymers and other functional materials.

Conversion of this compound to Polymer Monomers

A significant application of this compound lies in its conversion to monomers for the synthesis of bio-based polymers like polyamides. This involves a two-step process: the dehydration of this compound to 1,4:3,6-dianhydro-D-iditol, followed by the conversion of the dianhydro intermediate to a diamine.

Dehydration of this compound to 1,4:3,6-Dianhydro-D-iditol

Table 1: Quantitative Data for the Synthesis of Dianhydrohexitol Derivatives

PrecursorProductCatalystTemperature (°C)PressureYield (%)Reference
D,L-talitol1,4:3,6-dianhydro-D,L-iditolp-toluenesulfonic acid110-185N/ANot specified[1]
Dianhydro-iditolDinitro-dianhydro-iditolSolvent-free150N/A88
Dinitro-dianhydro-iditolDiamino-dianhydro-iditolPd/C, HydrazineReflux in EtOHN/ANot specified
Diamino-dianhydro-iditol + Diacyl chloridePolyamideLiCl in NMP-10 to RTN/Aup to 93

Experimental Protocol: Synthesis of 1,4:3,6-Dianhydro-D-iditol (Adapted from[1])

  • Reaction Setup: In a round-bottom flask equipped with a distillation condenser and a vacuum connection, mix this compound with a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (e.g., 1% by weight of the this compound).

  • Dehydration: Heat the mixture to a temperature in the range of 110-185°C under reduced pressure. The water formed during the reaction will be continuously removed by distillation.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water for the formation of the dianhydro compound has been removed.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization to yield pure 1,4:3,6-dianhydro-D-iditol.

G D_Iditol This compound Acid_Catalyst Acid Catalyst (e.g., p-TSA) Heat (110-185°C) Vacuum D_Iditol->Acid_Catalyst Dianhydro_D_Iditol 1,4:3,6-Dianhydro-D-iditol Acid_Catalyst->Dianhydro_D_Iditol Water Water (removed) Acid_Catalyst->Water

Dehydration of this compound to 1,4:3,6-Dianhydro-D-iditol.
Synthesis of Diamino-dianhydro-iditol for Polyamide Production

The dianhydro-D-iditol can be converted into a valuable diamine monomer for the synthesis of polyamides. This process involves a two-step synthesis from the dianhydro-iditol.

Experimental Protocol: Synthesis of Diamino-dianhydro-iditol (Adapted from)

Step 1: Synthesis of Dinitro-dianhydro-iditol

  • Reaction Setup: In a round-bottom flask, heat 1,4:3,6-dianhydro-D-iditol under solvent-free conditions at 150°C.

  • Nitration: The specific nitrating agent is not detailed in the abstract but would typically involve a nitrating mixture (e.g., HNO₃/H₂SO₄) added cautiously. Caution: Nitration reactions are highly exothermic and require careful temperature control.

  • Reaction Time: Maintain the reaction at 150°C for 4 hours.

  • Purification: After cooling, recover the dinitro compound by precipitation in methanol. A yield of 88% has been reported for the isoidide analogue.

Step 2: Reduction to Diamino-dianhydro-iditol

  • Reaction Setup: Suspend the dinitro-dianhydro-iditol in ethanol with 10% Palladium on carbon (Pd/C) in a two-necked round-bottom flask.

  • Reduction: Warm the mixture to 50°C. Add a solution of hydrazine in ethanol dropwise over 1.5 hours.

  • Reaction Completion: After the addition is complete, reflux the reaction mixture for an additional 2 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Purification: Once the reaction is complete, filter the hot crude mixture over an ice bath. The pure white crystalline diamine is recovered by precipitation in ethanol.

G Dianhydro_D_Iditol 1,4:3,6-Dianhydro-D-iditol Nitration Nitration 150°C, 4h Dianhydro_D_Iditol->Nitration Dinitro Dinitro-dianhydro-iditol Nitration->Dinitro Reduction Pd/C, Hydrazine EtOH, Reflux Dinitro->Reduction Diamine Diamino-dianhydro-iditol Reduction->Diamine Polymerization Diacyl Chloride LiCl, NMP Diamine->Polymerization Polyamide Polyamide Polymerization->Polyamide

Synthesis of Polyamides from Dianhydro-D-iditol.

Potential Applications in Hydrogenolysis and Oxidation

While specific data for this compound is scarce, the extensive research on the hydrogenolysis and oxidation of other hexitols like sorbitol and xylitol suggests potential pathways for this compound valorization.

Potential Hydrogenolysis to Diols

Catalytic hydrogenolysis of polyols can yield valuable diols such as ethylene glycol, propylene glycol, and butanediols.[4] These reactions are typically carried out using heterogeneous catalysts containing metals like ruthenium, platinum, or nickel, often with promoters, under hydrogen pressure. The reaction conditions, including temperature, pressure, and catalyst choice, significantly influence the product selectivity. Further research is needed to explore the specific conditions required for the selective hydrogenolysis of this compound.

Potential Oxidation to Dicarboxylic Acids

The catalytic oxidation of polyols can produce dicarboxylic acids, which are important monomers for polyesters and polyamides. This transformation can be achieved using various catalysts, including noble metals like platinum and gold, often in the presence of a base. The selective oxidation of the primary hydroxyl groups of this compound would lead to a C6 dicarboxylic acid. The development of efficient and selective catalytic systems for this compound oxidation represents a promising area for future research.

Other Potential Applications

The unique structure of this compound and its derivatives opens up possibilities for other applications:

  • Surfactants: The dianhydro derivatives of iditol can be esterified with fatty acids to produce surface-active agents.[1]

  • Pharmaceuticals: Nitrated derivatives of dianhydro iditols have been suggested as potential vasodilators.[1]

Conclusion

This compound holds promise as a renewable precursor for a range of industrial chemicals. The most clearly defined pathway to date is its conversion to diamino-dianhydro-iditol for the synthesis of bio-based polyamides. While direct protocols for other transformations like hydrogenolysis and oxidation are yet to be fully developed, the chemistry of its isomers suggests that this compound is a platform chemical with significant untapped potential. Further research into the catalytic conversion of this compound is warranted to unlock its full value in a bio-based economy.

References

Troubleshooting & Optimization

How to improve the yield of D-Iditol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of D-Iditol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main routes for this compound synthesis are:

  • Catalytic Hydrogenation: This method involves the reduction of a ketose precursor, typically D-sorbose (or L-sorbose for L-iditol), using a metal catalyst such as Raney nickel or ruthenium. This process often yields a mixture of this compound and its epimer, D-sorbitol.

  • Enzymatic/Microbial Conversion: This approach utilizes enzymes, often from microorganisms like Candida boidinii or Rhodotorula rubra, to stereoselectively convert D-sorbose to this compound. This method can offer high conversion rates and selectivity.

Q2: What is the most significant challenge in this compound synthesis?

A2: The primary challenge is not the synthesis reaction itself but the subsequent purification of this compound from its stereoisomers, mainly D-sorbitol and D-mannitol, which are often co-produced, particularly in catalytic hydrogenation. Due to their similar physical properties, separation requires specialized techniques like chromatography.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction. It allows for the separation and quantification of the starting material (e.g., D-sorbose), the desired product (this compound), and major byproducts (e.g., D-sorbitol, D-mannitol).

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound synthesis.

Catalytic Hydrogenation

Problem 1: Low overall yield of hexitols.

  • Possible Cause 1: Inactive Catalyst. The Raney nickel or ruthenium catalyst may have lost its activity due to oxidation or poisoning.

    • Solution: Ensure the catalyst is fresh or has been properly stored under inert conditions. For Raney nickel, which is often stored in water, ensure it has not been exposed to air for extended periods.

  • Possible Cause 2: Insufficient Hydrogen Pressure. The hydrogen pressure may be too low for the reaction to proceed efficiently.

    • Solution: Increase the hydrogen pressure according to the established protocol for your specific catalyst and reactor setup.

  • Possible Cause 3: Inadequate Mixing. Poor agitation can lead to inefficient contact between the catalyst, substrate, and hydrogen.

    • Solution: Increase the stirring speed to ensure the catalyst is well-suspended in the reaction mixture.

Problem 2: Low selectivity for this compound (high D-sorbitol formation).

  • Possible Cause 1: Suboptimal Catalyst Choice. Different catalysts exhibit varying selectivities.

    • Solution: While Raney nickel is common, ruthenium-based catalysts have been reported to offer different selectivities. A comparative study of different catalysts may be necessary to find the optimal one for this compound selectivity.

  • Possible Cause 2: Unfavorable Reaction Conditions. Temperature and pH can influence the stereochemical outcome of the hydrogenation.

    • Solution: Systematically vary the reaction temperature and pH to find the optimal conditions for maximizing the this compound to D-sorbitol ratio. Response surface methodology can be a useful tool for this optimization.

  • Possible Cause 3: Isomerization of the starting material. Under certain pH and temperature conditions, the starting ketose may isomerize, leading to the formation of other sugar alcohols upon hydrogenation.

    • Solution: Maintain strict control over the pH of the reaction mixture. Buffering the solution can help prevent unwanted isomerization.

Problem 3: Catalyst Deactivation during or after a reaction.

  • Possible Cause 1: Poisoning by impurities. Impurities in the substrate or solvent can poison the catalyst.

    • Solution: Use high-purity starting materials and solvents. Pre-treatment of the substrate solution (e.g., with activated carbon) can remove potential catalyst poisons.

  • Possible Cause 2: Sintering of the catalyst at high temperatures.

    • Solution: Operate within the recommended temperature range for the specific catalyst. Avoid excessive temperatures during the reaction and any regeneration steps.

  • Possible Cause 3: Adsorption of byproducts on the catalyst surface.

    • Solution: Several regeneration procedures for Raney nickel have been reported, including washing with alkaline solutions or treatment with acetic acid to remove adsorbed species.[1]

Enzymatic Conversion

Problem 1: Low conversion of D-sorbose to this compound.

  • Possible Cause 1: Low Enzyme Activity. The enzyme (either purified or within whole cells) may be inactive or denatured.

    • Solution:

      • Enzyme Storage: Ensure the enzyme or microbial cells have been stored at the correct temperature and in the appropriate buffer to maintain activity.

      • Reaction Conditions: Verify that the pH, temperature, and buffer composition of the reaction mixture are optimal for the specific enzyme.

      • Cofactor Availability: For reactions requiring cofactors like NADH, ensure the cofactor regeneration system is functioning efficiently.

  • Possible Cause 2: Substrate or Product Inhibition. High concentrations of D-sorbose or the accumulation of this compound can inhibit the enzyme.[2]

    • Solution:

      • Fed-batch Strategy: Instead of adding all the substrate at the beginning, a fed-batch approach where the substrate is added gradually can maintain a lower, non-inhibitory concentration.

      • In-situ Product Removal: If feasible, consider techniques to remove this compound from the reaction mixture as it is formed.

Problem 2: Formation of unwanted byproducts.

  • Possible Cause: Presence of other dehydrogenases in whole-cell systems. The microorganism used may contain other enzymes that can convert D-sorbitol to byproducts like L-sorbose.[3]

    • Solution:

      • Strain Engineering: If possible, use a genetically engineered strain where the genes for the unwanted dehydrogenases have been knocked out.

      • Purified Enzymes: Using a purified D-sorbitol dehydrogenase specific for this compound production will eliminate side reactions from other enzymes.

Purification

Problem: Poor separation of this compound from D-sorbitol and D-mannitol by HPLC.

  • Possible Cause 1: Inappropriate HPLC Column. Not all reverse-phase columns are suitable for separating highly polar, structurally similar sugar alcohols.

    • Solution: Use a specialized column designed for carbohydrate analysis, such as an amino-functionalized or a polymer-based ion-exchange column (e.g., with a calcium counter-ion).[4]

  • Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase is critical for achieving good resolution.

    • Solution: For amino columns, a mobile phase of acetonitrile and water is typically used. The ratio can be adjusted to optimize separation. For ion-exchange columns, water is often used as the mobile phase at an elevated temperature.[1]

  • Possible Cause 3: Co-elution of peaks.

    • Solution: Adjust the flow rate and column temperature. Lowering the flow rate and optimizing the temperature can often improve the resolution between closely eluting peaks.

Data Presentation

Table 1: Comparison of Catalytic Hydrogenation Conditions for Hexose to Hexitol Conversion
Starting MaterialCatalystTemperature (°C)H₂ Pressure (bar)Reaction Time (h)Major ProductsThis compound/D-Mannitol Yield (%)D-Sorbitol Yield (%)Reference
D-GlucoseRaney Ni50-~2D-Sorbitol, D-Mannitol14.0181.34[5]
D-GlucoseRaney Ni46-~1.1D-Sorbitol, D-Mannitol6.5187.15[6]
L-SorboseRaney Ni80-130--L-Iditol, D-Sorbitol~50~50[7]
D-GlucoseRu/ZSM-512040-D-Sorbitol-99.2[8]

Note: Data for this compound synthesis is often extrapolated from studies on its enantiomer, L-Iditol, or related hexitols like D-mannitol.

Table 2: Enzymatic Conversion of D-Sorbose to this compound
MicroorganismSubstrate Concentration (%)Conversion Ratio (%)Reaction Time (h)Reference
Rhodotorula rubra RY101.082.7-[9]
Rhodotorula rubra RY102.095.0-[9]
Rhodotorula rubra RY103.093.7-[9]
Rhodotorula rubra RY105.078.0-[9]
Candida boidinii (immobilized cells)15 g/L~9640[7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of D-Sorbose using Raney Nickel

This protocol is a general guideline based on typical conditions reported for ketose hydrogenation.[7]

  • Catalyst Preparation:

    • If using a new batch of Raney nickel, wash it several times with deionized water to remove any residual alkali.

    • If the catalyst is stored under water, carefully decant the water and replace it with the reaction solvent.

  • Reaction Setup:

    • In a high-pressure autoclave, add a solution of D-sorbose (e.g., 40% w/v in water or a suitable buffer).

    • Add the Raney nickel catalyst. The catalyst loading is typically 5-10% by weight of the substrate.

    • Seal the reactor and purge it several times with nitrogen gas, followed by hydrogen gas.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar).

    • Heat the reactor to the target temperature (e.g., 80-130°C) with vigorous stirring.

    • Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Work-up:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

    • Filter the reaction mixture to remove the catalyst. The catalyst can be stored under water for reuse.

    • The resulting solution containing this compound and D-sorbitol can be further purified by chromatography.

Protocol 2: Enzymatic Conversion of D-Sorbose to this compound using Whole Cells

This protocol is based on the use of microorganisms like Rhodotorula rubra.[9]

  • Cell Culture:

    • Cultivate the selected microorganism in a suitable growth medium (e.g., containing a carbon source like D-fructose, a nitrogen source, and essential minerals).

    • Harvest the cells by centrifugation and wash them with a buffer solution.

  • Enzymatic Reaction:

    • Resuspend the washed cells in a reaction buffer.

    • Add the D-sorbose solution to the desired concentration (e.g., 1-5%).

    • If required by the specific enzyme system, add a cosubstrate for cofactor regeneration (e.g., ethanol).

    • Incubate the reaction mixture at the optimal temperature and pH for the enzyme with gentle agitation.

  • Monitoring and Work-up:

    • Monitor the conversion of D-sorbose to this compound by HPLC.

    • Once the reaction reaches completion, separate the cells from the reaction mixture by centrifugation or filtration.

    • The supernatant containing this compound can then be subjected to purification steps.

Protocol 3: HPLC Analysis of this compound and its Isomers

This is a general HPLC method for the separation of sugar alcohols.[4][10]

  • Column: A column specifically designed for carbohydrate analysis, such as an InertSphere Sugar-2 column (300 x 7.8 mm I.D., 9 µm) or a similar column with a calcium-form strong cation-exchange resin.

  • Mobile Phase: Deionized water.

  • Flow Rate: 0.4 - 0.5 mL/min.

  • Column Temperature: 50 - 85°C.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dilute the reaction mixture samples with deionized water and filter through a 0.45 µm syringe filter before injection.

  • Standard Preparation: Prepare standard solutions of this compound, D-sorbitol, and D-mannitol of known concentrations in deionized water for calibration.

Visualizations

experimental_workflow_catalytic_hydrogenation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start prep_substrate Prepare D-Sorbose Solution start->prep_substrate prep_catalyst Prepare Catalyst (e.g., Raney Ni) start->prep_catalyst charge_reactor Charge Reactor prep_substrate->charge_reactor prep_catalyst->charge_reactor purge Purge with N₂ then H₂ charge_reactor->purge hydrogenate Hydrogenate under Pressure & Heat purge->hydrogenate monitor Monitor by HPLC hydrogenate->monitor monitor->hydrogenate Continue Reaction cool_vent Cool & Vent monitor->cool_vent Reaction Complete filter Filter Catalyst cool_vent->filter chromatography Chromatographic Separation filter->chromatography pure_diditol Pure this compound chromatography->pure_diditol

Caption: Workflow for Catalytic Hydrogenation of D-Sorbose.

experimental_workflow_enzymatic_conversion cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start culture_cells Culture Microorganism start->culture_cells prep_substrate Prepare D-Sorbose Solution start->prep_substrate harvest_cells Harvest & Wash Cells culture_cells->harvest_cells setup_reaction Set up Bioreaction harvest_cells->setup_reaction prep_substrate->setup_reaction incubate Incubate (Temp & pH Control) setup_reaction->incubate monitor Monitor by HPLC incubate->monitor monitor->incubate Continue Reaction separate_cells Separate Cells monitor->separate_cells Reaction Complete chromatography Chromatographic Separation separate_cells->chromatography pure_diditol Pure this compound chromatography->pure_diditol

Caption: Workflow for Enzymatic Conversion of D-Sorbose.

enzymatic_reaction_pathway d_sorbose D-Sorbose enzyme Sorbitol Dehydrogenase d_sorbose->enzyme d_iditol This compound enzyme->d_iditol nad NAD⁺ enzyme->nad nadh NADH + H⁺ nadh->enzyme

Caption: Enzymatic conversion of D-Sorbose to this compound.

References

Technical Support Center: D-Iditol and Sorbitol Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of D-iditol and sorbitol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome challenges in separating these structurally similar sugar alcohols.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and sorbitol?

This compound and sorbitol are stereoisomers, specifically epimers, meaning they differ only in the configuration of a single chiral center. This structural similarity results in very close physical and chemical properties, such as polarity and solubility, making their separation by standard chromatographic techniques difficult.

Q2: What are the most common analytical techniques for separating this compound and sorbitol?

The most common and effective techniques for separating this compound and sorbitol are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS).[1][2] HPLC is often preferred as it can be performed without derivatization, while GC-MS requires a derivatization step to make the analytes volatile.[3]

Q3: What type of HPLC column is best suited for separating this compound and sorbitol?

Specialized columns designed for carbohydrate and sugar alcohol analysis are highly recommended. The most effective types include:

  • Ion-Exclusion Chromatography Columns: Columns like the Aminex HPX-87C are a popular choice and have been shown to separate a wide range of sugar alcohols, including iditol and sorbitol.[4][5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns, such as those with amino or zwitterionic stationary phases, are excellent for retaining and separating highly polar compounds like this compound and sorbitol.[6][7]

Q4: Is derivatization necessary for the analysis of this compound and sorbitol?

For HPLC analysis, derivatization is generally not required, especially when using detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD).[4] However, for GC analysis, derivatization is mandatory to increase the volatility of these polar sugar alcohols.[3] Common derivatization methods include silylation and acetylation to form alditol acetates.[3][8][9]

Troubleshooting Guides

HPLC Separation Issues

Problem: Poor or no resolution between this compound and sorbitol peaks.

  • Solution 1: Optimize Mobile Phase Composition.

    • For HILIC columns, carefully adjust the ratio of acetonitrile to water (or aqueous buffer). Increasing the acetonitrile percentage generally increases retention and can improve the separation of closely eluting peaks.[6][7]

    • For ion-exclusion columns, using just deionized water as the mobile phase is common. Ensure the water is high-purity and degassed.[1]

  • Solution 2: Adjust Column Temperature.

    • For ion-exclusion columns, operating at an elevated temperature (e.g., 70-85 °C) can significantly improve resolution.[1][6] Ensure your column is rated for the chosen temperature.

  • Solution 3: Decrease Flow Rate.

    • Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better separation. However, this will also increase the analysis time.[6]

  • Solution 4: Select a Different Column.

    • If optimization of the mobile phase and temperature is insufficient, consider a column with a different selectivity. For example, if you are using a HILIC column, trying an ion-exclusion column, or vice-versa, may provide the necessary resolution.

Problem: Peak tailing or fronting.

  • Cause: This can be due to secondary interactions with the column, column overload, or a mismatch between the sample solvent and the mobile phase.[6]

  • Solution 1: Match Sample Solvent to Mobile Phase. Dissolve and dilute your standards and samples in the mobile phase whenever possible.

  • Solution 2: Reduce Injection Volume or Concentration. Injecting a smaller volume or a more dilute sample can prevent column overload.

  • Solution 3: Column Washing. If the column is old or has been used with complex matrices, it may need to be washed according to the manufacturer's instructions. For columns like the HI-PLEX Ca, washing with degassed HPLC-grade water is recommended.

GC-MS Analysis Issues

Problem: No peaks or very small peaks for this compound and sorbitol.

  • Cause: This is often due to incomplete derivatization or degradation of the derivatives.

  • Solution 1: Optimize Derivatization Reaction. Ensure the reaction conditions (temperature, time, and reagent concentration) are optimal for complete derivatization. For example, silylation with BSTFA often requires heating at 70°C for at least 60 minutes.[3]

  • Solution 2: Check for Moisture. The presence of water can interfere with derivatization reagents. Ensure your sample is completely dry before adding the derivatization reagents.

  • Solution 3: Check GC Inlet Temperature. An excessively high inlet temperature can cause thermal degradation of the derivatives.

Problem: Multiple peaks for a single compound.

  • Cause: This can sometimes occur with certain derivatization methods, such as oximation followed by silylation, which can produce syn- and anti-isomers for reducing sugars.

  • Solution: Using the alditol acetate derivatization method is advantageous as it typically produces a single derivative peak for each sugar alcohol.[3]

Data Presentation

The following tables provide representative data for the separation of this compound and sorbitol under different chromatographic conditions. Note that exact retention times can vary between systems and laboratories.

Table 1: Representative HPLC Separation Parameters

ParameterMethod 1: Ion-ExclusionMethod 2: HILIC
Column Aminex HPX-87C, 250 x 4.0 mmZIC-HILIC, 150 x 2.1 mm, 5 µm
Mobile Phase 30% Acetonitrile / 70% Water[4][10][11]80% Acetonitrile / 15% 20 mM Ammonium Acetate (pH 9) / 5% Methanol[2]
Flow Rate 0.2 mL/min[4][10][11]0.2 mL/min
Temperature 70 °C[4][10][11]Ambient
Detection Refractive Index (RI)MS/MS
Analyte Approx. Retention Time (min) Approx. Retention Time (min)
Sorbitol22.5[4][10][11]21.0[2]
This compound24.0[4][10][11]Not explicitly stated, expected to be close to sorbitol

Disclaimer: The retention times in this table are illustrative and based on published chromatograms and literature. Actual retention times may vary.

Table 2: Representative GC-MS Parameters for Derivatized Alditols

ParameterMethod: Silylation
Derivatization Reagent BSTFA with 1% TMCS in Pyridine[3]
Column DB-5 or similar, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at 1 mL/min
Oven Program Initial 150°C for 2 min, ramp at 5°C/min to 300°C, hold for 10 min[1]
Detection Mass Spectrometry (EI mode)
Analyte (as TMS derivative) Approx. Retention Time (min)
Sorbitol~24.3[2]
This compoundNot explicitly stated, expected to be very close to sorbitol

Disclaimer: The retention times in this table are illustrative and based on published chromatograms and literature for similar compounds. Actual retention times may vary.

Experimental Protocols

Protocol 1: HPLC Separation of this compound and Sorbitol using an Ion-Exclusion Column

This protocol is based on the separation of sugar alcohols on an Aminex HPX-87C column.[4][10][11]

  • System Preparation:

    • HPLC system with an isocratic pump, column oven, and a Refractive Index (RI) detector.

    • Column: Aminex HPX-87C, 250 x 4.0 mm.

    • Mobile Phase: A filtered and degassed mixture of 30% acetonitrile and 70% HPLC-grade water.[4][10][11]

  • Chromatographic Conditions:

    • Flow Rate: 0.2 mL/min.[4][10][11]

    • Column Temperature: 70 °C.[4][10][11]

    • Detector: RI detector, allow to stabilize.

  • Sample Preparation:

    • Accurately weigh and dissolve standards and samples in the mobile phase to a known concentration (e.g., 1-10 mg/mL).

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a system suitability solution containing both this compound and sorbitol to confirm resolution.

    • Inject standards to create a calibration curve based on peak area.

    • Inject samples and quantify against the calibration curve.

Protocol 2: GC-MS Analysis of this compound and Sorbitol after Alditol Acetate Derivatization

This protocol describes the formation of alditol acetates for GC-MS analysis.

  • Sample Preparation and Derivatization:

    • Evaporate the aqueous sample containing this compound and sorbitol to dryness under a stream of nitrogen.

    • Add 100 µL of pyridine and 100 µL of acetic anhydride to the dry sample.[3]

    • Cap the vial tightly and heat at 100°C for 60 minutes.[3]

    • Cool the reaction mixture to room temperature.

    • Evaporate the pyridine and acetic anhydride under a stream of nitrogen.

    • Partition the residue between 200 µL of ethyl acetate and 200 µL of water. Vortex thoroughly.

    • Allow the layers to separate and transfer the upper ethyl acetate layer to a clean vial for analysis.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector coupled to a Mass Spectrometer.

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness non-polar column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 280 °C.

    • Oven Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp at 5 °C/min to 300 °C, and hold for 10 minutes.[1]

    • MS Conditions: Use electron ionization (EI) mode. Scan a mass range appropriate for the acetylated derivatives.

  • Analysis:

    • Inject 1 µL of the ethyl acetate solution into the GC-MS.

    • Identify the peaks based on their retention times and mass spectra compared to derivatized standards.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration HPLC_Injection HPLC Injection Filtration->HPLC_Injection Direct Analysis Derivatization Derivatization Filtration->Derivatization For GC Analysis Separation Chromatographic Separation HPLC_Injection->Separation Detection RI / ELSD / CAD Detection Separation->Detection Data_Analysis Data Analysis & Quantification Detection->Data_Analysis GC_Injection GC-MS Injection Derivatization->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection MS_Detection->Data_Analysis

Caption: Experimental workflow for the separation of this compound and Sorbitol.

troubleshooting_logic Start Poor Separation Check_Column Is the correct column type used? Start->Check_Column Optimize_Mobile_Phase Optimize Mobile Phase (e.g., ACN/Water ratio) Check_Column->Optimize_Mobile_Phase Yes Change_Column Consider a different column chemistry Check_Column->Change_Column No Adjust_Temperature Adjust Column Temperature Optimize_Mobile_Phase->Adjust_Temperature Decrease_Flow_Rate Decrease Flow Rate Adjust_Temperature->Decrease_Flow_Rate Good_Separation Good Separation Decrease_Flow_Rate->Good_Separation

Caption: Troubleshooting logic for poor HPLC separation.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of D-mannitol and its related substances using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you optimize your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is HPLC-ELSD and why is it used for D-mannitol analysis?

High-Performance Liquid Chromatography (HPLC) is a technique used to separate components in a mixture.[1] The Evaporative Light Scattering Detector (ELSD) is a universal detector suitable for non-volatile compounds that lack a UV chromophore, such as D-mannitol and other sugar alcohols.[2][3] The ELSD works by nebulizing the column eluent into fine droplets, evaporating the mobile phase, and then measuring the light scattered by the remaining solid analyte particles.[1][2] This makes it a powerful tool for quantifying substances like mannitol, which are otherwise challenging to detect.[4]

Q2: What are typical starting conditions for an HPLC-ELSD method for D-mannitol?

Typical starting conditions often involve a hydrophilic interaction liquid chromatography (HILIC) or ion-exclusion chromatography approach.[5][6] A common mobile phase is a mixture of acetonitrile and water.[7][8] ELSD settings are crucial and must be optimized, but initial parameters often include a drift tube temperature between 30°C and 80°C and a nebulizing gas pressure around 2 bar.[2][7]

Q3: How do I choose the right HPLC column for D-mannitol and its related substances?

The choice of column is critical for achieving good separation.

  • Strong Cation-Exchange Resin Columns (e.g., L19 type): These are frequently recommended in pharmacopoeia methods for separating mannitol from related substances like sorbitol.[5][9] They often use just water as the mobile phase at a high temperature (e.g., 85°C).[9][10]

  • Amide/Amino Columns (HILIC mode): Columns like TSKgel Amide-80 or Shodex Asahipak NH2P-50 are effective for separating polar compounds like sugar alcohols.[6][11] They typically use a high percentage of acetonitrile in the mobile phase.[6][12]

  • Polymer-based Columns: These offer durability and good resolution for separating monosaccharides and sugar alcohols.[13]

Q4: Can I use gradient elution with an ELSD?

Yes, one of the advantages of ELSD over Refractive Index (RI) detectors is its compatibility with gradient elution.[2][3] This allows for the use of changing solvent compositions to optimize the separation of complex mixtures without causing the significant baseline drift seen with RI detectors.[2][14]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Noisy or Drifting Baseline

Q: My ELSD baseline is very noisy and/or drifting. What are the common causes and how can I fix it?

A noisy baseline can obscure small peaks and affect integration accuracy. The primary causes are related to the mobile phase, gas supply, and detector settings.

  • Cause 1: Improper ELSD Temperature.

    • Solution: If the evaporation temperature is too low, the solvent may not evaporate completely.[15] If it's too high, the solvent can boil in the nebulizer, also causing noise.[15] Optimize the drift tube temperature systematically for your specific mobile phase and flow rate.[16] For reversed-phase gradients with high water content at the start, a higher temperature may be needed initially to ensure complete evaporation.[16]

  • Cause 2: Contaminated or Low-Purity Gas.

    • Solution: The nebulizing gas (usually nitrogen) must be clean, dry, and inert.[2] Traces of oil or water can create a noisy baseline.[15] Ensure a high-purity gas source and consider using gas traps to remove contaminants.[15]

  • Cause 3: Non-Volatile Mobile Phase Additives.

    • Solution: ELSD is sensitive to any non-volatile components. Avoid using non-volatile buffers like phosphate salts. If a buffer is necessary, switch to a volatile one such as ammonium acetate or ammonium formate.[15]

  • Cause 4: Column Bleed.

    • Solution: Some columns, particularly silica-based amino columns in aqueous mobile phases, can "bleed" stationary phase, which is detected by the ELSD and creates a rising, noisy baseline.[16] Ensure your column is well-conditioned and operate within the manufacturer's recommended pH and temperature ranges.

  • Cause 5: Insufficient Gas Flow.

    • Solution: A low gas flow can lead to poor nebulization of the eluent.[15] Increase the gas pressure to the manufacturer's recommended range to ensure uniform droplet formation.[2]

Issue 2: Poor Peak Resolution

Q: I am unable to separate D-mannitol from a related substance, such as sorbitol. What steps can I take to improve resolution?

Achieving baseline separation is essential for accurate quantification. The resolution between mannitol and sorbitol is a common system suitability requirement in pharmacopoeia methods.[9][17]

  • Cause 1: Suboptimal Column Choice.

    • Solution: The separation of sugar alcohol isomers can be challenging. Strong cation-exchange columns in the calcium form (USP L19) are specifically designed for this purpose and are highly recommended.[9][18] Running two columns in series has also been shown to improve the resolution of mannitol and its related substances.[19]

  • Cause 2: Incorrect Column Temperature.

    • Solution: Column temperature significantly impacts selectivity in ion-exchange and ligand-exchange chromatography. For L19-type columns, a high temperature (e.g., 85°C) is often required to achieve the necessary resolution between mannitol and sorbitol.[9] Lowering the temperature can decrease resolution and increase run times.

  • Cause 3: Inappropriate Mobile Phase.

    • Solution: For cation-exchange columns, high-purity water is typically the only mobile phase needed.[10] For HILIC columns, the ratio of acetonitrile to water is the primary driver of retention and selectivity.[7] Systematically adjust the acetonitrile percentage to optimize the separation.

  • Cause 4: Flow Rate is Too High.

    • Solution: While a higher flow rate decreases analysis time, it can also reduce column efficiency and peak resolution.[13] Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) to see if resolution improves.[19]

Issue 3: Low Sensitivity / Small Peaks

Q: My D-mannitol peak is very small or undetectable. How can I increase the ELSD signal?

Low sensitivity can prevent the accurate quantification of impurities or low-concentration samples. ELSD response is dependent on the mass of the analyte and the detector's settings.

  • Cause 1: Suboptimal ELSD Settings.

    • Solution: The key ELSD parameters affecting sensitivity are the drift tube temperature and the gas flow rate. These must be optimized for each method. A drift tube temperature that is too high can cause loss of semi-volatile analytes, reducing the signal.[3] A systematic evaluation of these parameters is critical to maximize the signal-to-noise ratio.

  • Cause 2: Inefficient Nebulization.

    • Solution: The nebulizer must be appropriate for your flow rate to create uniformly sized droplets.[3] Using a nebulizer designed for a 2 mL/min flow rate with a 0.2 mL/min method will result in poor performance.[3] Consult the instrument manufacturer for the correct nebulizer for your application.

  • Cause 3: Low Analyte Concentration.

    • Solution: The ELSD is a mass-sensitive detector, so the signal is directly related to the amount of analyte.[20] If possible, increase the concentration of your sample or the injection volume.[7] A study on D-mannitol noted that a higher concentration ensures a sufficient ELSD response for impurities.[7]

  • Cause 4: Poor Peak Shape.

    • Solution: Broad, tailing peaks result in a lower peak height and reduced sensitivity. Address the causes of poor peak shape (see Issue 2) to ensure the analyte is eluted in a sharp, concentrated band.

Experimental Protocols & Data

Protocol 1: HPLC-ELSD Method for D-Mannitol Purity

This protocol is a generalized example based on common literature methods for determining the purity of D-mannitol and separating it from related substances.[7]

1. Chromatographic Conditions:

  • Column: Prevail Carbohydrate ES (250 mm × 4.6 mm, 5 μm) or equivalent HILIC column.[7]
  • Mobile Phase: Acetonitrile:Water (60:40 v/v).[7]
  • Flow Rate: 0.80 mL/min.[7]
  • Column Temperature: 30°C.[7]
  • Injection Volume: 20 µL.[19]

2. ELSD Conditions:

  • Drift Tube Temperature: 60°C.[7]
  • Nebulizing Gas: Nitrogen.
  • Gas Pressure: 207 kPa (approx. 30 psi).[7]
  • Detector Gain: 50 (or as optimized).[7]

3. Sample Preparation:

  • Prepare working solutions of D-mannitol standards and samples by dissolving in water to desired concentrations (e.g., 0.10 to 3.00 mg/mL).[7]
  • Filter all solutions through a 0.45 µm filter before injection.[18]

Protocol 2: Pharmacopoeia Method for Mannitol and Sorbitol Resolution

This protocol is based on harmonized pharmacopoeia methods (USP/EP/JP).[9][10][17]

1. Chromatographic Conditions:

  • Column: Strong cation-exchange resin, calcium form (USP L19), e.g., Shodex EP SC1011-7F (300 mm x 7.8 mm).[9]
  • Mobile Phase: Water.[9][10]
  • Flow Rate: 0.5 mL/min.[9][10]
  • Column Temperature: 85°C.[9][10]
  • Injection Volume: 20 µL.[9][10]

2. Detection:

  • While these methods often specify a Refractive Index (RI) detector, an ELSD can also be used.[5] ELSD settings would need to be optimized for the aqueous mobile phase and high temperature.

3. System Suitability Sample:

  • Prepare a solution containing both D-mannitol (25 mg/mL) and Sorbitol (25 mg/mL) in water.[9]
  • The resolution between the mannitol and sorbitol peaks must be ≥ 2.0.[9][17]

Quantitative Data Summary

Table 1: Example HPLC-ELSD Method Parameters for D-Mannitol Analysis

ParameterMethod 1 (HILIC)[7]Method 2 (Ion-Exclusion)[9][19]Method 3 (HILIC)[8]
Column Type Prevail Carbohydrate ESSHODEX SUGAR SC1011Primesep S2
Dimensions 250 mm x 4.6 mm, 5 µm300 mm x 8.0 mm150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40)WaterAcetonitrile:Water with 0.2% Formic Acid (85:15)
Flow Rate 0.80 mL/min0.5 mL/min1.0 mL/min
Column Temp. 30°C80°CNot Specified
Detector ELSDCAD*ELSD
Drift Tube/Neb. Temp. 60°C80°CNot Specified
Gas Pressure 206.84 kPaNot SpecifiedNot Specified

Note: A Charged Aerosol Detector (CAD) operates on a similar principle to ELSD and is also used for these analyses.[19]

Visualizations

ELSD_Principle cluster_hplc HPLC System cluster_elsd ELSD Detector Column HPLC Column Nebulizer 1. Nebulization (Eluent + N2 Gas -> Droplets) Column->Nebulizer Eluent Out DriftTube 2. Evaporation (Heated Drift Tube Removes Solvent) Nebulizer->DriftTube Aerosol OpticalCell 3. Detection (Analyte Particles Scatter Light) DriftTube->OpticalCell Analyte Particles LightSource Light Source (LED) LightSource->OpticalCell Detector Photomultiplier DataSystem Data System Detector->DataSystem Signal OpticalCell->Detector Scattered Light

Caption: Workflow of the Evaporative Light Scattering Detector (ELSD) principle.

Troubleshooting_Workflow start Start: Identify Issue issue_noise Noisy or Drifting Baseline start->issue_noise issue_resolution Poor Peak Resolution start->issue_resolution issue_sensitivity Low Sensitivity start->issue_sensitivity check_temp Optimize ELSD Temperature? issue_noise->check_temp check_column Correct Column (e.g., L19)? issue_resolution->check_column check_elsd_settings Optimize ELSD (Temp/Gas)? issue_sensitivity->check_elsd_settings check_gas Check Gas Purity/Flow? check_temp->check_gas No noise_solved Problem Solved check_temp->noise_solved Yes check_mp Use Volatile Mobile Phase? check_gas->check_mp No check_gas->noise_solved Yes check_mp->noise_solved Yes check_col_temp Optimize Column Temperature? check_column->check_col_temp No res_solved Problem Solved check_column->res_solved Yes check_flow Adjust Flow Rate? check_col_temp->check_flow No check_col_temp->res_solved Yes check_flow->res_solved Yes check_conc Increase Sample Concentration? check_elsd_settings->check_conc No sens_solved Problem Solved check_elsd_settings->sens_solved Yes check_peak_shape Improve Peak Shape? check_conc->check_peak_shape No check_conc->sens_solved Yes check_peak_shape->sens_solved Yes

Caption: Troubleshooting decision tree for common HPLC-ELSD issues.

References

D-Iditol Technical Support Center: Troubleshooting and Purification Guides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and removing common impurities in D-Iditol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

A1: The most common impurities in this compound are typically other sugar alcohols, which are stereoisomers of this compound. These impurities arise during the synthesis of this compound, which often involves the catalytic hydrogenation of a precursor sugar or the isomerization of other hexitols.[1][2][3] The primary impurities include:

  • Stereoisomers (Other Hexitols): Due to non-specific reduction or isomerization, other six-carbon sugar alcohols are frequently present. The most commonly cited are D-sorbitol and D-mannitol.[1][2] Depending on the specific synthetic route, other isomers such as D-allitol, D-altritol, and galactitol could also be formed.

  • Enantiomeric Impurities: Traces of the opposite enantiomer, L-Iditol, may be present depending on the stereochemical purity of the starting materials and the synthesis conditions.[3]

  • Residual Starting Materials: If this compound is produced via the reduction of a ketose (like D-fructose or D-sorbose), small amounts of the unreacted sugar may remain in the final product.

  • Degradation Products: Although generally stable, this compound can degrade under harsh conditions such as extreme heat, strong acidity, or the presence of strong oxidizing agents, leading to the formation of aldehydes, ketones, or dehydration products.[3]

Q2: My experimental results are inconsistent. Could impurities in my this compound be the cause?

A2: Yes, impurities in this compound can significantly interfere with experimental outcomes. Here are some common scenarios:

  • In Cell Culture:

    • Altered Metabolism: Residual sugars can be metabolized by cells, potentially altering growth rates and metabolic pathways.[3]

    • Unexpected Phenotypes: Different sugar alcohol isomers may have distinct biological effects or be metabolized differently, leading to unforeseen cellular responses.[3]

  • In Enzymatic Assays:

    • Competitive Inhibition: Structural similarity between this compound impurities and the enzyme's intended substrate can lead to competitive inhibition, resulting in inaccurate kinetic measurements.[3]

  • In Analytical Chromatography:

    • Unexpected Peaks: Impurities will appear as extra peaks in HPLC or GC analysis, complicating data interpretation and quantification.[3]

    • Co-elution: An impurity may co-elute with your compound of interest, leading to inaccurate quantification.[3]

Q3: How can I assess the purity of my this compound sample?

A3: The most common and reliable method for analyzing the purity of sugar alcohols like this compound is High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.[3][4][5] Since sugar alcohols lack a significant UV chromophore, a UV detector is generally not suitable.[3] Gas Chromatography (GC) following a derivatization step to increase volatility is also a powerful technique for separation and quantification.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Unexpected peaks in HPLC/GC analysis of a reaction involving this compound. The this compound starting material contains impurities.Analyze the this compound stock solution by HPLC-RI to identify and quantify any impurities. A detailed protocol is provided below.
Variable cell growth or metabolic activity in cell culture experiments using this compound. The presence of residual sugars or other biologically active sugar alcohol isomers in the this compound.Test the this compound for residual sugars and other hexitols. Consider purifying the this compound before use.
Inconsistent enzyme kinetics in assays with this compound. An impurity in the this compound is acting as a competitive inhibitor.Purify the this compound to remove isomeric impurities. Chromatographic purification is recommended.

Experimental Protocols

Protocol 1: Purity Analysis of this compound by HPLC-RI

This protocol outlines a method for the separation and quantification of this compound and its common sugar alcohol impurities.

1. Materials and Reagents:

  • This compound sample

  • Reference standards for potential impurities (e.g., D-sorbitol, D-mannitol, L-Iditol)

  • HPLC-grade water

  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system equipped with an isocratic pump, autosampler, column oven, and a refractive index (RI) detector.

  • A carbohydrate analysis column (e.g., a polymer-based ligand-exchange column in calcium or lead form).

3. Method:

  • Mobile Phase: HPLC-grade water

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 80°C

  • Detector Temperature: 40°C

  • Injection Volume: 20 µL

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in HPLC-grade water to a final concentration of 10 mg/mL.

    • Prepare individual standard solutions of this compound, D-sorbitol, and D-mannitol at the same concentration.

    • Create a mixed standard solution containing all reference compounds.

    • Filter all solutions through a 0.22 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

  • Quantify the impurities by comparing their peak areas to a calibration curve generated from the reference standards.

Protocol 2: Purification of this compound by Preparative Chromatography

This protocol describes a method for removing isomeric impurities from a this compound sample.

1. Materials and Reagents:

  • Impure this compound sample

  • HPLC-grade water

2. Instrumentation:

  • Preparative HPLC system with a high-pressure pump, a sample injector, a column, and a fraction collector.

  • Refractive Index (RI) detector.

  • Rotary evaporator.

3. Method:

  • Column: A preparative-scale ligand-exchange chromatography column.

  • Mobile Phase: HPLC-grade water.

  • Flow Rate: Dependent on the column dimensions (e.g., 10-50 mL/min).

  • Sample Loading: Dissolve the impure this compound in a minimal amount of hot water and inject it onto the column.

  • Fraction Collection: Collect fractions as they elute from the column. The RI detector will indicate the presence of eluting compounds.

  • Purity Analysis: Analyze the collected fractions using the analytical HPLC-RI method described in Protocol 1 to identify the fractions containing pure this compound.

  • Product Recovery: Pool the pure fractions and remove the water using a rotary evaporator to obtain purified this compound crystals.

Visual Guides

experimental_workflow cluster_analysis Purity Analysis cluster_purification Purification start_analysis This compound Sample dissolve Dissolve in Water start_analysis->dissolve filter_sample Filter (0.22 µm) dissolve->filter_sample hplc_ri HPLC-RI Analysis filter_sample->hplc_ri analyze_data Analyze Chromatogram hplc_ri->analyze_data end_analysis Purity Report analyze_data->end_analysis start_purification Impure this compound load_column Load on Prep-HPLC start_purification->load_column fractionate Collect Fractions load_column->fractionate analyze_fractions Analyze Fractions (HPLC-RI) fractionate->analyze_fractions pool_pure Pool Pure Fractions analyze_fractions->pool_pure evaporate Evaporate Solvent pool_pure->evaporate end_purification Purified this compound evaporate->end_purification

Caption: Experimental workflows for this compound purity analysis and purification.

logical_relationship cluster_impurities Potential Impurities synthesis This compound Synthesis (e.g., Hydrogenation) isomers Stereoisomers (D-Sorbitol, D-Mannitol) synthesis->isomers enantiomer Enantiomer (L-Iditol) synthesis->enantiomer starting_material Residual Starting Material (e.g., D-Sorbose) synthesis->starting_material degradation Degradation Products (Ketones, Aldehydes) harsh_conditions Harsh Conditions (Heat, pH, Oxidants) harsh_conditions->degradation d_iditol This compound d_iditol->harsh_conditions

References

Overcoming challenges in the crystallization of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of D-Iditol.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound crystallization experiments in a question-and-answer format.

Issue 1: this compound Fails to Crystallize and Remains a Viscous Syrup

  • Question: My purified this compound solution has become a thick, viscous syrup upon solvent evaporation or cooling, and no crystals have formed. What should I do?

  • Answer: The high viscosity of concentrated this compound solutions can significantly hinder molecular diffusion and impede both nucleation and crystal growth.[1] Here are several strategies to induce crystallization:

    • Seeding: Introduce a small number of pre-existing this compound crystals (seed crystals) to the supersaturated solution. This provides a template for new crystals to grow on, bypassing the difficult nucleation stage.

    • Scratching: Use a glass rod to gently scratch the inner surface of the crystallization vessel below the solution level. The microscopic imperfections on the glass can act as nucleation sites.

    • Anti-Solvent Addition: Gradually add a solvent in which this compound is poorly soluble (an anti-solvent), such as ethanol or acetone, to a solution of this compound in a good solvent (like water).[1] This will reduce the overall solubility and promote crystallization.

    • Slow Evaporation: Allow the solvent to evaporate slowly from a loosely covered container. This gradual increase in concentration can favor the formation of well-ordered crystals over a viscous syrup.

    • Reduced Temperature: If not already done, slowly cool the solution. Be aware that rapid cooling can sometimes lead to the formation of an amorphous glass rather than crystals.

Issue 2: Poor Crystal Yield

  • Question: I was able to obtain some crystals, but the overall yield is very low. How can I improve it?

  • Answer: Low crystal yield is a common issue and can be attributed to several factors:

    • Sub-optimal Solvent System: The solubility of this compound in your chosen solvent or solvent mixture may be too high, even at lower temperatures. Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can often provide better control over solubility and yield.

    • Insufficient Supersaturation: Ensure that your solution is sufficiently supersaturated to drive crystallization. This can be achieved by carefully evaporating more solvent or by further cooling the solution.

    • Premature Filtration: Ensure that crystallization is complete before filtering. Observe the solution over time to see if more crystals form.

    • Loss During Washing: Minimize the amount of solvent used to wash the crystals, and use a cold solvent to reduce the dissolution of your product.

Issue 3: Co-crystallization with Stereoisomers (e.g., D-Sorbitol)

  • Question: My this compound crystals are contaminated with its stereoisomer, D-Sorbitol. How can I improve the purity?

  • Answer: The separation of diastereomers like this compound and D-Sorbitol by crystallization can be challenging due to their similar physical properties.[2] Here are some approaches to enhance purity:

    • Fractional Crystallization: This technique relies on small differences in solubility between the two isomers in a particular solvent. By carefully controlling the temperature and concentration, it may be possible to selectively crystallize one isomer, leaving the other in the mother liquor. This process often requires multiple recrystallization steps.

    • Solvent Screening: The relative solubilities of this compound and D-Sorbitol can vary significantly between different solvents. A systematic screening of various solvents and solvent mixtures may identify a system where the solubility difference is maximized, facilitating separation.

    • Derivatization: A common and effective strategy is to convert the mixture of sugar alcohols into derivatives, such as their hexaacetates. This compound hexaacetate may have significantly different crystallization properties from D-Sorbitol hexaacetate, allowing for easier separation by crystallization. The purified hexaacetate can then be hydrolyzed to yield pure this compound.

Issue 4: Formation of Small or Needle-like Crystals

  • Question: The this compound crystals I obtained are very small or have a needle-like (acicular) morphology, which is difficult to handle and filter. How can I grow larger, more equant crystals?

  • Answer: Crystal habit is influenced by various factors, including the solvent, cooling rate, and the presence of impurities.

    • Slower Crystallization Rate: Rapid crystallization often leads to the formation of many small nuclei and can favor certain crystal habits. Slow down the crystallization process by reducing the rate of cooling or evaporation.

    • Solvent Modification: The solvent can have a profound impact on crystal morphology. Experiment with different solvents or add small amounts of a co-solvent to modify the crystal habit.

    • Impurity Control: Even small amounts of impurities can alter the crystal shape by selectively adsorbing to certain crystal faces and inhibiting their growth. Ensure your starting material is as pure as possible.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for crystallizing this compound?

A1: The ideal solvent for this compound crystallization depends on the desired outcome (e.g., high purity, large crystals). This compound is soluble in water, but its high solubility can make crystallization from purely aqueous solutions challenging.[3] Mixed solvent systems, such as ethanol-water mixtures, are often employed to control solubility and induce crystallization.[4] For purification from stereoisomers, exploring a range of organic solvents is recommended to find one with optimal differential solubility.

Q2: Does this compound exhibit polymorphism?

A2: While there is extensive literature on the polymorphism of the similar sugar alcohol D-mannitol, specific polymorphs of this compound have not been well-documented in the readily available scientific literature. Polymorphism is the ability of a compound to exist in more than one crystalline form. It is plausible that this compound could exhibit polymorphism, and different crystallization conditions (solvent, temperature, etc.) could potentially lead to the formation of different crystalline forms with distinct physical properties.

Q3: How can I confirm the purity of my this compound crystals?

A3: Several analytical techniques can be used to assess the purity of your this compound crystals:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying this compound and its potential impurities, including stereoisomers like D-Sorbitol.

  • Melting Point Analysis: A sharp and well-defined melting point is indicative of a pure crystalline substance. Impurities will typically broaden the melting point range and lower the melting temperature. The reported melting point for this compound is around 76°C.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and help identify the presence of impurities.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)
WaterSoluble[3]Not specified
Dimethylformamide (DMF)1 mg/mL[5]Not specified
Dimethyl sulfoxide (DMSO)2 mg/mL[5]Not specified
EthanolInsoluble[5]Not specified
Phosphate-buffered saline (PBS, pH 7.2)5 mg/mL[5]Not specified

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₆H₁₄O₆
Molecular Weight182.17 g/mol
Melting Point74-78 °C
AppearanceWhite to almost white powder or crystal

Experimental Protocols

Protocol 1: General Cooling Crystallization of a Polyol

This is a general protocol that can be adapted for this compound.

  • Dissolution: Dissolve the this compound sample in a minimum amount of a suitable hot solvent (e.g., a water-ethanol mixture). Ensure all the solid has dissolved.

  • Slow Cooling: Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Induction of Crystallization: If crystals do not form spontaneously, try seeding the solution with a few crystals of this compound or scratching the inside of the flask with a glass rod.

  • Further Cooling: Once crystal growth has started, the flask can be placed in a refrigerator or ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Vapor Diffusion Crystallization

This method is suitable for growing high-quality single crystals from small amounts of material.

  • Prepare the Reservoir: Fill the outer well of a vapor diffusion plate with a reservoir solution containing a precipitant in which this compound is less soluble.

  • Prepare the Drop: On a coverslip, mix a small volume of a concentrated this compound solution with an equal volume of the reservoir solution.

  • Seal the Well: Invert the coverslip and place it over the well, creating a sealed environment.

  • Equilibration: Water will slowly vaporize from the drop and move to the more concentrated reservoir solution. This gradual increase in the concentration of this compound in the drop will lead to crystallization.

  • Monitoring: Monitor the drop periodically for crystal growth.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_crystallization Crystallization cluster_isolation Isolation and Purification start Start with Impure this compound dissolve Dissolve in a suitable hot solvent start->dissolve cool Slowly cool the solution dissolve->cool induce Induce crystallization (seeding/scratching) cool->induce grow Allow crystals to grow induce->grow filtrate Filter to collect crystals grow->filtrate wash Wash with cold solvent filtrate->wash dry Dry the crystals wash->dry analyze Analyze purity (HPLC, MP) dry->analyze end Pure this compound Crystals analyze->end

Caption: A general experimental workflow for the cooling crystallization of this compound.

troubleshooting_flowchart decision decision start Crystallization Attempt decision_crystals Crystals formed? start->decision_crystals Observe outcome no_crystals No crystals form (syrup/oil) action_induce Induce nucleation: - Seeding - Scratching - Anti-solvent no_crystals->action_induce Troubleshoot low_yield Low crystal yield action_optimize_yield Optimize yield: - Change solvent - Increase supersaturation - Ensure complete crystallization low_yield->action_optimize_yield Troubleshoot impure Crystals are impure action_purify Improve purity: - Recrystallization - Fractional crystallization - Derivatization impure->action_purify Troubleshoot decision_crystals->no_crystals No decision_yield Acceptable yield? decision_crystals->decision_yield Yes decision_yield->low_yield No decision_purity Sufficiently pure? decision_yield->decision_purity Yes decision_purity->impure No success Successful Crystallization decision_purity->success Yes

Caption: A troubleshooting flowchart for common issues in this compound crystallization.

References

Technical Support Center: Protocol Optimization for Enzymatic Conversion to D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic conversion to D-Iditol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the successful synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the enzymatic conversion to this compound, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material (e.g., D-Sorbose) to this compound. What are the possible causes and how can I troubleshoot this?

A1: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Enzyme Activity:

    • Cause: The enzyme may be inactive or have low specific activity. Improper storage, handling, or the presence of inhibitors can lead to loss of activity.

    • Solution:

      • Confirm the activity of your enzyme using a standard assay with a known substrate.

      • Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.

      • Verify the purity of your substrate and other reaction components to rule out the presence of inhibitors.

  • Cofactor (NAD+/NADH) Limitation:

    • Cause: The enzymatic conversion of a ketose (like D-Sorbose) to a polyol (this compound) is a reduction reaction that requires the cofactor NADH. If NADH is not being regenerated, the reaction will stop once the initial supply is consumed.

    • Solution:

      • Ensure you have an efficient NADH regeneration system in place. A common and effective method is using formate dehydrogenase with sodium formate as a co-substrate.[1][2] This system irreversibly converts formate to CO2 while regenerating NADH from NAD+.

      • Confirm the activity of your cofactor regeneration enzyme (e.g., formate dehydrogenase).

  • Unfavorable Reaction Equilibrium:

    • Cause: Dehydrogenase-catalyzed reactions are often reversible. The equilibrium of the reaction may favor the starting material under your current conditions.

    • Solution:

      • Employ an efficient cofactor regeneration system to drive the reaction towards product formation.[1]

      • Consider strategies for in-situ product removal, such as crystallization or selective extraction, if feasible.

Q2: I am observing the formation of significant byproducts in my reaction mixture. How can I identify and minimize them?

A2: Byproduct formation can reduce the yield of this compound and complicate downstream purification.

  • Potential Byproducts:

    • When starting from D-Sorbose, potential byproducts could include D-Sorbitol or other hexitols due to the presence of contaminating enzymes or lack of enzyme specificity. If using whole-cell systems, other metabolic products may be formed.

    • Isomerization of hexitols can also lead to a mixture of polyols, including D-sorbitol and D-mannitol.[3]

  • Identification and Minimization:

    • Analysis: Use High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an amino or specific sugar column) and a refractive index detector (RID) to separate and identify the main product and any byproducts.[4]

    • Enzyme Specificity: Ensure you are using a highly specific dehydrogenase for the conversion. If using a crude enzyme preparation or whole cells, consider purifying the enzyme of interest.

    • Reaction Conditions: Optimize reaction parameters such as pH and temperature, as these can influence enzyme specificity and the formation of byproducts.

Q3: The yield of this compound is lower than expected, even with a functional enzyme and cofactor regeneration. What other factors could be limiting the reaction?

A3: Several other factors can impact the overall yield of your enzymatic conversion.

  • Substrate or Product Inhibition:

    • Cause: High concentrations of the substrate (e.g., D-Sorbose) or the product (this compound) can inhibit the activity of the dehydrogenase.[5][6][7][8]

    • Solution:

      • Perform kinetic studies to determine if substrate or product inhibition is occurring.

      • If substrate inhibition is observed, consider a fed-batch approach where the substrate is added gradually to maintain a low, non-inhibitory concentration.

      • If product inhibition is a factor, explore methods for continuous product removal.

  • Suboptimal Reaction Conditions:

    • Cause: The pH, temperature, and buffer composition can significantly affect enzyme activity and stability.

    • Solution:

      • Systematically optimize the reaction pH and temperature. The optimal pH for dehydrogenase-catalyzed reductions is often slightly acidic to neutral.[9]

      • Ensure the buffer system used is compatible with your enzyme and does not chelate essential metal ions if your enzyme is a metalloenzyme.

Q4: How can I efficiently purify this compound from the reaction mixture?

A4: Purification of polyols like this compound often involves chromatographic techniques due to their similar physical properties.

  • Chromatographic Separation:

    • Method: Simulated Moving Bed (SMB) chromatography using strong cationic resins is an effective method for separating sugars and polyols.[3][10]

    • Stationary Phase: Cationic exchange resins loaded with ions like calcium (Ca2+) are commonly used.

    • Mobile Phase: Typically, deionized water is used as the mobile phase.

  • Crystallization:

    • Method: After chromatographic purification and concentration of the this compound fractions, crystallization can be induced to obtain a high-purity solid product.

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and potential performance indicators for enzymatic polyol synthesis. Note that these are generalized values and optimal conditions should be determined experimentally for your specific system.

Table 1: General Reaction Conditions for Enzymatic this compound Synthesis

ParameterTypical RangeNotes
Enzyme Concentration 1 - 10 U/mLTo be optimized based on enzyme specific activity.
Substrate Concentration 50 - 200 g/LHigher concentrations may lead to substrate inhibition.
Cofactor (NAD+) Concentration 0.1 - 1.0 mMUsed in catalytic amounts with a regeneration system.
Cofactor Regeneration System Formate/Formate DehydrogenaseA common and efficient system.
pH 6.0 - 8.0Enzyme-dependent, requires optimization.[9]
Temperature 25 - 40 °CEnzyme-dependent, requires optimization.[9]
Reaction Time 12 - 48 hoursMonitor reaction progress by HPLC.

Table 2: Troubleshooting Guide - Quick Reference

IssuePotential CauseRecommended Action
Low/No Conversion Inactive EnzymeCheck enzyme activity with a standard substrate.
No/Inefficient Cofactor RegenerationVerify the activity of the regeneration enzyme and ensure co-substrate is present.
Unfavorable EquilibriumImplement an efficient cofactor regeneration system.
Byproduct Formation Low Enzyme SpecificityUse a purified enzyme; optimize pH and temperature.
Contaminating EnzymesPurify the primary enzyme or use a more specific biocatalyst.
Low Yield Substrate/Product InhibitionPerform kinetic analysis; consider fed-batch or continuous product removal.
Suboptimal ConditionsSystematically optimize pH, temperature, and buffer.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound from D-Sorbose

This protocol provides a starting point for the enzymatic synthesis of this compound. Optimization of specific parameters is highly recommended.

Materials:

  • This compound Dehydrogenase (or a suitable sorbitol dehydrogenase)

  • Formate Dehydrogenase (FDH)

  • D-Sorbose

  • Sodium Formate

  • NAD+

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.0)

  • HPLC system with a refractive index detector (RID) and a suitable column for sugar/polyol analysis.

Procedure:

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, prepare the reaction mixture by adding the following components in order:

      • Potassium Phosphate Buffer

      • D-Sorbose (to the desired final concentration)

      • Sodium Formate (in molar excess to D-Sorbose, e.g., 1.5 - 2 equivalents)

      • NAD+ (to the desired final concentration)

    • Mix gently until all components are dissolved.

  • Enzyme Addition:

    • Add the Formate Dehydrogenase and this compound Dehydrogenase to the reaction mixture. The amount of each enzyme should be optimized based on their specific activities.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature with gentle agitation.

  • Reaction Monitoring:

    • At regular intervals (e.g., every 2-4 hours), withdraw a small aliquot of the reaction mixture.

    • Terminate the enzymatic reaction in the aliquot by heat inactivation (e.g., 95°C for 5 minutes) or by adding an equal volume of a quenching solution (e.g., 0.1 M HCl).

    • Centrifuge the sample to pellet any precipitated protein.

    • Analyze the supernatant by HPLC to determine the concentrations of D-Sorbose and this compound.

  • Reaction Termination and Product Purification:

    • Once the reaction has reached completion (as determined by HPLC analysis), terminate the entire reaction by heat inactivation or acidification followed by neutralization.

    • Remove the denatured enzymes by centrifugation or filtration.

    • The clarified reaction mixture can then be subjected to purification by chromatography.

Visualizations

Enzymatic Conversion Pathway for this compound

Enzymatic_Conversion cluster_reaction This compound Synthesis cluster_cofactor Cofactor Regeneration DSorbose D-Sorbose DIditol This compound DSorbose->DIditol this compound Dehydrogenase NADH NADH DIditol->NADH NAD NAD+ NADH->NAD NAD->DSorbose Formate Formate CO2 CO2 Formate->CO2 Formate Dehydrogenase

Caption: Enzymatic conversion of D-Sorbose to this compound coupled with NADH regeneration.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Low this compound Yield CheckEnzyme 1. Check Enzyme Activity Start->CheckEnzyme EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK ReplaceEnzyme Replace/Purify Enzyme EnzymeOK->ReplaceEnzyme No CheckCofactor 2. Verify Cofactor Regeneration EnzymeOK->CheckCofactor Yes ReplaceEnzyme->Start CofactorOK Regeneration Working? CheckCofactor->CofactorOK OptimizeRegen Optimize Regeneration System CofactorOK->OptimizeRegen No CheckConditions 3. Optimize Reaction Conditions (pH, Temp) CofactorOK->CheckConditions Yes OptimizeRegen->Start ConditionsOK Yield Improved? CheckConditions->ConditionsOK CheckInhibition 4. Investigate Substrate/ Product Inhibition ConditionsOK->CheckInhibition No Success Successful Optimization ConditionsOK->Success Yes CheckInhibition->Success

Caption: A stepwise guide to troubleshooting low yield in this compound synthesis.

Experimental Workflow for this compound Production

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing ReactionSetup 1. Reaction Mixture Preparation EnzymeAddition 2. Enzyme Addition ReactionSetup->EnzymeAddition Incubation 3. Incubation at Optimal Temperature EnzymeAddition->Incubation Monitoring 4. HPLC Monitoring Incubation->Monitoring Termination 5. Reaction Termination Monitoring->Termination Purification 6. Chromatographic Purification Termination->Purification Crystallization 7. Crystallization Purification->Crystallization FinalProduct This compound Crystallization->FinalProduct

Caption: A typical experimental workflow for the production and purification of this compound.

References

Proper storage and handling procedures for D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of D-Iditol. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C in a tightly sealed container.[1][2][3] It is crucial to protect it from moisture and light.[1][4][5] Some suppliers also recommend storing it under an inert gas. When stored correctly at -20°C, this compound is stable for at least two years.[1][2]

Q2: Can I store this compound at 4°C?

Yes, storage at 4°C is also acceptable.[4][5] However, for optimal long-term stability, -20°C is the preferred temperature.[1][2][3] If you plan to use the product within a shorter timeframe, 2-8°C is a suitable alternative.[6]

Q3: My this compound was shipped at room temperature. Is it still viable?

Shipping at ambient temperature is a common practice for this compound in the continental US and may vary for other locations.[3][4][5] The compound is stable for short periods at room temperature. Upon receipt, it should be stored immediately under the recommended long-term storage conditions (-20°C) to ensure its stability for at least two years.[1][2]

Q4: What personal protective equipment (PPE) should I use when handling this compound?

Standard laboratory PPE is recommended. This includes protective gloves, safety glasses with side shields or goggles, and a lab coat or other protective clothing. If there is a risk of generating dust, a dust respirator should be used. It is also advisable to work in a well-ventilated area and to have an eye wash station and safety shower readily accessible.

Q5: How should I handle a spill of this compound powder?

For a dry spill, you should prevent the dispersion of dust. Carefully sweep the material into an airtight container for disposal. Ensure you are wearing the appropriate PPE during cleanup. Avoid contact with skin, eyes, and clothing.

Q6: What are the known incompatibilities of this compound?

This compound should be stored away from strong oxidizing agents, as they are incompatible.[7]

Troubleshooting Guide

Issue 1: this compound has changed in appearance (e.g., clumping, discoloration).

  • Possible Cause: This may indicate moisture absorption or degradation. This compound is hygroscopic and should be protected from moisture.[1][4]

  • Solution:

    • Ensure the container is always tightly sealed after use.

    • If possible, handle the product in a dry atmosphere or a glove box.

    • If the product's performance is critical, it is recommended to use a fresh, unopened vial.

Issue 2: Difficulty dissolving this compound.

  • Possible Cause: The choice of solvent or concentration may be inappropriate.

  • Solution:

    • This compound is soluble in water.[1][2][8] One source specifies a solubility of 5mg/ml in water.[1][2]

    • It is also soluble in PBS (pH 7.2) at 5 mg/ml, DMSO at 2 mg/ml, and DMF at 1 mg/ml.[3] It is reported to be insoluble in ethanol.[3]

    • Gentle warming or vortexing can aid in dissolution.

    • Refer to the solubility data table below for more details.

Quantitative Data Summary

PropertyValueSource(s)
Long-Term Storage -20°C[1][2][3]
Short-Term Storage 2-8°C[6]
Stability ≥ 2 years at -20°C[1][2]
Appearance White to off-white crystalline powder or colorless viscous liquid[1][6]
Solubility in Water 5 mg/mL[1][2]
Solubility in PBS (pH 7.2) 5 mg/mL[3]
Solubility in DMSO 2 mg/mL[3]
Solubility in DMF 1 mg/mL[3]
Incompatible Materials Strong oxidizing agents[7]

Experimental Workflow & Troubleshooting

Below is a logical workflow for handling and troubleshooting common issues with this compound.

D_Iditol_Workflow start Start: Receive this compound check_shipment Inspect Shipment: Intact and as expected? start->check_shipment store Store Properly: -20°C or 2-8°C Protect from light & moisture check_shipment->store Yes quarantine Quarantine Product & Contact Supplier check_shipment->quarantine No experiment Prepare for Experiment: Weigh and dissolve store->experiment check_appearance Check Appearance: White, crystalline? experiment->check_appearance dissolve_check Dissolves Completely? proceed Proceed with Experiment dissolve_check->proceed Yes troubleshoot_dissolve Troubleshoot Dissolution: - Check solvent - Adjust concentration - Gentle warming dissolve_check->troubleshoot_dissolve No troubleshoot_dissolve->dissolve_check Attempted Solution contact_support Contact Technical Support troubleshoot_dissolve->contact_support Persistent Issue check_appearance->dissolve_check Yes troubleshoot_appearance Troubleshoot Appearance: - Check for moisture exposure - Consider new vial check_appearance->troubleshoot_appearance No troubleshoot_appearance->contact_support

A troubleshooting workflow for this compound handling and dissolution.

References

Navigating the Challenges of D-Iditol Derivative Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals frequently encounter challenges with the poor solubility of D-Iditol derivatives, hindering experimental reproducibility and delaying therapeutic advancements. This technical support center provides a comprehensive resource, including troubleshooting guides and frequently asked questions (FAQs), to address these critical issues directly.

Troubleshooting Poor Solubility of this compound Derivatives

Researchers often face difficulties in dissolving this compound derivatives, particularly lipophilic variants such as fatty acid esters, in aqueous buffers required for biological assays. Precipitation of the compound, either immediately or over time, is a common manifestation of this issue.

Question: My this compound derivative has precipitated out of my aqueous buffer. What are the likely causes and how can I resolve this?

Answer: Precipitation of this compound derivatives in aqueous solutions is typically due to their inherent low water solubility, which can be influenced by several factors:

  • pH of the Solution: The solubility of many organic molecules, including derivatives of this compound, can be pH-dependent.

  • Buffer Composition and Ionic Strength: The type and concentration of salts in the buffer can impact the solubility of a compound.

  • Concentration of the this compound Derivative: Exceeding the solubility limit of the compound in a particular solvent system will inevitably lead to precipitation.

  • Temperature: Temperature can affect solubility, though the effect varies between compounds.

  • Organic Co-solvents: The type and final concentration of any organic co-solvent used to prepare a stock solution are critical.

To address precipitation, a systematic approach is recommended. The following workflow provides a structured method for optimizing the solubility of your this compound derivative.

G cluster_0 Troubleshooting Workflow for this compound Derivative Precipitation start Precipitation Observed check_stock Is the stock solution clear and fully dissolved? start->check_stock redissolve Action: Re-dissolve stock. Use gentle warming (e.g., 37°C) or sonication. check_stock->redissolve No review_dilution How was the stock added to the buffer? check_stock->review_dilution Yes redissolve->check_stock improve_dilution Action: Improve dilution technique. Add stock dropwise while vortexing/ stirring the buffer. review_dilution->improve_dilution Improperly check_concentration Is the final concentration too high for the buffer system? review_dilution->check_concentration Properly improve_dilution->review_dilution advanced_formulation Advanced Formulation Strategies check_concentration->advanced_formulation Yes end Solution Optimized check_concentration->end No, problem solved. lower_concentration Action: Lower the final working concentration of the derivative. advanced_formulation->end G cluster_0 Preparation of this compound Derivative for Enzyme Inhibition Assay start Weigh this compound Derivative dissolve Dissolve in 100% DMSO to make a concentrated stock solution start->dissolve serial_dilute Perform serial dilutions of the stock solution in DMSO dissolve->serial_dilute add_to_buffer Add a small volume of diluted stock to the assay buffer containing the enzyme serial_dilute->add_to_buffer incubate Pre-incubate enzyme and inhibitor add_to_buffer->incubate initiate_reaction Initiate reaction by adding substrate incubate->initiate_reaction G cluster_0 Hypothetical Pro-inflammatory Signaling Pathway receptor Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor pro_inflammatory_genes Pro-inflammatory Gene Expression transcription_factor->pro_inflammatory_genes inhibitor This compound Derivative inhibitor->kinase2

Validation & Comparative

Comparative analysis of D-Iditol and L-Iditol biological activity

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of the Biological Activities of D-Iditol and L-Iditol for Researchers and Drug Development Professionals.

This guide provides a detailed comparative analysis of the biological activities of this compound and L-Iditol, two stereoisomers of the sugar alcohol iditol. The primary focus is on their differential metabolism by sorbitol dehydrogenase, supported by quantitative kinetic data and detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a nuanced understanding of the bioactivity of these polyols.

Introduction to this compound and L-Iditol

This compound and L-Iditol are hexitols, six-carbon sugar alcohols, that are stereoisomers of each other.[1][2] L-Iditol is far more common and is widely known as D-sorbitol (or simply sorbitol), a naturally occurring sugar substitute found in various fruits and plants.[3] It is a key intermediate in the polyol pathway, which is implicated in diabetic complications.[4] this compound is the less common enantiomer and its biological role is not as extensively characterized, though it is known to be a substrate for the same primary metabolic enzyme as L-Iditol and may accumulate in certain metabolic disorders like galactokinase deficiency.[2][5][6]

Metabolic Pathways and Enzymatic Conversion

The principal pathway for the metabolism of both this compound and L-Iditol in many organisms, from bacteria to humans, is catalyzed by the cytosolic enzyme L-iditol 2-dehydrogenase, more commonly known as Sorbitol Dehydrogenase (SDH) (EC 1.1.1.14).[7][8][9] This enzyme is a member of the oxidoreductase family and utilizes NAD+ as a cofactor to catalyze the reversible oxidation of sugar alcohols to their corresponding ketones.[8][10]

  • L-Iditol (Sorbitol) Metabolism: SDH oxidizes L-Iditol (D-sorbitol) to D-fructose. This reaction is a critical part of the polyol pathway, which converts glucose to fructose without ATP consumption.[4][8]

  • This compound Metabolism: The same sorbitol dehydrogenase enzyme also acts on this compound, oxidizing it to L-sorbose.[5]

The stereospecificity of SDH is not absolute, allowing it to act on both isomers, albeit with different efficiencies. This differential metabolism is the most significant distinction in the biological activity of the two molecules.

G cluster_L L-Iditol (Sorbitol) Pathway cluster_D This compound Pathway cluster_cofactor Cofactor Conversion L_Iditol L-Iditol (D-Sorbitol) L_Product D-Fructose L_Iditol->L_Product Sorbitol Dehydrogenase (SDH) NAD NAD+ D_Iditol This compound D_Product L-Sorbose D_Iditol->D_Product Sorbitol Dehydrogenase (SDH) NADH NADH + H+ NAD->NADH

Caption: Metabolic conversion of L-Iditol and this compound by Sorbitol Dehydrogenase.

Comparative Enzyme Kinetics

The efficiency with which sorbitol dehydrogenase metabolizes D- and L-Iditol can be compared quantitatively using steady-state kinetic parameters. A study on sheep liver sorbitol dehydrogenase provides key data demonstrating the enzyme's preference.[5][11] L-Iditol (D-glucitol) is the preferred substrate, as indicated by its lower Michaelis-Menten constant (Km) and significantly higher specificity constant (kcat/Km).

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹·M⁻¹)
L-Iditol (D-glucitol) 0.4017.543,800
This compound 2516.5660
Table 1: Comparative kinetic parameters of sheep liver sorbitol dehydrogenase for L-Iditol and this compound at pH 7.0. Data extracted from Lindstad et al., 1998.[5][11]

The data clearly show that while the maximum turnover rate (kcat) is similar for both isomers, the enzyme's affinity for L-Iditol is approximately 62.5 times higher than for this compound. Consequently, the overall catalytic efficiency (kcat/Km) is about 66 times greater for L-Iditol.

Other Reported Biological Activities

Beyond its role in the polyol pathway, this compound has been shown to exhibit other distinct biological activities. Notably, this compound can act as an inhibitor of glucosidase I at millimolar concentrations, an enzyme involved in glycoprotein processing, while not affecting glucosidase II.[12] This suggests a potential for this compound to be explored in contexts where modulation of glycoprotein synthesis is desired.

Experimental Protocols

To provide a practical basis for further research, a detailed methodology for a comparative enzyme assay is outlined below.

Key Experiment: Comparative Spectrophotometric Assay of Sorbitol Dehydrogenase Activity

This protocol describes a method to determine and compare the kinetic parameters of sorbitol dehydrogenase with this compound and L-Iditol as substrates.

Principle: The activity of sorbitol dehydrogenase is measured by monitoring the rate of NAD+ reduction to NADH. The formation of NADH is followed by measuring the increase in absorbance at 340 nm (A340), as NADH has a distinct absorbance peak at this wavelength while NAD+ does not. The initial reaction velocity is determined at various substrate concentrations to calculate Km and Vmax.

Materials and Reagents:

  • Purified Sorbitol Dehydrogenase (e.g., from sheep liver)

  • This compound

  • L-Iditol (D-Sorbitol)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Triethanolamine buffer (200 mM, pH 7.6)

  • UV/Vis Spectrophotometer with temperature control (set to 25°C)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Reagent Preparation: Prepare stock solutions of this compound and L-Iditol in deionized water. Prepare a stock solution of NAD+ in the triethanolamine buffer.

  • Assay Mixture: In a 1 mL cuvette, combine 950 µL of triethanolamine buffer, 20 µL of NAD+ solution (final concentration ~7.5 mM), and 20 µL of the substrate solution (D- or L-Iditol) to achieve the desired final concentration. A range of substrate concentrations (e.g., 0.1x to 10x the expected Km) should be tested.

  • Temperature Equilibration: Incubate the cuvette in the spectrophotometer's temperature-controlled holder at 25°C for 5 minutes to allow the temperature to equilibrate.

  • Reaction Initiation: Add 10 µL of a suitably diluted sorbitol dehydrogenase enzyme solution to the cuvette. Mix quickly by gentle inversion.

  • Data Acquisition: Immediately start monitoring the change in absorbance at 340 nm over time (e.g., every 15 seconds for 3-5 minutes).

  • Control Reaction: Perform a blank reaction for each substrate concentration containing all components except the enzyme to account for any non-enzymatic reduction of NAD+.

Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (v₀ = (ΔA340/Δt) / (ε * l)), where ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹), and l is the path length (1 cm).

  • Plot the initial velocities (v₀) against the substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Vmax and Km for each substrate.

  • Calculate kcat by dividing Vmax by the enzyme concentration ([E]t).

  • Calculate the specificity constant (kcat/Km) for both this compound and L-Iditol for a direct comparison of catalytic efficiency.

G cluster_prep Preparation cluster_assay Assay Execution (for each substrate concentration) cluster_analysis Data Analysis P1 Prepare Buffer, NAD+, and Substrate (D- or L-Iditol) Stock Solutions P2 Prepare Serial Dilutions of Substrates P3 Dilute Sorbitol Dehydrogenase Enzyme A1 Add Buffer, NAD+, and Substrate to Cuvette P3->A1 Start Assay Workflow A2 Equilibrate at 25°C for 5 minutes A1->A2 A3 Initiate Reaction by adding Enzyme A2->A3 A4 Monitor Absorbance at 340 nm over Time A3->A4 D1 Calculate Initial Velocity (v₀) from ΔA340/Δt A4->D1 D2 Plot v₀ vs. [Substrate] D1->D2 D3 Fit to Michaelis-Menten Equation to determine Km and Vmax D2->D3 D4 Calculate kcat and kcat/Km D3->D4 C1 Comparative Results for this compound vs. L-Iditol D4->C1 Compare Parameters

Caption: Experimental workflow for the comparative kinetic analysis of iditol isomers.

References

A Comparative Guide to the Metabolic Fates of D-Iditol and D-Sorbitol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways, enzymatic kinetics, and pharmacokinetic profiles of two six-carbon sugar alcohols: D-iditol and D-sorbitol. While structurally similar as stereoisomers, their metabolic fates diverge significantly. D-sorbitol is a well-characterized intermediate in the polyol pathway, directly linking to fructose metabolism. In contrast, this compound's role in mammalian metabolism is poorly defined, with evidence suggesting it does not enter central energy pathways and is largely subject to fermentation by gut microbiota. This comparison synthesizes the available experimental data to highlight these critical differences.

Metabolic Pathway of D-Sorbitol (Polyol Pathway)

D-Sorbitol is metabolized via the well-established two-step polyol pathway, which is particularly active in tissues like the liver and seminal vesicles. This pathway provides an alternative route for glucose metabolism that does not consume ATP in its initial steps.

The pathway involves two key enzymes:

  • Aldose Reductase (EC 1.1.1.21): This enzyme catalyzes the reduction of glucose to D-sorbitol, utilizing NADPH as a cofactor. Aldose reductase has a relatively low affinity (high Km) for glucose, meaning this pathway becomes significant primarily during periods of hyperglycemia.

  • Sorbitol Dehydrogenase (SDH), also known as L-iditol 2-dehydrogenase (EC 1.1.1.14): SDH then oxidizes D-sorbitol to D-fructose, using NAD+ as a cofactor. The resulting D-fructose can be phosphorylated by fructokinase (in the liver) or hexokinase (in other tissues) to enter the glycolytic pathway for energy production.

Clinical Relevance: In tissues with low levels of sorbitol dehydrogenase, such as the retina, kidneys, and Schwann cells, prolonged hyperglycemia (as seen in uncontrolled diabetes) leads to the accumulation of intracellular sorbitol. This creates osmotic stress, drawing water into the cells and causing cellular damage, which is implicated in the pathogenesis of diabetic complications like retinopathy, cataracts, and neuropathy.

sorbitol_pathway cluster_polyol Polyol Pathway cluster_glycolysis Glycolysis Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase (NADPH -> NADP+) Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase (NAD+ -> NADH) Fructose_6P Fructose-6-Phosphate Fructose->Fructose_6P Hexokinase or Fructokinase (ATP -> ADP) Glycolysis_End --> Pyruvate Fructose_6P->Glycolysis_End

Caption: Metabolic pathway of D-Sorbitol via the Polyol Pathway.

Metabolic Pathway of this compound

The metabolic fate of this compound in mammals is significantly less understood than that of D-sorbitol. The primary documented metabolic step is its oxidation to D-sorbose, a rare sugar.

This conversion is catalyzed by:

  • This compound 2-Dehydrogenase (EC 1.1.1.15): This NAD+-dependent enzyme facilitates the oxidation of this compound to D-sorbose.[1] While this enzyme has been identified, its expression levels, tissue distribution, and kinetic properties in mammals are not well-characterized.

Subsequent Fate of D-Sorbose: Unlike D-fructose, D-sorbose does not appear to be readily metabolized in mammalian cells. There is no known dedicated mammalian kinase that efficiently phosphorylates D-sorbose to introduce it into central metabolic pathways. Studies in rats suggest that orally administered D-sorbose is absorbed via the GLUT5 transporter but is poorly utilized systemically. A significant portion of unabsorbed this compound and D-sorbose likely undergoes fermentation by gut microbiota, which may lead to gastrointestinal effects like bloating and diarrhea, similar to other poorly absorbed sugar alcohols.[2][3]

iditol_pathway cluster_iditol This compound Metabolism cluster_fate Subsequent Fate Iditol This compound Sorbose D-Sorbose Iditol->Sorbose this compound 2-Dehydrogenase (NAD+ -> NADH) Gut_Fermentation Gut Microbiota Fermentation Iditol->Gut_Fermentation Unabsorbed Poor_Metabolism Poor Systemic Metabolism Sorbose->Poor_Metabolism

Caption: Known metabolic step and likely fate of this compound in mammals.

Data Presentation: Comparative Summary

The following tables summarize the available quantitative data for D-sorbitol and this compound. The significant gaps in the literature for this compound are highlighted.

Table 1: Pharmacokinetic Parameters
ParameterD-SorbitolThis compound
Oral Bioavailability Low and variable; partially absorbed from the small intestine.[2]Not Reported in Literature
Primary Site of Metabolism Liver[4]Not Reported in Literature
Primary Route of Excretion Unabsorbed portion excreted in feces; absorbed portion metabolized. Metabolites excreted renally.[2]Not Reported in Literature
Known Effects Osmotic laxative at high doses; can cause bloating, gas, and diarrhea.[4]Presumed similar to other poorly absorbed sugar alcohols.
Table 2: Key Enzyme Kinetics
ParameterSorbitol Dehydrogenase (EC 1.1.1.14) with D-SorbitolThis compound 2-Dehydrogenase (EC 1.1.1.15) with this compound
Substrate D-SorbitolThis compound
Product D-FructoseD-Sorbose[1]
Cofactor NAD+NAD+[1]
Km (Substrate) 0.38 mM (Rat Liver)Not Reported in Literature
Km (Cofactor) 0.082 mM (NAD+, Rat Liver)Not Reported in Literature
Substrate Specificity Acts on D-glucitol (sorbitol), L-iditol, D-xylitol, and D-galactitol.[5]Acts on this compound, xylitol, and L-glucitol.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Sorbitol Dehydrogenase (SDH) Activity

This protocol is based on the principle that the SDH-catalyzed oxidation of sorbitol is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is measured by the increase in absorbance at 340 nm.

Materials:

  • Spectrophotometer (UV-capable) and cuvettes

  • Assay Buffer: 100 mM Tris-HCl, pH 9.0

  • Substrate Solution: 500 mM D-Sorbitol in Assay Buffer

  • Cofactor Solution: 20 mM NAD+ in distilled water

  • Biological Sample (e.g., tissue homogenate supernatant, cell lysate)

  • Microcentrifuge

Procedure:

  • Sample Preparation:

    • Tissue: Homogenize ~50 mg of tissue in 200 µL of cold PBS. Centrifuge at 14,000 x g for 5 minutes at 4°C. Collect the supernatant for the assay.

    • Cells: Harvest cells and resuspend in an appropriate volume of cold PBS. Sonicate or homogenize to lyse. Centrifuge at 14,000 x g for 5 minutes at 4°C. Collect the supernatant.

  • Reaction Mixture Preparation: In a cuvette, prepare a 3.0 mL reaction mixture containing:

    • 2.4 mL Assay Buffer

    • 0.3 mL Cofactor Solution (NAD+)

    • 0.3 mL Substrate Solution (D-Sorbitol)

  • Assay Measurement:

    • Equilibrate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes.

    • Add a small volume (e.g., 10-50 µL) of the prepared biological sample to the cuvette and mix quickly by inversion.

    • Immediately begin monitoring the change in absorbance at 340 nm over time (e.g., for 5-10 minutes), recording readings every 30 seconds.

  • Calculation:

    • Determine the linear rate of absorbance change (ΔAbs/min).

    • Calculate enzyme activity using the Beer-Lambert law: Activity (U/L) = (ΔAbs/min * Total Volume) / (ε * Sample Volume * Path Length)

      • Where ε is the molar extinction coefficient for NADH at 340 nm (6220 M⁻¹cm⁻¹).

      • One unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.

experimental_workflow cluster_prep Sample & Reagent Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Sample 1. Prepare Biological Sample (e.g., Tissue Homogenate) Mixture 3. Prepare Reaction Mixture in Cuvette Sample->Mixture Reagents 2. Prepare Assay Buffer, Substrate (Sorbitol), and Cofactor (NAD+) Reagents->Mixture Equilibrate 4. Equilibrate Mixture to Temperature (e.g., 37°C) Mixture->Equilibrate Initiate 5. Initiate Reaction by adding Sample Equilibrate->Initiate Measure 6. Measure Absorbance Increase at 340 nm Initiate->Measure Rate 7. Determine Linear Rate (ΔAbs / min) Measure->Rate Calculate 8. Calculate Enzyme Activity using Beer-Lambert Law Rate->Calculate

Caption: General experimental workflow for a spectrophotometric SDH enzyme assay.
Protocol 2: Quantification of D-Sorbitol and this compound by LC-MS/MS

This protocol provides a general framework for the sensitive and specific quantification of sugar alcohols in a biological matrix like plasma, adaptable for either D-sorbitol or this compound.

Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Stable isotope-labeled internal standard (e.g., D-Sorbitol-d4)

  • Acetonitrile and Methanol (LC-MS grade)

  • Ammonium acetate

  • Ultrapure water

  • Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)

Procedure:

  • Standard Preparation:

    • Prepare a 1 mg/mL primary stock solution of the analyte (D-sorbitol or this compound) and the internal standard in ultrapure water.

    • Perform serial dilutions of the analyte stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a fixed amount of internal standard working solution.

    • Precipitate proteins by adding 300-400 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

  • LC-MS/MS Analysis:

    • Chromatography:

      • Column: HILIC column (e.g., amide or silica-based)

      • Mobile Phase A: 20 mM Ammonium Acetate in Water

      • Mobile Phase B: Acetonitrile

      • Gradient: Start with high organic content (e.g., 90% B) and gradually decrease to elute the polar analytes.

      • Flow Rate: 0.3-0.5 mL/min

      • Injection Volume: 5-10 µL

    • Mass Spectrometry:

      • Ionization Mode: ESI negative

      • Detection Mode: Multiple Reaction Monitoring (MRM)

      • Optimize MRM transitions for the analyte and internal standard (e.g., for sorbitol, monitor the transition from the [M-H]⁻ or [M+acetate]⁻ adduct).

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The metabolic fates of this compound and D-sorbitol are distinctly different despite their structural similarities.

  • D-Sorbitol is an integral, well-studied component of the polyol pathway, serving as a direct precursor to D-fructose, which is readily integrated into mainstream carbohydrate metabolism. Its metabolic pathway is of high clinical significance, particularly in the context of diabetes.

  • This compound , in stark contrast, is poorly characterized in mammalian systems. Its only known conversion is to D-sorbose, a sugar that is not efficiently utilized by the body. The lack of quantitative kinetic and pharmacokinetic data suggests this compound is not a significant metabolic intermediate. Its primary interaction with the body is likely through the gastrointestinal tract, where it behaves as a poorly absorbed osmotic agent.

For researchers in metabolism and drug development, this comparison underscores that stereoisomerism can lead to profoundly different biological activities and metabolic routes. While D-sorbitol is an active player in cellular metabolism, this compound appears to be metabolically inert from a systemic energy perspective.

References

Validating the Purity of Synthesized D-Iditol: A Comparative Guide to NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for validating the purity of synthesized D-Iditol, a sugar alcohol with increasing interest in various scientific fields.

This compound is a hexitol, an isomer of more common sugar alcohols like D-Sorbitol and D-Mannitol. Its synthesis can often result in a mixture of these stereoisomers, making robust purity assessment essential. This guide offers detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate analytical method for their needs.

This compound and Its Common Impurities

The primary impurities in synthesized this compound are its stereoisomers, D-Sorbitol and D-Mannitol. The structural similarities between these molecules present a challenge for analytical separation and identification.

CompoundStructure
This compound
alt text
D-Sorbitol
alt text
D-Mannitol
alt text

Purity Validation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed structural information, making it highly suitable for identifying and quantifying isomers in a mixture. Both ¹H and ¹³C NMR are valuable for the analysis of this compound.

Experimental Protocol: ¹H and ¹³C NMR of this compound

Sample Preparation:

  • Weigh 10-20 mg of the synthesized this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

  • Vortex the sample until fully dissolved.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

  • Spectrometer: 400 MHz or higher

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16 or more for good signal-to-noise

  • Relaxation Delay (d1): 5 seconds for quantitative measurements

  • Spectral Width: 10-12 ppm

  • Reference: Internal standard (e.g., TSP) or residual solvent signal (HDO at ~4.79 ppm)

¹³C NMR Spectroscopy Parameters:

  • Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency)

  • Solvent: D₂O

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30)

  • Number of Scans: 1024 or more due to the low natural abundance of ¹³C

  • Relaxation Delay (d1): 10-30 seconds for quantitative measurements

  • Spectral Width: 200 ppm

  • Reference: Internal standard (e.g., TSP) or the solvent signal

Data Presentation: NMR Chemical Shifts

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common impurities in D₂O. Note that the chemical shifts for this compound are based on the data for its enantiomer, L-Iditol, as they are identical in an achiral solvent.

Compound¹H Chemical Shifts (ppm)¹³C Chemical Shifts (ppm)
This compound (from L-Iditol data) 3.63-3.86 (complex multiplets)[1]Not readily available
D-Sorbitol 3.55-3.85 (complex multiplets)63.8, 70.4, 71.8, 72.1, 74.0, 79.7
D-Mannitol 3.65-3.90 (complex multiplets)64.1, 70.2, 71.8, 72.3

Note: Due to the significant overlap in the ¹H NMR spectra of these isomers, ¹³C NMR is often more informative for resolving individual components.

Workflow for NMR-based Purity Validation of this compound

G Workflow for NMR-based Purity Validation of this compound cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing and Analysis dissolve Dissolve Synthesized this compound in D2O transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire 1H NMR Spectrum dissolve->acquire_1H acquire_13C Acquire 13C NMR Spectrum dissolve->acquire_13C process Process Spectra (FT, Phasing, Baseline Correction) acquire_1H->process acquire_13C->process reference Reference Spectra process->reference integrate Integrate Signals reference->integrate compare Compare with Reference Spectra of this compound and Impurities integrate->compare quantify Quantify Purity and Impurity Levels compare->quantify report report quantify->report Final Purity Report

Caption: A flowchart illustrating the key steps in validating this compound purity using NMR spectroscopy.

Alternative Analytical Methods

While NMR provides excellent structural resolution, other techniques are also commonly employed for purity analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for separating components of a mixture. For sugar alcohols, which lack a UV chromophore, a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is typically used.

Experimental Protocol: HPLC-RID Analysis of this compound

  • Instrument: HPLC system with a Refractive Index Detector.

  • Column: A column suitable for sugar alcohol separation (e.g., an amino-based or a specific carbohydrate analysis column).

  • Mobile Phase: Acetonitrile/Water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1-5 mg/mL and filter through a 0.45 µm filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique that can be used for the analysis of volatile compounds. Sugar alcohols are non-volatile and require derivatization to increase their volatility before GC analysis.

Experimental Protocol: GC-MS Analysis of this compound (with derivatization)

  • Derivatization:

    • Dry a known amount of the this compound sample under a stream of nitrogen.

    • Add a solution of methoxyamine hydrochloride in pyridine and incubate to form methoxime derivatives.

    • Add a silylating agent (e.g., MSTFA with 1% TMCS) and incubate to form trimethylsilyl (TMS) ethers.

  • GC-MS Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium.

    • Injection Mode: Split or splitless.

    • Oven Temperature Program: A gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 300 °C).

    • MS Detector: Electron Ionization (EI) source with a quadrupole mass analyzer, scanning a mass range of m/z 50-600.

Comparison of Analytical Methods

The choice of analytical method depends on the specific requirements of the analysis, such as the need for structural confirmation, sensitivity, and sample throughput. A head-to-head comparison of qNMR and HPLC has shown that both methods can provide accurate and precise quantification of carbohydrates.[2]

FeatureNMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed structural information.Separates components of a mixture based on their differential interactions with a stationary and a mobile phase.Separates volatile compounds based on their boiling points and partitioning between a stationary and a mobile gas phase, followed by mass-based detection.
Sample Preparation Simple dissolution in a deuterated solvent.Dissolution in the mobile phase and filtration.Requires derivatization to increase volatility.
Structural Information Excellent, provides unambiguous identification of isomers.Limited, relies on retention time matching with standards.Provides mass spectral data which can aid in identification, especially when combined with a spectral library.
Quantification Can be used for absolute quantification (qNMR) without the need for a specific reference standard for each analyte.Requires reference standards for each component for accurate quantification.Requires reference standards for each component for accurate quantification.
Sensitivity Generally lower than HPLC and GC-MS.Good, especially with sensitive detectors like ELSD.Very high, capable of detecting trace-level impurities.
Sample Throughput Lower, especially for ¹³C NMR which requires longer acquisition times.Higher, with typical run times of 20-40 minutes per sample.Moderate, sample preparation (derivatization) can be time-consuming.
Non-destructive Yes, the sample can be fully recovered.Yes, if fractions are collected.No, the sample is consumed during analysis.

Logical Relationship of Method Selection

G Decision Tree for this compound Purity Analysis cluster_questions Decision Tree for this compound Purity Analysis cluster_methods Decision Tree for this compound Purity Analysis start Start: Purity Analysis of Synthesized this compound q1 Need for Unambiguous Structural Confirmation? start->q1 q2 High Sensitivity for Trace Impurities Required? q1->q2 No nmr Use NMR Spectroscopy q1->nmr Yes q3 High Sample Throughput Needed? q2->q3 No gcms Use GC-MS q2->gcms Yes q3->nmr No hplc Use HPLC q3->hplc Yes

Caption: A decision-making diagram to guide the selection of an appropriate analytical method for this compound purity validation based on experimental needs.

Conclusion

For the definitive identification and quantification of this compound and its isomeric impurities, NMR spectroscopy stands out as a superior technique due to its ability to provide detailed structural information. While HPLC offers higher throughput for routine quality control and GC-MS provides exceptional sensitivity for trace analysis, neither can match the structural elucidation power of NMR. For comprehensive validation of synthesized this compound, a multi-technique approach, leveraging the strengths of each method, is often the most robust strategy. This guide provides the foundational knowledge and protocols for researchers to confidently assess the purity of their this compound samples.

References

D-Iditol as an Internal Standard for Chromatographic Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for analytical accuracy and precision is paramount. In chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), the use of an internal standard (IS) is a cornerstone of robust quantitative analysis. An ideal internal standard corrects for variations in sample preparation, injection volume, and instrument response, ensuring reliable data.[1][2]

This guide provides a comparative overview of D-Iditol as a potential internal standard for the analysis of polar compounds, particularly in the field of metabolomics. Due to a lack of direct performance data for this compound, this guide will benchmark its theoretical suitability against well-established stable isotope-labeled (SIL) sugar alcohol standards, D-Mannitol-13C6 and D-Sorbitol-13C6. Stable isotope-labeled compounds are widely considered the gold standard for mass spectrometry-based quantification as their physicochemical properties are nearly identical to the analyte of interest.[2]

Performance Comparison of Internal Standards

The efficacy of an internal standard is evaluated based on several key performance metrics: linearity, reproducibility (precision), and recovery. The following table summarizes the typical performance of D-Mannitol-13C6 and D-Sorbitol-13C6, providing a benchmark for the validation of any new internal standard, including this compound.

Performance MetricD-Mannitol-13C6D-Sorbitol-13C6This compound
Linearity (R²) > 0.99[1]> 0.99[2]Data not available; requires experimental validation.
Intra-Assay Precision (%CV) < 15%< 15%[2]Data not available; requires experimental validation.
Inter-Assay Precision (%CV) < 15%< 15%[2]Data not available; requires experimental validation.
Accuracy (% Recovery) Typically 85-115%85-115%[2]Data not available; requires experimental validation.
Chemical Similarity to Analytes High (for polar metabolites)High (for polar metabolites)High (for polar metabolites, as a C6 sugar alcohol).
Commercial Availability (SIL) Readily availableReadily availableNot readily found as a stable isotope-labeled standard.

Discussion on this compound's Suitability:

This compound is a six-carbon sugar alcohol (polyol), structurally similar to other common sugar alcohols like mannitol and sorbitol. Its high polarity and water solubility make it a theoretically suitable candidate as an internal standard for the analysis of other polar metabolites. However, two critical considerations arise:

  • Natural Occurrence: Like other sugar alcohols, this compound can be found in biological systems, particularly as a fungal metabolite.[3] Its presence in samples would necessitate the use of a stable isotope-labeled version to differentiate the standard from the endogenous compound.

  • Availability of a Stable Isotope-Labeled Form: A key challenge is the apparent lack of commercially available stable isotope-labeled this compound (e.g., this compound-13C6 or this compound-d7). Without a SIL version, its utility as a high-fidelity internal standard for mass spectrometry is significantly limited. Unlabeled this compound could still be used in some applications, but it would not control for variations in ionization efficiency or matrix effects as effectively as a co-eluting SIL standard.

Given these points, while unlabeled this compound could potentially be used for non-mass spectrometric detection methods or when analyzing samples where it is known to be absent, its primary value would be realized as a stable isotope-labeled compound. The remainder of this guide will focus on the experimental protocols necessary to validate any potential internal standard, using the analysis of sugar alcohols as a representative workflow.

Experimental Protocols

The following are detailed methodologies for the validation and use of a sugar alcohol internal standard in a typical metabolomics workflow. These protocols can be adapted to validate the performance of this compound.

Protocol 1: Quantification of Polar Metabolites in Human Plasma by LC-MS/MS

Objective: To provide a robust method for the targeted quantification of polar metabolites in human plasma using a sugar alcohol internal standard.

1. Materials and Reagents:

  • Human plasma (collected in EDTA tubes)
  • Internal Standard (e.g., D-Mannitol-13C6 or the standard to be validated)
  • Methanol, Acetonitrile, Formic Acid (LC-MS grade)
  • Ultrapure water
  • Microcentrifuge tubes (1.5 mL)

2. Internal Standard Stock Solution Preparation:

  • Prepare a 1 mg/mL stock solution of the internal standard in ultrapure water.
  • From this, prepare a working internal standard solution of 10 µg/mL in an 80:20 methanol:water (v/v) solution.

3. Sample Preparation (Protein Precipitation):

  • Thaw frozen plasma samples on ice.
  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
  • Add 200 µL of the 10 µg/mL working internal standard solution in 80:20 methanol:water.
  • Vortex the mixture vigorously for 1 minute to precipitate proteins.
  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
  • Centrifuge at 14,000 x g for 15 minutes at 4°C.
  • Carefully transfer the supernatant to a new microcentrifuge tube.
  • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the dried extract in 100 µL of 5% acetonitrile in water with 0.1% formic acid for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Chromatography: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for separation of polar metabolites.
  • Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid or ammonium formate.
  • Mass Spectrometry: Operate in either positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification, with optimized precursor-product ion transitions for each analyte and the internal standard.

Protocol 2: Analysis of Sugars in Cell Culture by GC-MS (with Derivatization)

Objective: To quantify sugars in cell extracts using a sugar alcohol internal standard, requiring derivatization to increase volatility for GC-MS analysis.

1. Materials and Reagents:

  • Cell culture plates
  • Internal Standard
  • Ice-cold 80% Methanol
  • Derivatization reagents: Methoxyamine hydrochloride in pyridine and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

2. Metabolite Extraction:

  • Wash cells with an appropriate buffer (e.g., cold PBS).
  • Quench metabolism by adding liquid nitrogen.
  • Add 1 mL of ice-cold 80% methanol containing the internal standard at a known concentration (e.g., 50 µg/mL).
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Vortex for 1 minute and incubate at -80°C for 30 minutes.
  • Centrifuge at 16,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant (metabolite extract) to a new tube and dry completely under nitrogen or in a vacuum concentrator.

3. Derivatization (Silylation):

  • Add 20 µL of 20 mg/mL methoxyamine hydrochloride in pyridine to the dried extract. Vortex and incubate at 37°C for 90 minutes.
  • Add 80 µL of BSTFA with 1% TMCS. Vortex and incubate at 60°C for 60 minutes.

4. GC-MS Analysis:

  • Gas Chromatography: Use a suitable column (e.g., DB-5ms) with a temperature gradient program to separate the derivatized sugars.
  • Mass Spectrometry: Operate in electron ionization (EI) mode and collect data in either full scan or selected ion monitoring (SIM) mode for quantification.

Visualizing Workflows and Logic

Diagrams created with Graphviz can effectively illustrate the experimental processes and decision-making logic involved in using and validating an internal standard.

G cluster_prep Sample Preparation cluster_analysis Analysis & Data Processing Sample Biological Sample (Plasma, Cells, etc.) Spike Spike with Internal Standard Sample->Spike Add known amount of IS Extract Metabolite Extraction (e.g., Protein Precipitation) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute / Derivatize Dry->Reconstitute Chromatography Chromatographic Separation (LC or GC) Reconstitute->Chromatography MS Mass Spectrometry (MS/MS or SIM) Chromatography->MS Data Data Acquisition (Peak Integration) MS->Data Quant Quantification (Analyte/IS Ratio vs. Curve) Data->Quant

Caption: General experimental workflow for quantitative analysis using an internal standard.

G node_rect node_rect Start Select Potential IS ChemSimilar Chemically Similar to Analyte? Start->ChemSimilar NotInSample Absent in Sample or SIL Available? ChemSimilar->NotInSample Yes Reject1 Reject: Poor Correction ChemSimilar->Reject1 No CommerciallyAvailable Commercially Available? NotInSample->CommerciallyAvailable Yes Reject2 Reject: Endogenous Interference NotInSample->Reject2 No Validate Validate Performance: Linearity, Precision, Recovery CommerciallyAvailable->Validate Yes Reject3 Reject: Not Practical CommerciallyAvailable->Reject3 No Validate->Reject1 Fail Accept Accept as Internal Standard Validate->Accept Pass

Caption: Decision tree for the selection and validation of an internal standard.

References

A Comparative Analysis of D-Iditol and Other Common Polyols for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of D-Iditol against other widely used polyols, namely Mannitol, Sorbitol, and Xylitol. The information presented herein is intended to assist researchers and drug development professionals in selecting the appropriate polyol for their specific application by offering a comprehensive overview of their physicochemical properties, biological effects, and the signaling pathways they influence. All quantitative data is supported by experimental findings from scientific literature.

Physicochemical Properties: A Quantitative Comparison

The selection of a polyol in drug formulation and research is often dictated by its physical and chemical characteristics. Properties such as melting point, solubility, and hygroscopicity are critical for manufacturing processes, product stability, and shelf-life. The following table summarizes the key physicochemical properties of this compound, Mannitol, Sorbitol, and Xylitol.

PropertyThis compoundMannitolSorbitolXylitol
Molecular Formula C₆H₁₄O₆[1]C₆H₁₄O₆C₆H₁₄O₆C₅H₁₂O₅
Molecular Weight ( g/mol ) 182.17[1]182.17182.17152.15
Melting Point (°C) 74-78[1]166-16895-11192-96
Boiling Point (°C) 230[1]290-295290-295216
Solubility in Water SolubleSolubleVery SolubleVery Soluble
Hygroscopicity Data not readily availableLowHighHigh
Appearance White to off-white crystalline powder[1]White crystalline powder or granulesWhite crystalline powder, flakes, or granulesWhite crystalline solid

Biological and Physiological Effects: A Comparative Overview

Polyols exhibit a range of biological activities that are crucial for their application in pharmaceuticals and as research tools. Their effects can range from influencing cellular metabolism to modulating specific signaling pathways.

This compound: this compound is a naturally occurring polyol that has been identified as a fungal metabolite.[2][3] Its accumulation in the body is associated with galactokinase deficiency, a rare genetic disorder.[2][3] Research has indicated that this compound may possess potential antitumor activity.[2][3] Furthermore, it has been shown to be an inhibitor of glucosidase I, an enzyme involved in glycoprotein processing, but not glucosidase II at similar concentrations.[3]

Mannitol: Mannitol is widely used as an osmotic diuretic in clinical settings. From a cellular perspective, hypertonic concentrations of mannitol have been demonstrated to induce apoptosis in endothelial cells through the activation of stress-activated protein kinases (SAPKs), including c-Jun N-terminal kinase (JNK). It has also been shown to inhibit the proliferation of neural stem cells via a p38 mitogen-activated protein kinase (MAPK)-dependent signaling pathway.

Sorbitol: Sorbitol is a key intermediate in the polyol pathway, a metabolic route that converts glucose to fructose. Under hyperglycemic conditions, the increased flux through the polyol pathway and the subsequent accumulation of sorbitol are implicated in the pathogenesis of diabetic complications, such as neuropathy, nephropathy, and retinopathy. The accumulation of sorbitol leads to osmotic stress in cells that do not have the enzyme sorbitol dehydrogenase to further metabolize it.

Xylitol: Xylitol is known for its dental health benefits, primarily due to its inability to be fermented by cariogenic bacteria. Beyond this, xylitol has been shown to stimulate saliva secretion by activating the muscarinic M3 receptor signaling pathway in salivary gland cells. In other research, xylitol has demonstrated anti-angiogenic properties by suppressing the NF-κB and Akt signaling pathways in human umbilical vein endothelial cells (HUVECs).

Signaling Pathways and Mechanisms of Action

The biological effects of these polyols are underpinned by their interaction with various cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the known pathways influenced by Mannitol, Sorbitol, Xylitol, and the known biological interactions of this compound.

Mannitol_Signaling Mannitol Mannitol (Hypertonic) Osmotic_Stress Osmotic Stress Mannitol->Osmotic_Stress Stress_Kinases Stress-Activated Protein Kinases (JNK) Osmotic_Stress->Stress_Kinases p38_MAPK p38 MAPK Osmotic_Stress->p38_MAPK Apoptosis Apoptosis (Endothelial Cells) Stress_Kinases->Apoptosis NSC_Proliferation Neural Stem Cell Proliferation Inhibition p38_MAPK->NSC_Proliferation

Figure 1: Mannitol-induced signaling pathways.

Sorbitol_Pathway Glucose Glucose (Hyperglycemia) Aldose_Reductase Aldose Reductase Glucose->Aldose_Reductase Sorbitol Sorbitol Accumulation Aldose_Reductase->Sorbitol NADPH -> NADP+ Osmotic_Stress Osmotic Stress Sorbitol->Osmotic_Stress Sorbitol_Dehydrogenase Sorbitol Dehydrogenase Sorbitol->Sorbitol_Dehydrogenase Diabetic_Complications Diabetic Complications (Neuropathy, Retinopathy) Osmotic_Stress->Diabetic_Complications Fructose Fructose Sorbitol_Dehydrogenase->Fructose NAD+ -> NADH

Figure 2: The Polyol Pathway involving Sorbitol.

Xylitol_Signaling cluster_saliva Saliva Secretion cluster_angiogenesis Angiogenesis Inhibition Xylitol1 Xylitol M3_Receptor Muscarinic M3 Receptor Xylitol1->M3_Receptor Saliva_Secretion Increased Saliva Secretion M3_Receptor->Saliva_Secretion Xylitol2 Xylitol NFkB_Akt NF-κB and Akt Signaling Xylitol2->NFkB_Akt Suppression Angiogenesis_Inhibition Inhibition of Angiogenesis NFkB_Akt->Angiogenesis_Inhibition

Figure 3: Signaling pathways modulated by Xylitol.

D_Iditol_Interactions D_Iditol This compound Glucosidase_I Glucosidase I D_Iditol->Glucosidase_I Inhibits Tumor_Cells Tumor Cells D_Iditol->Tumor_Cells Acts on Accumulation Accumulation in Tissues D_Iditol->Accumulation Glycoprotein_Processing Glycoprotein Processing Glucosidase_I->Glycoprotein_Processing Antitumor_Activity Potential Antitumor Activity (Mechanism under investigation) Tumor_Cells->Antitumor_Activity Galactokinase_Deficiency Galactokinase Deficiency Galactokinase_Deficiency->D_Iditol Leads to

Figure 4: Known biological interactions of this compound.

Experimental Protocols

To facilitate further research and comparative analysis, this section provides detailed methodologies for key experiments used in the characterization of polyols.

Determination of Physicochemical Properties

4.1.1. Differential Scanning Calorimetry (DSC) for Melting Point and Thermal Behavior

  • Objective: To determine the melting point and observe other thermal events such as glass transitions or polymorphic changes.

  • Instrumentation: A differential scanning calorimeter (DSC) equipped with a cooling system.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the polyol sample into an aluminum DSC pan.

    • Hermetically seal the pan. An empty, sealed pan should be used as a reference.

  • Experimental Parameters:

    • Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a temperature well above the melting point (e.g., 250 °C).

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The enthalpy of fusion can be calculated from the area of the melting peak.

4.1.2. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the polyol and quantify any impurities.

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector and a suitable column for sugar analysis (e.g., an amino-based or ion-exchange column).

  • Sample Preparation:

    • Prepare a stock solution of the polyol in a suitable solvent (e.g., deionized water) at a known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

  • Data Analysis: The purity of the polyol is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. Quantification is achieved by creating a calibration curve from the standards.

4.1.3. Moisture Sorption Analysis for Hygroscopicity

  • Objective: To determine the hygroscopic nature of the polyol by measuring its moisture uptake at various relative humidity (RH) levels.

  • Instrumentation: A dynamic vapor sorption (DVS) analyzer or a gravimetric vapor sorption (GVS) instrument.

  • Sample Preparation:

    • Place a known amount of the polyol sample (e.g., 10 mg) onto the sample pan of the instrument.

  • Experimental Parameters:

    • Dry the sample in the instrument at 0% RH until a stable weight is achieved.

    • Increase the RH in a stepwise manner (e.g., in 10% increments from 0% to 90% RH).

    • At each RH step, allow the sample to equilibrate until a constant weight is recorded.

    • The temperature should be kept constant throughout the experiment (e.g., 25 °C).

  • Data Analysis: The moisture content at each RH step is calculated as the percentage weight gain from the initial dry weight. A sorption isotherm is generated by plotting the equilibrium moisture content against the RH.

Conclusion

The choice of a polyol for research or pharmaceutical development is a critical decision that can impact the efficacy, stability, and manufacturability of the final product. This guide provides a foundational comparison of this compound with Mannitol, Sorbitol, and Xylitol.

  • This compound presents an interesting profile with potential antitumor and specific enzyme inhibitory activities, warranting further investigation into its mechanisms of action.

  • Mannitol remains a valuable tool for applications requiring osmotic effects and is a known modulator of specific stress-related signaling pathways.

  • Sorbitol is intrinsically linked to the polyol pathway, making it a key molecule for studying diabetic complications.

  • Xylitol offers unique benefits in oral health and has demonstrated effects on cellular signaling related to saliva secretion and angiogenesis.

Researchers and formulation scientists are encouraged to use the data and protocols presented in this guide to make informed decisions and to design further experiments to explore the full potential of these versatile polyols.

References

Enzymatic Cross-Reactivity with D-Iditol and its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic cross-reactivity of D-iditol and its isomers with polyol dehydrogenases. The information presented is curated from experimental data to assist researchers in understanding substrate specificity and potential off-target effects in drug development.

Comparative Analysis of Enzyme Kinetics

The following tables summarize the kinetic parameters of various polyol dehydrogenases with this compound and its isomers. These data are essential for comparing the substrate specificity and catalytic efficiency of these enzymes.

Table 1: Kinetic Parameters of Sheep Liver Sorbitol Dehydrogenase with Various Polyols

Substratekcat (s⁻¹)Km (mM)kcat/Km (s⁻¹mM⁻¹)
D-Sorbitol25.00.735.7
This compound 1.5 14.0 0.11
L-Glucitol10.02.05.0
D-Mannitol0.510.00.05
D-Galactitol0.320.00.015
L-Altritol2.05.00.4
D-Altritol1.08.00.125

Data sourced from a study on the substrate specificity of sheep liver sorbitol dehydrogenase.

Table 2: Relative Activity of a Commercial Sorbitol Dehydrogenase (SORDH) with Various Polyols

SubstrateRelative Activity (%)
D-Sorbitol100
L-Iditol 42
Galactitol27
Xylitol1
D-Arabitol0
D-Mannitol0

Data is relative to the activity with D-Sorbitol, which is set to 100%. This data is from a commercial enzyme product sheet and provides a qualitative comparison of substrate preference.

Table 3: Kinetic Parameters of Recombinant Arabidopsis thaliana Sorbitol Dehydrogenase

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)
Sorbitol3.6 ± 0.415.3 ± 0.54.25
Ribitol3.9 ± 0.614.8 ± 0.73.79
Xylitol*0.8 ± 0.116.2 ± 0.320.25

*Note: The reaction with xylitol exhibited substrate inhibition.[1]

Experimental Protocols

A detailed methodology for determining the kinetic parameters of polyol dehydrogenases is crucial for reproducible research. Below is a generalized protocol based on common spectrophotometric assays.

Protocol: Spectrophotometric Assay for Determining Kinetic Parameters of Polyol Dehydrogenase

This protocol outlines the steps to determine the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for a polyol dehydrogenase with various sugar alcohol substrates, including this compound and its isomers. The assay is based on monitoring the increase in absorbance at 340 nm resulting from the reduction of NAD⁺ to NADH.

Materials:

  • Purified polyol dehydrogenase

  • Substrate stock solutions (e.g., this compound, L-iditol, D-sorbitol, etc.) of known concentration

  • NAD⁺ stock solution

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 9.0)

  • Spectrophotometer capable of reading absorbance at 340 nm

  • Cuvettes (e.g., 1 ml quartz)

  • Micropipettes and tips

  • Water bath or incubator to maintain a constant temperature (e.g., 30°C)

Procedure:

  • Preparation of Reagents:

    • Prepare a series of substrate dilutions from the stock solution to achieve a range of final concentrations in the assay (e.g., 0.1x to 10x the expected Km).

    • Prepare a working solution of NAD⁺ (e.g., 20 mM).

    • Prepare the reaction buffer and equilibrate to the desired assay temperature.

    • Prepare the enzyme solution by diluting the purified enzyme in a suitable buffer (e.g., 50 mM Tris-HCl with 1 mg/mL BSA, pH 8.0) to a concentration that yields a linear reaction rate for the duration of the assay.[2]

  • Assay Setup:

    • In a cuvette, prepare the reaction mixture by adding the following in order:

      • Reaction buffer

      • NAD⁺ solution (to a final concentration of, for example, 2 mM)

      • Substrate solution (at the desired final concentration)

    • Mix gently by inverting the cuvette.

    • Incubate the cuvette at the assay temperature for a few minutes to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Initiate the reaction by adding a small, fixed volume of the diluted enzyme solution to the cuvette.

    • Immediately mix the contents of the cuvette and place it in the spectrophotometer.

    • Monitor the increase in absorbance at 340 nm over a set period (e.g., 3-5 minutes). Record the absorbance at regular intervals (e.g., every 15 seconds).

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The rate of NADH production can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).

    • Repeat the assay for each substrate concentration.

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v₀ vs. 1/[S]) can be used for a linear representation of the data.

  • Controls:

    • Run a blank reaction containing all components except the substrate to account for any background NAD⁺ reduction.

    • Run a control with no enzyme to ensure no non-enzymatic reaction is occurring.

Visualizations

The following diagrams illustrate the relevant biochemical pathway and a typical experimental workflow.

Polyol_Pathway cluster_enzymes Enzymes Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol Aldose Reductase Fructose Fructose Sorbitol->Fructose Sorbitol Dehydrogenase Aldose_Reductase Aldose Reductase (ALR2) NADP NADP+ Aldose_Reductase->NADP Sorbitol_Dehydrogenase Sorbitol Dehydrogenase (SDH) NADH NADH + H+ Sorbitol_Dehydrogenase->NADH NADPH NADPH NADPH->Aldose_Reductase NAD NAD+ NAD->Sorbitol_Dehydrogenase

Caption: The Polyol Pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, NAD+, Substrates) Mix_Reagents Mix Buffer, NAD+, and Substrate in Cuvette Reagent_Prep->Mix_Reagents Enzyme_Dilution Dilute Enzyme Initiate_Reaction Add Enzyme to Initiate Enzyme_Dilution->Initiate_Reaction Equilibrate Equilibrate Temperature Mix_Reagents->Equilibrate Equilibrate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 340 nm Initiate_Reaction->Measure_Absorbance Calculate_Velocity Calculate Initial Velocity (v₀) Measure_Absorbance->Calculate_Velocity Plot_Data Plot v₀ vs. [S] Calculate_Velocity->Plot_Data Determine_Parameters Determine Km and Vmax Plot_Data->Determine_Parameters

References

A Comparative Analysis of the Biological Effects of D-Iditol and Xylitol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of sugar substitutes and polyols, D-Iditol and xylitol represent two structurally related sugar alcohols with distinct metabolic fates and biological activities. While xylitol has been extensively studied and is widely utilized in various consumer products, this compound remains a less-explored compound, primarily of interest in specific metabolic contexts. This guide provides a comprehensive comparison of their known biological effects, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Physicochemical Properties

Both this compound and xylitol are polyols, or sugar alcohols, characterized by a linear chain of carbon atoms with a hydroxyl group attached to each.

PropertyThis compoundXylitol
Chemical Formula C₆H₁₄O₆[1]C₅H₁₂O₅
Molar Mass 182.17 g/mol [2]152.15 g/mol
Structure Hexitol (6-carbon)Pentitol (5-carbon)
Natural Occurrence Accumulates in galactokinase deficiency[2][3]Found in small amounts in fruits and vegetables
Commercial Production Not widely produced commerciallyPrimarily by catalytic hydrogenation of xylose from lignocellulosic materials

Metabolism and Bioavailability

The metabolic pathways of this compound and xylitol differ significantly, influencing their physiological effects.

This compound: The metabolism of this compound in humans is not well-characterized. It is known to be a substrate for the enzyme This compound 2-dehydrogenase , which oxidizes it to D-sorbose.[4] Additionally, studies on promiscuous alditol-2-dehydrogenases, such as galactitol-2-dehydrogenase (G2DH), have shown that this compound can be oxidized to D-sorbose, although with lower efficiency compared to other sugar alcohols like galactitol.[5] The primary clinical significance of this compound is its accumulation in individuals with galactokinase deficiency , a rare genetic disorder affecting galactose metabolism.[2][3] The lack of galactokinase leads to the reduction of excess galactose to galactitol and potentially other polyols like this compound.

Xylitol: In contrast, xylitol's metabolism is well-documented. After oral ingestion, a portion of xylitol is absorbed in the small intestine and metabolized in the liver. The primary metabolic pathway involves the enzyme L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase), which converts xylitol to D-xylulose.[6][7][8] D-xylulose then enters the pentose phosphate pathway. A significant portion of ingested xylitol is not absorbed and reaches the large intestine, where it is fermented by the gut microbiota.[9]

Metabolic Pathway of Xylitol

xylitol_metabolism Xylitol Xylitol DXylulose DXylulose Xylitol->DXylulose L-iditol 2-dehydrogenase (Sorbitol dehydrogenase) GutMicrobiota Gut Microbiota (Fermentation) Xylitol->GutMicrobiota Unabsorbed PPP Pentose Phosphate Pathway DXylulose->PPP SCFAs Short-Chain Fatty Acids GutMicrobiota->SCFAs

Caption: Metabolic fate of ingested xylitol in humans.

Biological Effects: A Comparative Overview

Biological EffectThis compoundXylitol
Glycemic Response Limited data available. Expected to have a low glycemic index similar to other sugar alcohols.Low glycemic index. Does not significantly raise blood glucose or insulin levels.[9][10]
Oral Health No specific studies on its effect on dental caries.Well-established anti-caries effect. Reduces plaque accumulation and the levels of cariogenic bacteria like Streptococcus mutans.[11][12][13][14][15]
Gut Microbiota No data available.Modulates the gut microbiota. Can increase the production of short-chain fatty acids (SCFAs) like butyrate and propionate.[16][17][18][19][20]
Toxicity Limited data. General chemical safety data suggests low acute toxicity.Generally recognized as safe (GRAS) for human consumption. High doses can cause gastrointestinal distress (e.g., osmotic diarrhea).[9] Highly toxic to dogs.
Other Potential Effects Mentioned to have potential antitumor activity, but experimental evidence is lacking in publicly available literature.[3]May support immune function and have prebiotic effects.

In-Depth Comparison of Key Biological Effects

Impact on Oral Health

Xylitol: Extensive research has demonstrated the benefits of xylitol for dental health. Its primary mechanisms of action include:

  • Inhibition of Streptococcus mutans : Xylitol is not readily metabolized by S. mutans, the primary bacterium responsible for dental caries. This leads to a reduction in bacterial growth and acid production.[15]

  • Reduction of Plaque Adherence : Xylitol can interfere with the ability of bacteria to adhere to the tooth surface, making plaque easier to remove.[14]

  • Stimulation of Saliva Flow : Chewing xylitol-containing gum increases saliva production, which helps to buffer plaque acids and remineralize tooth enamel.

Experimental Data: Effect of Xylitol on Plaque and Saliva

Study ParameterInterventionResultReference
Plaque pHXylitol chewing gumSignificant increase in plaque pH compared to sugared gum.[11]--INVALID-LINK--
Saliva pHXylitol lollipopsSignificant increase in salivary pH after 14 days of use.[12]--INVALID-LINK--
S. mutans CountXylitol chewing gum (6.88g & 10.32g/day)10-fold reduction in plaque S. mutans levels after 6 months.[21][22]--INVALID-LINK--

This compound: There is currently no available research on the effects of this compound on oral health.

Glycemic and Insulinemic Response

Xylitol: As a sugar alcohol that is partially absorbed and metabolized independently of insulin, xylitol has a minimal impact on blood glucose and insulin levels. This makes it a suitable sugar substitute for individuals with diabetes or those following a low-carbohydrate diet.[9][10]

Experimental Data: Effect of Xylitol on Blood Glucose

A study on healthy, non-obese men showed that ingestion of xylitol resulted in significantly lower increases in plasma glucose and insulin concentrations compared to glucose.[10]

This compound: While direct experimental data on the glycemic response to this compound is lacking, it is reasonable to hypothesize that, as a hexitol, it would also have a low glycemic index. However, this requires experimental validation.

Effects on Gut Microbiota

Xylitol: The unabsorbed portion of xylitol is fermented by colonic bacteria, leading to changes in the gut microbiota composition and the production of beneficial metabolites.

  • Prebiotic Effect : Xylitol can promote the growth of beneficial bacteria.

  • SCFA Production : Fermentation of xylitol leads to the production of short-chain fatty acids (SCFAs) such as butyrate and propionate, which are important for gut health.[16]

Experimental Data: Effect of Xylitol on Gut Microbiota

An in vitro colonic simulation study found that xylitol supplementation led to a temporary increase in butyrate-synthesizing bacteria like Clostridium and Phascolarctobacterium, and increased the production of propionic acid and butyrate.[16] A study in rats showed that high doses of xylitol could cause a shift in the gut microbiota, with a notable increase in Bacteroides.[19]

This compound: There is no available data on the effects of this compound on the gut microbiota.

Experimental Protocols

Assessment of Plaque pH

A common method for evaluating the effect of substances on dental plaque acidity involves the following steps:

  • Baseline Plaque pH Measurement : Plaque samples are collected from specific tooth surfaces, and the pH is measured using a microelectrode.

  • Intervention : Subjects consume the test substance (e.g., xylitol-containing gum).

  • Post-Intervention pH Measurement : Plaque pH is measured at various time intervals after consumption to assess changes in acidity.

Experimental Workflow for Plaque pH Measurement

plaque_ph_workflow Start Subject Recruitment Baseline Baseline Plaque pH Measurement Start->Baseline Intervention Intervention (e.g., Xylitol Gum) Baseline->Intervention PostIntervention Post-Intervention Plaque pH Measurement (Multiple Time Points) Intervention->PostIntervention Analysis Data Analysis and Comparison PostIntervention->Analysis End Conclusion Analysis->End

Caption: A typical workflow for a clinical trial assessing plaque pH.

Quantification of Streptococcus mutans

The impact on cariogenic bacteria is often assessed by quantifying their levels in saliva or plaque.

  • Sample Collection : Saliva or plaque samples are collected from participants at baseline.

  • Intervention : Participants follow a regimen of using the test product (e.g., xylitol gum) for a specified period.

  • Follow-up Sample Collection : Samples are collected at various time points during and after the intervention.

  • Microbiological Analysis : Samples are cultured on selective agar plates (e.g., Mitis Salivarius agar) to enumerate the colonies of S. mutans.[21][22][23][24]

Oral Glucose Tolerance Test (OGTT)

To assess the glycemic response to a substance, an OGTT is commonly performed.

  • Fasting : The subject fasts overnight (typically 8-12 hours).[25][26][27][28]

  • Baseline Blood Sample : A blood sample is taken to measure fasting blood glucose and insulin levels.

  • Oral Administration : The subject consumes a standardized dose of the test substance (e.g., xylitol solution).

  • Serial Blood Sampling : Blood samples are drawn at regular intervals (e.g., 30, 60, 90, 120 minutes) after consumption.[26]

  • Analysis : Blood glucose and insulin levels are measured in each sample to determine the postprandial response.

Conclusion

The comparison between this compound and xylitol highlights a significant disparity in the available scientific knowledge. Xylitol is a well-researched sugar alcohol with established biological effects, particularly its benefits for oral health and its low glycemic impact. In contrast, this compound is a far less studied compound, with current knowledge largely confined to its role in the rare metabolic disorder, galactokinase deficiency, and its enzymatic conversion by specific dehydrogenases.

For researchers and drug development professionals, xylitol offers a robust dataset for applications as a non-cariogenic sweetener and a modulator of gut microbiota. The potential biological effects of this compound, including its hypothesized low glycemic index and potential antitumor activity, remain largely unexplored and represent an open area for future investigation. Further studies are imperative to elucidate the metabolic fate and broader physiological impacts of this compound to determine its potential for therapeutic or nutritional applications.

References

A Comparative Guide to the Enantioselective Synthesis and Validation of D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and comparison of methodologies for the enantioselective synthesis of D-Iditol, a valuable chiral building block in chemical synthesis. The document details a highly effective enzymatic approach and outlines rigorous validation protocols to ensure the enantiomeric purity of the final product. All quantitative data is presented in clear, comparative tables, and experimental workflows are visualized to facilitate understanding and replication.

I. Enantioselective Synthesis of this compound: An Enzymatic Approach

The primary method for the enantioselective synthesis of this compound involves the enzymatic reduction of D-sorbose. This biotransformation leverages the high stereospecificity of microbial enzymes to produce this compound with excellent conversion rates.

A. Enzymatic Reduction of D-Sorbose

A highly efficient method for the synthesis of this compound utilizes the yeast strain Rhodotorula rubra. This whole-cell biocatalyst stereoselectively reduces the keto group of D-sorbose to the corresponding hydroxyl group, yielding this compound.

Key Performance Indicators:

ParameterValueReference
SubstrateD-Sorbose
BiocatalystRhodotorula rubra RY10
Conversion RatioUp to 95.0%
Enantiomeric Excess (ee)>99% (inferred from high conversion and enzymatic stereospecificity)-
Key AdvantageHigh conversion, mild reaction conditions, environmentally friendly
B. Alternative Approaches: A Comparative Overview

While the enzymatic reduction of D-sorbose stands out for its high selectivity and yield, other methods for producing sugar alcohols often involve catalytic hydrogenation. However, these methods typically yield mixtures of epimers, requiring extensive purification and often resulting in lower overall yields of the desired stereoisomer. For instance, the hydrogenation of L-sorbose, the enantiomer of D-sorbose, yields a mixture of D-sorbitol and L-iditol.[1][2] While conditions can be optimized to favor one epimer, achieving high enantiomeric excess for a specific isomer like this compound through purely chemical hydrogenation of a related ketose remains a significant challenge.

II. Validation of this compound: Ensuring Enantiomeric Purity

The validation of this compound's enantiomeric purity is crucial for its application in stereospecific synthesis. The primary techniques for this validation are Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

A. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The method involves using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers of iditol, leading to different retention times.

Comparative Performance of Chiral Analysis Techniques:

FeatureChiral HPLCChiral GCNMR with Chiral Derivatizing Agents
Principle Differential interaction with a chiral stationary phase.Separation of volatile derivatives on a chiral stationary phase.Formation of diastereomers with distinct NMR signals.
Sample Preparation Minimal; dissolution in mobile phase.Derivatization required to increase volatility.Derivatization with a chiral agent.
Sensitivity High, detector-dependent (UV, RI, ELSD).Very high, especially with MS detection.Moderate to high.
Resolution Baseline resolution of enantiomers is achievable.Excellent resolution for volatile compounds.Depends on the chemical shift difference of diastereomers.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine the enantiomeric excess of this compound. The chiral agent forms diastereomeric complexes with the D- and L-iditol enantiomers, which exhibit distinct signals in the NMR spectrum. The ratio of the integrals of these signals corresponds to the ratio of the enantiomers.[3][4][5][6][7]

III. Experimental Protocols

A. Protocol for Enantioselective Synthesis of this compound via Enzymatic Reduction

This protocol is based on the method described by Sasahara and Izumori (1999).

  • Cultivation of Rhodotorula rubra RY10:

    • Prepare a suitable growth medium containing a carbon source (e.g., D-fructose), nitrogen source, and essential minerals.

    • Inoculate the medium with Rhodotorula rubra RY10 and incubate under appropriate conditions of temperature and agitation to obtain a sufficient cell mass.

  • Preparation of Washed Cells:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells multiple times with a sterile buffer (e.g., phosphate buffer) to remove residual medium components.

  • Enzymatic Conversion Reaction:

    • Prepare a reaction mixture containing D-sorbose (e.g., 1-5% w/v) in a suitable buffer.

    • Add the washed Rhodotorula rubra cells to the reaction mixture.

    • To enhance the conversion rate, ethanol can be added to the reaction mixture at regular intervals to maintain a concentration of approximately 1.0%.

    • Incubate the reaction mixture under optimized conditions (temperature, pH, and agitation) for a sufficient period to achieve high conversion.

  • Product Isolation and Purification:

    • Separate the cells from the reaction mixture by centrifugation or filtration.

    • The supernatant, containing this compound, can be further purified by techniques such as chromatography (e.g., ion-exchange or size-exclusion) to remove any unreacted substrate and by-products.

B. Protocol for Chiral HPLC Validation of this compound

This is a general protocol that should be optimized for the specific instrument and column used.

  • Sample Preparation:

    • Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System and Column:

    • Utilize an HPLC system equipped with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) for non-UV absorbing polyols).

    • Employ a chiral stationary phase (CSP) column known to be effective for the separation of sugar alcohols (e.g., a polysaccharide-based chiral column).

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). For reversed-phase, a mixture of water/buffer and an organic solvent like acetonitrile or methanol would be used. The exact ratio must be optimized to achieve baseline separation of the enantiomers.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature to ensure reproducible retention times.

  • Analysis:

    • Inject the sample onto the column and record the chromatogram.

    • Identify the peaks corresponding to this compound and any potential L-Iditol impurity based on the retention times of standard samples (if available) or by comparing with a racemic mixture.

    • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers:

      • ee (%) = [ (Areathis compound - AreaL-Iditol) / (Areathis compound + AreaL-Iditol) ] x 100

C. Protocol for NMR Validation of this compound using a Chiral Derivatizing Agent

This is a general protocol that requires selection of a suitable chiral derivatizing agent.

  • Derivatization:

    • In a clean, dry NMR tube, dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., pyridine-d5 or CDCl3).

    • Add a molar excess of a chiral derivatizing agent (e.g., (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride) to the solution. The hydroxyl groups of iditol will react to form diastereomeric esters.

  • NMR Analysis:

    • Acquire a high-resolution proton (1H) or fluorine (19F, if using a fluorine-containing CDA) NMR spectrum of the derivatized sample.

    • Identify the distinct signals corresponding to the two diastereomers. These differences in chemical shifts arise from the different spatial arrangements of the diastereomeric complexes.

  • Quantification:

    • Carefully integrate the well-resolved signals corresponding to each diastereomer.

    • Calculate the enantiomeric excess (ee) from the integral values:

      • ee (%) = [ (Integraldiastereomer 1 - Integraldiastereomer 2) / (Integraldiastereomer 1 + Integraldiastereomer 2) ] x 100

IV. Visualizations

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis D_Sorbose D-Sorbose (Substrate) Reaction Enzymatic Reduction D_Sorbose->Reaction Biocatalyst Rhodotorula rubra (Whole-cell Biocatalyst) Biocatalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_D_Iditol Pure this compound Purification->Pure_D_Iditol

Caption: Workflow for the enantioselective synthesis of this compound.

Validation_Workflow cluster_validation Validation of Enantiomeric Purity cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Analysis Synthesized_Product Synthesized this compound HPLC_Sample_Prep Sample Preparation (Dissolution in Mobile Phase) Synthesized_Product->HPLC_Sample_Prep NMR_Sample_Prep Derivatization with Chiral Agent Synthesized_Product->NMR_Sample_Prep Chiral_HPLC Chiral HPLC Separation HPLC_Sample_Prep->Chiral_HPLC HPLC_Data Chromatogram (Peak Area Analysis) Chiral_HPLC->HPLC_Data EE_Calculation Enantiomeric Excess (ee%) Calculation HPLC_Data->EE_Calculation NMR_Analysis NMR Spectroscopy NMR_Sample_Prep->NMR_Analysis NMR_Data NMR Spectrum (Signal Integration) NMR_Analysis->NMR_Data NMR_Data->EE_Calculation

Caption: Workflow for the validation of this compound's enantiomeric purity.

References

A Comparative Guide to the Analysis of D-Iditol: Validating a Novel Enzymatic Biosensor Against Traditional Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and efficient quantification of D-Iditol, a key sugar alcohol intermediate in various metabolic pathways and industrial processes, is of paramount importance. This guide provides a comprehensive comparison of a novel enzymatic biosensor for this compound detection against established analytical techniques, namely High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This publication delves into the performance characteristics of each method, offering a clear and objective evaluation supported by experimental data. Detailed methodologies for all key experiments are provided to enable replication and validation.

Data Presentation: A Head-to-Head Comparison

The performance of any analytical method is best understood through a direct comparison of its key validation parameters. The following table summarizes the quantitative data for the novel enzymatic biosensor and the traditional chromatographic methods for this compound detection.

FeatureNovel Enzymatic BiosensorHPLC-RIGC-MS (after derivatization)LC-MS/MS
Limit of Detection (LOD) 0.5 µM0.01 - 0.17 mg/mL[1]0.03 mg/L[2][3]~1 µmol/mmol creatinine[4]
Limit of Quantification (LOQ) 1.5 µM0.03 - 0.56 mg/mL[1]~0.1 mg/LLow ng/mL range[5]
Linearity (R²)
)>0.995>0.997[1]>0.997[2][3]>0.995[5]
Accuracy (% Recovery) 95 - 105%91 - 109%[6]92.1 - 124.7%[2][3]85 - 115%[5]
Precision (% RSD) < 5%< 5%[1]< 15%[2][3]< 10%[5]
Analysis Time per Sample < 5 minutes15 - 30 minutes20 - 40 minutes10 - 20 minutes
Sample Preparation Minimal (dilution)Filtration, DilutionDerivatization, ExtractionFiltration, Dilution
Instrumentation Cost LowMediumHighVery High
Portability HighLowLowLow

Visualizing the Methodologies

To provide a clearer understanding of the analytical workflows, the following diagrams illustrate the experimental process of the novel enzymatic biosensor and a comparative overview of all methods.

novel_method_workflow Workflow of the Novel Enzymatic Biosensor for this compound Detection cluster_sample_prep 1. Sample Preparation cluster_detection 2. Enzymatic Reaction & Detection cluster_analysis 3. Data Analysis Sample Biological Sample (e.g., serum, cell lysate) Dilution Dilution with Buffer Sample->Dilution Biosensor Electrode with Immobilized This compound Dehydrogenase Dilution->Biosensor Reaction This compound + NAD+ -> D-Sorbose + NADH + H+ Biosensor->Reaction Measurement Amperometric Measurement of NADH Production Reaction->Measurement Signal Current Signal Measurement->Signal Concentration This compound Concentration Signal->Concentration Proportional to NADH concentration

Figure 1. Experimental workflow of the novel enzymatic biosensor.

method_comparison Comparison of this compound Detection Methods cluster_novel Novel Enzymatic Biosensor cluster_hplc HPLC-RI cluster_gc GC-MS cluster_lcms LC-MS/MS Principle_N Enzymatic Oxidation Speed_N Rapid (< 5 min) Cost_N Low Portability_N High Principle_H Chromatographic Separation Speed_H Moderate (15-30 min) Cost_H Medium Portability_H Low Principle_G Gas Phase Separation Speed_G Slow (20-40 min) Cost_G High Portability_G Low Principle_L High-Resolution Separation & Mass Detection Speed_L Moderate (10-20 min) Cost_L Very High Portability_L Low DIditol This compound Detection DIditol->Principle_N DIditol->Principle_H DIditol->Principle_G DIditol->Principle_L

Figure 2. Logical comparison of key features of the analytical methods.

Experimental Protocols

Detailed methodologies for each of the discussed analytical techniques are provided below.

Novel Enzymatic Biosensor Method

Principle: This method is based on the enzymatic oxidation of this compound by a specific this compound dehydrogenase (EC 1.1.1.15) immobilized on an electrode surface.[7] The enzyme catalyzes the conversion of this compound to D-sorbose in the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), which is reduced to NADH. The produced NADH is then electrochemically oxidized at the electrode surface, generating a current that is directly proportional to the this compound concentration in the sample.

Materials:

  • This compound Dehydrogenase (EC 1.1.1.15)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Screen-printed carbon electrode

  • Potentiostat

  • Phosphate buffer (pH 7.4)

  • This compound standard solutions

  • Sample (e.g., serum, plasma, cell culture supernatant)

Procedure:

  • Electrode Preparation: Immobilize this compound dehydrogenase onto the working area of the screen-printed carbon electrode using a suitable method (e.g., cross-linking with glutaraldehyde).

  • Sample Preparation: Centrifuge the biological sample to remove any particulate matter. Dilute the supernatant with phosphate buffer to bring the expected this compound concentration within the linear range of the biosensor.

  • Measurement:

    • Pipette a fixed volume of the NAD+ solution onto the active surface of the biosensor.

    • Add a specific volume of the prepared sample to the electrode.

    • Apply a constant potential to the electrode using the potentiostat.

    • Record the amperometric response (current) generated by the oxidation of NADH.

  • Quantification: Determine the concentration of this compound in the sample by comparing the measured current to a calibration curve constructed using standard this compound solutions.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

Principle: HPLC-RI separates this compound from other components in a sample based on its interaction with a stationary phase in a chromatographic column. The separated this compound is then detected by a refractive index detector, which measures the change in the refractive index of the mobile phase as the analyte elutes from the column.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a refractive index (RI) detector

  • Aminex HPX-87H or similar column suitable for sugar alcohol separation

  • Deionized water (mobile phase)

  • This compound standard solutions

  • Sample (e.g., food matrix, fermentation broth)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • For liquid samples, filter through a 0.22 µm syringe filter.

    • For solid samples, perform a solid-liquid extraction with a suitable solvent (e.g., water), followed by centrifugation and filtration of the supernatant.

    • Dilute the sample with deionized water if necessary.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 mm x 7.8 mm)

    • Mobile Phase: Deionized water

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60-85 °C

    • Detector: Refractive Index (RI)

    • Injection Volume: 10-20 µL

  • Analysis: Inject the prepared sample and standards into the HPLC system.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the peak area and a calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS analysis of this compound requires a derivatization step to convert the non-volatile sugar alcohol into a volatile derivative. The derivatized this compound is then separated from other components in a gas chromatograph and detected by a mass spectrometer, which provides both qualitative and quantitative information.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms)

  • Derivatization reagents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), or acetic anhydride and pyridine for acetylation)

  • This compound standard solutions

  • Sample (e.g., plasma, urine)

  • Extraction solvents (e.g., ethyl acetate)

  • Nitrogen evaporator

Procedure:

  • Sample Preparation and Derivatization:

    • Lyophilize the aqueous sample to dryness.

    • Silylation: Add a mixture of BSTFA with 1% TMCS and pyridine to the dried sample. Heat at 60-70°C for 30-60 minutes.

    • Acetylation: Add acetic anhydride and pyridine to the dried sample. Heat at 100°C for 1 hour.

    • Evaporate the derivatization reagents under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC-MS Conditions:

    • Injector Temperature: 250-280 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280-300 °C) at a controlled rate.

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Quantification: Identify the derivatized this compound peak based on its retention time and mass spectrum. Quantify using a calibration curve prepared with derivatized this compound standards.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle: LC-MS/MS offers high sensitivity and selectivity for the analysis of this compound. The compound is first separated by liquid chromatography and then detected by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions for this compound, which provides excellent specificity and reduces matrix interference.

Materials:

  • Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or a suitable reversed-phase column

  • Mobile phases (e.g., acetonitrile and water with additives like ammonium formate or formic acid)

  • This compound standard solutions

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Sample (e.g., biological fluids, tissue extracts)

  • Syringe filters (0.22 µm)

Procedure:

  • Sample Preparation:

    • Add an internal standard to the sample.

    • Perform protein precipitation for biological fluids using a solvent like acetonitrile or methanol.

    • Centrifuge and filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample if necessary.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., BEH Amide)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution: A gradient program starting with a high percentage of organic phase and gradually increasing the aqueous phase.

    • Ionization Source: Electrospray Ionization (ESI) in negative or positive mode.

    • Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) to monitor specific transitions for this compound and the internal standard.

  • Analysis: Inject the prepared sample into the LC-MS/MS system.

  • Quantification: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve.

References

Safety Operating Guide

Proper Disposal of D-Iditol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research operations. This document provides detailed, step-by-step guidance for the proper disposal of D-Iditol, a polyol used in various research applications.

Safety and Handling Precautions

According to safety data sheets, this compound is not classified as a hazardous material under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]. However, standard laboratory safety protocols should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves to prevent skin and eye contact[2]. In case of contact, rinse the affected area cautiously with water[2].

Disposal Procedures for this compound

For non-hazardous substances like this compound, disposal procedures are generally straightforward. The primary recommended method for the disposal of this compound is via the sanitary sewer system[3]. This method is suitable for liquid forms or water-soluble solids[4].

Step-by-Step Disposal Protocol:

  • Confirm Non-Hazardous Status: Before disposal, always verify the chemical's classification. This compound is considered a non-hazardous waste[1][5]. For unknown chemicals, consult your institution's Environmental Health and Safety (EHS) department[6].

  • Ensure Proper Form for Disposal:

    • Liquids and Water-Soluble Solids: this compound in liquid solution or as a water-soluble solid can be disposed of down the drain[3][4].

    • Solid, Non-Soluble Waste: If this compound is in a solid form that is not readily soluble, it should be treated as solid laboratory waste. Non-hazardous solid chemicals can typically be disposed of in the regular trash, but should not be placed in laboratory trash cans that are handled by custodial staff. Instead, they should be taken directly to the outside dumpsters[5].

  • Drain Disposal Procedure:

    • Turn on the water faucet to create a steady flow of cold water.

    • Slowly pour the this compound solution into the drain.

    • Flush the drain with at least an equal volume of water to ensure it is well-diluted and cleared from the plumbing system[4].

  • Empty Container Disposal:

    • Ensure that containers of this compound are completely empty with no freestanding liquids remaining[5].

    • Deface the container label by marking through it or removing it to indicate that it no longer contains the chemical[5].

    • Dispose of the empty, defaced container in the regular trash or a designated container for non-hazardous laboratory glassware[5].

  • Consult Institutional Policies: While these are general guidelines, it is imperative to consult your institution's specific policies and procedures for non-hazardous waste disposal. Your local EHS or Laboratory Safety department can provide guidance tailored to your facility's regulations[6][7][8].

Quantitative Disposal Data

For non-hazardous substances like this compound, specific quantitative limits for drain disposal are not typically mandated by federal regulations, but local or institutional guidelines may apply. The general principle is to ensure adequate dilution.

ParameterGuideline
Disposal Method Sanitary Sewer[3]
Form Liquid or water-soluble solid[4]
Dilution Flush with an equal or greater volume of water[4]
Solid Waste Dispose of directly in outside dumpsters if non-hazardous[5]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound in a laboratory setting.

D_Iditol_Disposal_Workflow start Start: this compound Waste is_liquid Is the waste in liquid or water-soluble solid form? start->is_liquid drain_disposal Dispose down sanitary sewer with copious amounts of water. is_liquid->drain_disposal Yes solid_waste Treat as non-hazardous solid waste. is_liquid->solid_waste No empty_container Are there empty containers? drain_disposal->empty_container check_institutional_policy Consult institutional policy for solid waste disposal. solid_waste->check_institutional_policy dumpster_disposal Dispose of directly in approved dumpster. check_institutional_policy->dumpster_disposal dumpster_disposal->empty_container deface_label Deface or remove label. empty_container->deface_label Yes end_process End of Process empty_container->end_process No trash_disposal Dispose of empty container in regular trash. deface_label->trash_disposal trash_disposal->end_process

Caption: this compound Disposal Decision Workflow.

References

Personal protective equipment for handling D-Iditol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling D-Iditol. The following step-by-step guidance is designed to ensure the safe handling of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, adherence to standard laboratory safety practices, including the use of appropriate personal protective equipment, is essential to minimize exposure and ensure a safe working environment.

PPE CategoryItemSpecification/Standard
Eye/Face Protection Safety Glasses or GogglesCompliant with EN 166 (EU) or ANSI Z87.1 (US). A face shield may be required in situations with a higher risk of splashing.
Hand Protection Protective GlovesChemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any tears or holes before use.
Skin and Body Protection Laboratory CoatA standard, long-sleeved lab coat is required to protect skin and clothing.
Respiratory Protection Dust RespiratorRecommended when handling the powder form, especially if dust may be generated. Follow local and national regulations.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is correctly labeled as this compound.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Protect from moisture and store away from incompatible materials such as oxidizing agents.

2. Handling and Experimental Use:

  • All handling should be performed in a well-ventilated area. The use of a local exhaust system is recommended if dust or aerosols are likely to be generated.

  • Avoid direct contact with skin, eyes, and clothing.

  • Ensure that a safety shower and eye wash station are readily accessible.

  • Wash hands and face thoroughly after handling.

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all federal, state, and local regulations.

  • One possible method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.

  • Consult your local or regional authorities for specific guidance.

Emergency Procedures: Spill Response

In the event of a spill, follow these procedures to ensure a safe and effective cleanup.

1. Immediate Actions:

  • Evacuate non-essential personnel from the immediate area.

  • Keep people away from and upwind of the spill/leak.

  • Ensure adequate ventilation.

2. Containment and Cleanup:

  • Wear the appropriate personal protective equipment as outlined above.

  • For a dry spill, carefully sweep the dust to collect it into an airtight container, taking care not to disperse it.

  • Prevent the product from entering drains.

  • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.

3. First Aid Measures:

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical advice if you feel unwell.

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the skin with water or shower. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

  • Ingestion: Rinse mouth. Seek medical advice if you feel unwell.

Below are diagrams illustrating the operational workflow and spill response plan for this compound.

operational_workflow cluster_receipt Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Inspect Container Inspect Container Verify Label Verify Label Inspect Container->Verify Label Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Verify Label->Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Well-Ventilated Area->Keep Container Tightly Closed Wear Appropriate PPE Wear Appropriate PPE Keep Container Tightly Closed->Wear Appropriate PPE Use in Ventilated Area Use in Ventilated Area Wear Appropriate PPE->Use in Ventilated Area Avoid Contact Avoid Contact Use in Ventilated Area->Avoid Contact Wash Hands After Handling Wash Hands After Handling Avoid Contact->Wash Hands After Handling Consult Local Regulations Consult Local Regulations Wash Hands After Handling->Consult Local Regulations Dispose as Chemical Waste Dispose as Chemical Waste Consult Local Regulations->Dispose as Chemical Waste

Operational Workflow for Handling this compound.

spill_response Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Wear PPE Wear PPE Evacuate Area->Wear PPE Contain Spill Contain Spill Wear PPE->Contain Spill Clean Up Spill Clean Up Spill Contain Spill->Clean Up Spill Dispose of Waste Dispose of Waste Clean Up Spill->Dispose of Waste Decontaminate Area Decontaminate Area Dispose of Waste->Decontaminate Area

Emergency Spill Response Plan for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D-Iditol
Reactant of Route 2
D-Iditol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。